molecular formula C6H8Cl2N2 B175389 (6-Chloropyridin-3-yl)methanamine hydrochloride CAS No. 153471-65-9

(6-Chloropyridin-3-yl)methanamine hydrochloride

Katalognummer: B175389
CAS-Nummer: 153471-65-9
Molekulargewicht: 179.04 g/mol
InChI-Schlüssel: KZFYOSHOWMDDMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(6-Chloropyridin-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H8Cl2N2 and its molecular weight is 179.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Chloropyridin-3-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloropyridin-3-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(6-chloropyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c7-6-2-1-5(3-8)4-9-6;/h1-2,4H,3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFYOSHOWMDDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591129
Record name 1-(6-Chloropyridin-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153471-65-9
Record name 1-(6-Chloropyridin-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation and Analytical Characterization of (6-Chloropyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous structural elucidation framework for (6-Chloropyridin-3-yl)methanamine hydrochloride , a critical intermediate in the synthesis of neonicotinoid agrochemicals (e.g., Acetamiprid) and various pharmaceutical pharmacophores.[1]

A Strategic Guide for Chemical Development

Executive Technical Summary

  • Compound Name: (6-Chloropyridin-3-yl)methanamine hydrochloride[1]

  • Synonyms: 3-(Aminomethyl)-6-chloropyridine HCl; 2-Chloro-5-(aminomethyl)pyridine HCl.[1]

  • Molecular Formula:

    
     (Salt); 
    
    
    
    (Free Base).[1]
  • Molecular Weight: 179.05 g/mol (HCl salt); 142.59 g/mol (Free Base).[1]

  • CAS Registry: 63211-91-6 (Free Base); Specific salt forms often referenced under derivative IDs.[1]

  • Core Application: Primary amine building block for reductive aminations and amide couplings; key precursor to Acetamiprid.[1]

Expert Insight: A common analytical pitfall is confusing this primary amine with its N-methylated analog (N-[(6-chloropyridin-3-yl)methyl]methylamine, CAS 120739-62-0), which is a metabolite of Acetamiprid.[1] This guide focuses strictly on the primary amine (


).[1]

Synthetic Context & Impurity Profiling[1][2]

Understanding the synthesis is prerequisite to elucidation, as it dictates the impurity profile. Two primary routes exist:

  • Reduction of 6-Chloronicotinonitrile:

    • Reagents:

      
      /Raney Ni or Borane reagents.[1]
      
    • Critical Impurities: Over-reduced products (dechlorination yielding 3-picolylamine) or bis-alkylated secondary amines.[1]

  • Hydrolysis of Acetamiprid (Degradation Route):

    • Context: Often isolated during stability studies of the parent insecticide.[1]

    • Critical Impurities:N-methyl analogs and hydrolysis byproducts (6-chloronicotinic acid).[1]

Structural Elucidation Strategy

The elucidation logic relies on three pillars: Regiochemistry Confirmation (NMR), Substituent Verification (MS/IR), and Salt Stoichiometry (Gravimetric/Elemental).

Mass Spectrometry (MS)[1][3]
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion:

    
     (for 
    
    
    
    ).[1]
  • Isotope Pattern (The "Smoking Gun"):

    • The presence of a single chlorine atom must be confirmed by the characteristic 3:1 intensity ratio of the

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ) peaks at
      
      
      143 and 145.[1]
    • Absence of this pattern indicates dechlorination (impurity).[1]

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d6 is preferred over


 or 

to visualize the exchangeable ammonium protons (

) and prevent aggregation.[1]
Proton (

) NMR Assignments (400 MHz, DMSO-d6)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic

8.30 – 8.60Broad Singlet3H-Ammonium protons (exchangeable).[1] Broadening indicates salt formation.[1]
H-2 8.35 – 8.45Doublet (d)1H

Most deshielded aromatic proton due to adjacent Nitrogen and lack of ortho-shielding.[1]
H-4 7.80 – 7.90dd1H

,

"Roofing" effect often seen with H-5. Diagnostic meta-coupling to H-2.[1]
H-5 7.50 – 7.60Doublet (d)1H

Shielded by the adjacent Chlorine atom (ortho-position).[1]

4.05 – 4.15Broad q or s2H

Benzylic methylene. Often couples to

in dry DMSO.[1]
Carbon (

) NMR Assignments
  • 
    -Cl (C6):  ~150 ppm (Deshielded, quaternary).[1]
    
  • 
    -N (C2):  ~148 ppm (High intensity, CH).[1]
    
  • 
    -CH2 (C3):  ~130 ppm (Quaternary).[1]
    
  • 
    :  ~38-40 ppm (Benzylic aliphatic).[1]
    
Vibrational Spectroscopy (IR)[1]
  • Absence of Nitrile: Disappearance of the sharp

    
     stretch (
    
    
    
    ) confirms reduction of the starting material.[1]
  • Amine Salt: Broad, strong absorption between 2800–3200

    
      (N-H stretch of primary ammonium salt).[1]
    

Visualization of Elucidation Workflow

The following diagram outlines the logical decision tree for confirming the structure and rejecting isomers.

ElucidationWorkflow Start Unknown Solid (Suspected 6-Cl-3-methanamine HCl) MS_Step Step 1: ESI-MS Analysis Start->MS_Step Isotope_Check Isotope Pattern M / M+2 Ratio approx 3:1? MS_Step->Isotope_Check Fail_Cl Impurity: Dechlorinated (3-Picolylamine) Isotope_Check->Fail_Cl No Pass_Cl Chlorine Confirmed Isotope_Check->Pass_Cl Yes NMR_Step Step 2: 1H NMR (DMSO-d6) Pass_Cl->NMR_Step Regio_Check Aromatic Coupling Pattern NMR_Step->Regio_Check Isomer_2_4 Isomer: 2-Chloro-4-methanamine (H3 singlet, H5/H6 doublets) Regio_Check->Isomer_2_4 H3 Singlet seen Isomer_N_Me Impurity: N-Methyl Analog (Singlet at 2.5 ppm) Regio_Check->Isomer_N_Me Methyl Singlet seen Correct_Regio Correct Pattern: H2 (d, J~2Hz), H4 (dd), H5 (d) Regio_Check->Correct_Regio ABX Pattern Salt_Check Step 3: Salt Stoichiometry (AgNO3 Titration) Correct_Regio->Salt_Check Final CERTIFIED REFERENCE MATERIAL Salt_Check->Final

Caption: Logical workflow for structural confirmation, highlighting critical decision points to exclude common regioisomers and alkylated impurities.

Experimental Protocol: Analytical Characterization

Sample Preparation for NMR

Objective: Prevent H/D exchange of the ammonium protons to verify salt formation.[1]

  • Drying: Dry the hydrochloride salt in a vacuum oven at 40°C for 2 hours to remove hygroscopic water.

  • Solvent: Use high-quality DMSO-d6 (99.9% D). Avoid

    
     as it will exchange the 
    
    
    
    protons immediately, merging them into the HDO peak.[1]
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to >5 seconds to allow full relaxation of the quaternary carbons if running 
    
    
    
    .
Chloride Content Determination (Titration)

Objective: Confirm the mono-hydrochloride stoichiometry (


).
  • Dissolve 50 mg of the sample in 20 mL deionized water.

  • Add 1 mL of

    
     indicator.[1]
    
  • Titrate with

    
     until the first permanent reddish-brown precipitate appears.[1]
    
  • Calculation:

    
    
    Theoretical %Cl for 
    
    
    
    is 39.6% (Total Cl) or 19.8% (Ionic Cl).[1] Note: This method measures ionic chloride.[1] Total chloride requires combustion (Schöniger flask).[1]

Regiochemistry Logic: The "Roofing Effect"

Distinguishing the 2,5-substitution pattern (target) from the 2,4-isomer is the most challenging aspect.[1] The diagram below illustrates the coupling constants (


) that define the connectivity.[1]

CouplingLogic cluster_ring Pyridine Ring Connectivity H2 H-2 (d, J ~2.3 Hz) H4 H-4 (dd, J ~8.2, 2.3 Hz) H2->H4 Meta Coupling (4J ~2.3 Hz) H5 H-5 (d, J ~8.2 Hz) H4->H5 Ortho Coupling (3J ~8.2 Hz)

Caption: Coupling network. The strong ortho-coupling (green) between H4/H5 and the fine meta-coupling (red) between H2/H4 confirms the 2,5-substitution pattern.[1]

References

  • Synthesis & Applications: Jeschke, P., Nauen, R., & Beck, M. E. (2013). Nicotinic Acetylcholine Receptor Agonists: A Milestone for Modern Crop Protection.[1] Angewandte Chemie International Edition.[1] Link[1]

  • Spectral Data (Base Analog): National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 4032 (Pyridine derivatives).[1] Link[1]

  • Metabolite Context: Roberts, T. R., & Hutson, D. H. (1999). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry.[1] Link[1]

  • Crystallographic Data (Related Structures): Cambridge Crystallographic Data Centre (CCDC).[1] Structures of 6-chloropyridin-3-yl derivatives.[1][2][3][4]Link[1]

Sources

(6-Chloropyridin-3-yl)methanamine hydrochloride CAS number 153471-65-9

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Agrochemical Synthesis and Medicinal Chemistry[1]

Executive Summary

(6-Chloropyridin-3-yl)methanamine hydrochloride (CAS 153471-65-9), also known as 2-chloro-5-(aminomethyl)pyridine hydrochloride, represents a critical C2-substituted pyridine building block.[1] Its primary industrial significance lies in its role as the amine core for the neonicotinoid insecticide Acetamiprid . However, recent trends in medicinal chemistry have elevated this scaffold as a privileged structure for designing kinase inhibitors and LOXL2 inhibitors, leveraging the pyridine nitrogen’s hydrogen-bond accepting capability and the metabolic stability conferred by the C6-chlorine substituent.[1]

This guide provides a rigorous technical analysis of the compound’s synthesis, reactivity profile, and handling protocols, designed for researchers requiring high-purity functionalization of pyridine systems.

Chemical Profile & Structural Analysis[1][2][3]
PropertySpecification
CAS Number 153471-65-9
IUPAC Name (6-Chloropyridin-3-yl)methanamine hydrochloride
Synonyms 2-Chloro-5-aminomethylpyridine HCl; 6-Chloro-3-picolylamine HCl
Molecular Formula C₆H₇ClN₂[1][2] · HCl
Molecular Weight 179.05 g/mol (Salt); 142.59 g/mol (Free Base)
Physical State White to off-white hygroscopic crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Melting Point 245–250 °C (dec.)
Structural Reactivity Logic

The molecule features a primary amine connected to a pyridine ring via a methylene bridge.

  • The Pyridine Ring: The nitrogen atom withdraws electron density, making the ring electron-deficient.[3]

  • The C6-Chlorine: Located para to the methylene group and ortho to the ring nitrogen. This position is activated for Nucleophilic Aromatic Substitution (SₙAr), allowing for late-stage diversification (e.g., displacing Cl with alkoxides or amines).[1]

  • The Primary Amine: Highly nucleophilic, serving as the primary handle for amide coupling, reductive amination, or sulfonylation.

Synthetic Pathways & Manufacturing

For research and scale-up, the synthesis of CAS 153471-65-9 must avoid dechlorination of the pyridine ring—a common side reaction when using standard Pd/C hydrogenation.[1] The most robust industrial route utilizes the selective reduction of 6-chloronicotinonitrile .

Pathway Visualization

Synthesis_Pathway Start 6-Chloronicotinonitrile (CAS 86854-22-0) Reaction Selective Hydrogenation (Raney Ni, NH3/MeOH) Start->Reaction H2 (50 psi), <40°C Intermediate Free Amine Intermediate Reaction->Intermediate Filter Catalyst Salt_Formation HCl Salt Formation (HCl in Dioxane/EtOH) Intermediate->Salt_Formation Acidification Product (6-Chloropyridin-3-yl)methanamine HCl (CAS 153471-65-9) Salt_Formation->Product Crystallization

Figure 1: Selective reduction pathway preventing hydrodehalogenation.[1]

Validated Synthesis Protocol (Lab Scale)

Objective: Synthesis of 10g of (6-Chloropyridin-3-yl)methanamine HCl.

  • Reactants: Charge a high-pressure hydrogenation vessel with 6-chloronicotinonitrile (10.0 g, 72 mmol) and methanol (100 mL).

  • Catalyst Loading: Add Raney Nickel (approx. 2.0 g, washed with MeOH). Note: Do not use Pd/C; it will strip the chlorine atom.

  • Ammonia Additive: Add 7N NH₃ in methanol (20 mL). The ammonia suppresses the formation of secondary amines (dimerization).

  • Hydrogenation: Pressurize with H₂ to 50 psi (3.5 bar). Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (EtOAc/MeOH 9:1) for disappearance of nitrile.

  • Workup:

    • Carefully filter off the Raney Nickel catalyst over a Celite pad (Keep wet![1] Pyrophoric hazard).

    • Concentrate the filtrate under reduced pressure to obtain the crude free base oil.

  • Salt Formation:

    • Dissolve the oil in absolute ethanol (30 mL).

    • Dropwise add 4M HCl in dioxane (20 mL) at 0°C.

    • A white precipitate will form immediately.

    • Stir for 30 mins, filter, and wash with cold diethyl ether.

    • Yield: Expect ~11.5 g (90%).

Applications in Drug Discovery & Agrochemicals

This scaffold is a "privileged structure" because it mimics biological nucleobases and offers specific vector orientation for hydrogen bonding.

Application Landscape

Applications cluster_Agro Agrochemical Sector cluster_Pharma Pharmaceutical Sector cluster_Chem Chemical Diversity Core (6-Chloropyridin-3-yl)methanamine Acetamiprid Acetamiprid Synthesis (Neonicotinoid) Core->Acetamiprid N-Cyanoamidine formation LOXL2 LOXL2 Inhibitors (Fibrosis Treatment) Core->LOXL2 Active site targeting Kinase Kinase Inhibitors (ATP Hinge Binder) Core->Kinase Scaffold hopping SnAr SnAr Displacement (C6-Functionalization) Core->SnAr Displace Cl with OR/NHR Amide Amide Coupling (Peptidomimetics) Core->Amide Standard Coupling

Figure 2: Strategic application map of the 6-chloropyridine scaffold.[1]

Key Case Study: LOXL2 Inhibition

Recent medicinal chemistry campaigns have utilized this amine to target Lysyl Oxidase-Like 2 (LOXL2) , an enzyme implicated in liver and lung fibrosis. The pyridine nitrogen forms a critical hydrogen bond with the active site residues, while the methylene spacer positions the amine (often derivatized) into the catalytic pocket [1].

Analytical Characterization Standards

To ensure the integrity of the starting material before committing to expensive steps (e.g., GMP synthesis), verify the following spectral signatures.

1H NMR (400 MHz, DMSO-d₆):

  • δ 8.50 (br s, 3H): NH₃⁺ protons (ammonium salt).

  • δ 8.45 (d, J=2.5 Hz, 1H): H-2 (Pyridine ring, ortho to methylene).[1]

  • δ 7.95 (dd, J=8.2, 2.5 Hz, 1H): H-4 (Pyridine ring).[1]

  • δ 7.55 (d, J=8.2 Hz, 1H): H-5 (Pyridine ring, ortho to Cl).[1]

  • δ 4.10 (q, J=5.8 Hz, 2H): CH₂ (Benzylic methylene).

Quality Control Check:

  • Impurity Alert: Look for a singlet at ~8.6 ppm which may indicate unreduced nitrile.

  • Dechlorination: If the doublet at 7.55 ppm becomes a multiplet or shifts significantly, the chlorine may have been stripped during hydrogenation.

Safety & Handling Protocols

Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[4] 2A.

  • Hygroscopicity: The hydrochloride salt is hygroscopic.[5][6] Store in a desiccator or under nitrogen. Moisture uptake leads to "clumping" and inaccurate weighing, critically affecting stoichiometry in coupling reactions.

  • Incompatibility: Avoid strong oxidizing agents. In basic aqueous workups, the free base is generated. The free base is an oil and can be extracted into DCM or EtOAc, but prolonged exposure to high pH may hydrolyze the C-Cl bond (though slow at RT).

  • PPE: Wear nitrile gloves and safety goggles. Avoid dust inhalation; use a fume hood when weighing large quantities.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11094883, 6-Chloro-N-methyl-3-pyridinemethanamine (Related Metabolite). Retrieved from [Link][1]

  • Fisher Scientific. (2023). Safety Data Sheet: Methanamine, hydrochloride derivatives. Retrieved from [Link]

Sources

Synthesis of (6-Chloropyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Chloropyridin-3-yl)methanamine hydrochloride (CAS: 45935-93-5 for free base; salt forms vary) is a critical pharmacophore and agrochemical building block, most notably serving as the primary amine intermediate for neonicotinoids like Acetamiprid .[1]

Synthesizing this molecule presents a classic chemoselectivity paradox: the reduction of the nitrile group (


) to the primary amine (

) must occur without disturbing the labile chlorine atom at the C6 position. Standard hydrogenation conditions (Pd/C, high pressure) frequently lead to hydrodehalogenation (loss of Cl), rendering the product useless.

This guide details a Selectivity-Optimized Raney Nickel Hydrogenation protocol. Unlike generic methods, this workflow prioritizes the retention of the halogen substituent while suppressing the formation of secondary amine dimers (dimerization), ensuring a high-purity hydrochloride salt output.

Retrosynthetic Analysis & Strategy

The most atom-economical route disconnects the target methylene amine directly to 6-chloronicotinonitrile (2-chloro-5-cyanopyridine).[1]

Strategic Considerations:
  • Chemo-Selectivity: The C-Cl bond on a pyridine ring is susceptible to oxidative addition by transition metals (Pd, Pt).[1] Nickel (Raney Ni) is preferred due to its lower affinity for aryl-chloride insertion compared to Palladium.[1]

  • Suppression of Dimerization: Primary amines generated during hydrogenation can react with the intermediate imine to form secondary amines. This is thermodynamically favorable but kinetically suppressible using ammonia (

    
    ) or acetic anhydride.
    
  • Salt Formation: The free base is an oil prone to oxidation; the hydrochloride salt is the stable, crystalline form required for storage and subsequent steps.

Pathway Diagram

Retrosynthesis Target (6-Chloropyridin-3-yl) methanamine HCl FreeBase Free Amine Intermediate Target->FreeBase HCl/MeOH Salt Formation Nitrile 6-Chloronicotinonitrile (Starting Material) FreeBase->Nitrile Selective Hydrogenation (Raney Ni, H2)

Figure 1: Retrosynthetic disconnection showing the primary nitrile reduction pathway.[1]

Core Protocol: Selective Hydrogenation

Materials & Reagents
ReagentRoleSpecification
6-Chloronicotinonitrile Substrate>98% Purity
Raney Nickel (Activated) CatalystW-2 or W-4 grade (slurry in water)
Methanol (MeOH) SolventHPLC Grade
Ammonia (NH₃) Additive7M in MeOH or gaseous
Hydrogen (H₂) ReductantBalloon or low pressure (<5 bar)
HCl in Dioxane/MeOH Salt Former4M solution
Experimental Workflow
Step 1: Catalyst Preparation & Safety
  • Causality: Raney Nickel is pyrophoric (ignites in air). It must be handled as a slurry.

  • Action: Wash the commercial Raney Ni slurry (approx. 20 wt% loading relative to substrate) three times with absolute methanol to remove water. Water can promote hydrolysis of the nitrile to an amide side-product.

Step 2: Hydrogenation Setup[2]
  • In a pressure reactor (Parr hydrogenator) or a heavy-walled glass flask (for balloon pressure), charge the 6-chloronicotinonitrile (1.0 equiv).[1]

  • Add Methanol (concentration ~0.2 M).

  • Add Methanolic Ammonia (3.0 - 5.0 equiv).[1]

    • Why? The excess ammonia shifts the equilibrium away from the secondary amine formation (reaction of product amine with intermediate imine).

  • Add the washed Raney Ni slurry carefully under an inert atmosphere (Argon/Nitrogen).

Step 3: Reaction Execution
  • Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

  • Pressurize: Set H₂ pressure to 1–3 bar (15–45 psi) .

    • Critical Parameter: Do not exceed 5 bar. High pressure accelerates the C-Cl bond cleavage (dechlorination).[1]

  • Temperature: Heat to 40–50°C .

  • Monitoring: Stir vigorously. The reaction is complete when H₂ uptake ceases (typically 4–6 hours).

    • Validation: TLC (DCM:MeOH 9:[1]1) should show the disappearance of the nitrile (

      
      ) and appearance of the baselines amine spot.
      
Step 4: Workup (Free Base Isolation)[1]
  • Filtration: Filter the catalyst through a pad of Celite under an inert atmosphere (keep the catalyst wet to prevent fire).

  • Concentration: Evaporate the filtrate in vacuo to remove MeOH and excess NH₃.

  • Residue: You will obtain a pale yellow oil. This is the free base.

Step 5: Hydrochloride Salt Formation
  • Dissolve the crude oil in a minimum amount of cold Ethanol or Methanol.

  • Add 4M HCl in Dioxane dropwise at 0°C until pH reaches ~2.

  • Crystallization: Add diethyl ether or MTBE to induce precipitation.

  • Filter the white solid and dry under vacuum.

Process Logic & Mechanism

The following diagram illustrates the competing pathways and how the protocol avoids them.

Mechanism Start 6-Chloronicotinonitrile Imine Imine Intermediate Start->Imine + H2 (Raney Ni) PrimaryAmine Product (Free Base) Imine->PrimaryAmine + H2 Side_Dimer Side Product: Secondary Amine (Dimer) Imine->Side_Dimer Reaction with Product (If NH3 is low) Side_Dechloro Side Product: Dechlorinated Amine PrimaryAmine->Side_Dechloro Over-reduction (If Pressure > 5 bar) NH3_Block Excess NH3 blocks this NH3_Block->Side_Dimer Press_Block Low Pressure blocks this Press_Block->Side_Dechloro

Figure 2: Reaction pathway showing critical control points to prevent dimerization and dechlorination.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product contains des-chloro impurity (MS M-34) Hydrogen pressure too high or reaction time too long.Reduce pressure to 1 atm (balloon). Stop reaction immediately upon H₂ uptake cessation.
Low Yield / Dimer Formation Insufficient Ammonia.[1]Increase NH₃ concentration to 7M or use liquid NH₃ if available.
Incomplete Conversion Catalyst poisoning.Ensure Nitrile substrate is free of sulfur/thiol impurities. Increase catalyst loading to 30 wt%.
Colored Product (Brown/Red) Oxidation of free base.Perform workup rapidly under N₂. Convert to HCl salt immediately.

Analytical Validation (Self-Validating Data)[1]

To confirm the identity of the synthesized (6-Chloropyridin-3-yl)methanamine hydrochloride:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.50 (d, 1H, Ar-H, C2 position) — Diagnostic doublet, shifts if Cl is lost.
      
    • 
       8.40 (br s, 3H, 
      
      
      
      ) — Confirms salt formation.
    • 
       7.95 (dd, 1H, Ar-H, C4 position).
      
    • 
       7.55 (d, 1H, Ar-H, C5 position).
      
    • 
       4.10 (s, 2H, 
      
      
      
      -N).
  • Melting Point: 245–250°C (Decomposes).

  • HPLC Purity: >98% (254 nm).

    • Note: Dechlorinated byproduct elutes significantly earlier on C18 columns due to increased polarity.

Safety Protocols

  • Raney Nickel: Class 4.2 Spontaneously Combustible. Keep wet at all times. Dispose of by quenching in dilute HCl in a fume hood (generates H₂ gas).

  • 6-Chloronicotinonitrile: Toxic by ingestion.[1] Irritant.

  • Hydrogen Gas: Flammable/Explosive. Ground all equipment.

References

  • Ieno, K., & Kawanami, Y. (1995). Process for preparing a 2-chloro-5-aminomethyl-pyridine. U.S. Patent No. 5,424,437. Washington, DC: U.S.

    • Relevance: Establishes the industrial baseline for handling chloropyridine reductions and highlights safety concerns of altern
  • Gallagher, T., et al. (2008). Selective Hydrogenation of Halogenated Pyridines. Journal of Organic Chemistry.
  • European Patent Office. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine. EP 0609811 A1.

    • Relevance: Describes the specific use of Raney Nickel and the necessity of controlling temperature (<40°C) to maximize yield and selectivity.

Sources

Technical Monograph: (6-Chloropyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Pyridine Scaffold for Medicinal Chemistry and Agrochemical Synthesis [1]

Executive Summary & Identity

(6-Chloropyridin-3-yl)methanamine hydrochloride is a high-value heterocyclic building block serving as a critical intermediate in the synthesis of neonicotinoid insecticides (e.g., Acetamiprid, Imidacloprid analogs) and emerging pharmaceutical candidates.[1]

Characterized by a 2-chloropyridine ring substituted at the 5-position with a primary aminomethyl group, this molecule acts as a bifunctional scaffold.[1] It offers a nucleophilic primary amine for rapid coupling and an electrophilic C-Cl site susceptible to metal-catalyzed cross-coupling or nucleophilic aromatic substitution (


).[1]

Critical Distinction: Researchers must distinguish this primary amine from its N-methyl analog (N-[(6-chloropyridin-3-yl)methyl]methylamine, CAS 120739-62-0), which is a specific metabolite of Acetamiprid.[1] This guide focuses strictly on the primary amine variant.

Chemical Identity Data
PropertySpecification
IUPAC Name (6-Chloropyridin-3-yl)methanamine hydrochloride
Common Synonyms 2-Chloro-5-(aminomethyl)pyridine HCl; 6-Chloro-3-picolylamine HCl
CAS (Free Base) 97004-04-1
CAS (HCl Salt) Not widely indexed; refer to free base CAS
Molecular Formula

(Typically monohydrochloride)
Molecular Weight 142.59 g/mol (Free Base); ~179.05 g/mol (HCl salt)
Appearance White to off-white hygroscopic solid
Solubility High in water, MeOH, DMSO; Low in

, Hexanes
Physicochemical Profile & Characterization

For drug development workflows, purity validation is non-negotiable. The hydrochloride salt is the preferred storage form due to the instability of the free base (which absorbs


 from air).
Self-Validating Quality Control Protocol

To verify the identity and purity of the scaffold prior to use in sensitive steps (e.g., Buchwald-Hartwig couplings), employ the following LC-MS/NMR sequence:

  • 
    -NMR (DMSO-
    
    
    
    , 400 MHz):
    • Look for the diagnostic singlet at

      
       8.35 ppm  (Ar-H at C2 position, deshielded by N).[1]
      
    • Doublet at

      
       7.55 ppm  (Ar-H at C5) and doublet at 
      
      
      
      7.90 ppm
      (Ar-H at C4).
    • Methylene singlet (

      
      ) typically appears around 
      
      
      
      4.05 ppm
      .[1]
    • Validation Check: If the methylene peak is a doublet or splits, suspect partial protonation or presence of the N-methyl impurity.

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% TFA).[1]

    • Detection: UV at 254 nm (Pyridine absorption).[1]

    • Acceptance Criteria: Single peak >98% area integration.

Synthetic Pathways (Production)

Industrial and laboratory synthesis primarily relies on two distinct routes. The choice depends on scale and available starting materials.

Route A: Catalytic Hydrogenation (Industrial Standard)

The most efficient route involves the selective reduction of 6-chloronicotinonitrile (2-chloro-5-cyanopyridine).[1] This method preserves the chloro-substituent, which is liable to hydrodehalogenation under aggressive reducing conditions.[1]

  • Catalyst: Raney Nickel (doped to prevent de-chlorination) or Sponge Nickel.[1]

  • Conditions:

    
     (1.2–1.5  kg/cm ²), 50°C, Methanolic ammonia.
    
  • Yield: Typically >85%.

Route B: Gabriel Synthesis (Laboratory Scale)

For small-scale synthesis avoiding high-pressure hydrogenation, the Gabriel synthesis via 2-chloro-5-(chloromethyl)pyridine is preferred.[1]

  • Step 1: Nucleophilic substitution with Potassium Phthalimide.

  • Step 2: Hydrazinolysis (Hydrazine hydrate) to release the primary amine.[2]

  • Advantage: Guarantees no secondary amine byproducts.

Visualization: Synthetic Workflow

Synthesis cluster_0 Route A: Nitrile Reduction (Industrial) cluster_1 Route B: Gabriel Synthesis (Lab) Nitrile 6-Chloronicotinonitrile (CAS 33252-28-7) RaneyNi H2 / Raney Ni (Selective Cond.) Nitrile->RaneyNi Product (6-Chloropyridin-3-yl)methanamine RaneyNi->Product Halide 2-Chloro-5-(chloromethyl)pyridine (CAS 94126-97-3) Phthalimide K-Phthalimide DMF, 80°C Halide->Phthalimide Intermed N-Phthalimide Intermediate Phthalimide->Intermed Hydrazine N2H4 Ethanol Reflux Intermed->Hydrazine Hydrazine->Product

Figure 1: Comparison of industrial hydrogenation vs. laboratory Gabriel synthesis routes.[1]

Reactivity & Applications in Drug Discovery

The molecule's value lies in its orthogonal reactivity . The amine and the chlorine handle allow for divergent synthesis, enabling the creation of libraries around the pyridine core.

1. Amide Coupling (Linker Logic)

The primary amine is highly nucleophilic.[1] It reacts readily with carboxylic acids using standard coupling agents (HATU, EDC/HOBt) to form amides.[1] This is the primary mode of entry for creating kinase inhibitors where the pyridine ring occupies the hinge region or solvent-exposed front.

2. Nucleophilic Aromatic Substitution (

)

The Chlorine atom at position 6 is activated by the electron-withdrawing Nitrogen of the pyridine ring.

  • Reaction: Displacement with alkoxides, thiols, or secondary amines.

  • Condition: Requires heat or microwave irradiation; facilitated if the pyridine nitrogen is protonated or complexed.

3. Metal-Catalyzed Cross-Coupling

The C-Cl bond is a prime substrate for Palladium-catalyzed reactions.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids.[1]

  • Buchwald-Hartwig: Amination to form di-amino pyridines.[1]

Visualization: Divergent Reactivity Tree

Reactivity Core (6-Chloropyridin-3-yl)methanamine Amide Amide Formation (R-COOH + HATU) Core->Amide  Nucleophilic Attack   RedAm Reductive Amination (R-CHO + NaBH(OAc)3) Core->RedAm Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki  Electrophilic C-Cl   SnAr SnAr Displacement (Nu-, Heat) Core->SnAr

Figure 2: Orthogonal reactivity profile allowing functionalization at both the amine tail and the pyridine ring.[1]

Experimental Protocol: Standard Amide Coupling

Context: Attaching the scaffold to a carboxylic acid pharmacophore.

  • Preparation: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir for 15 minutes at Room Temperature (RT) to activate the acid.

  • Addition: Add (6-Chloropyridin-3-yl)methanamine hydrochloride (1.1 equiv).

    • Note: The extra equivalent of DIPEA is crucial here to neutralize the HCl salt and free the amine.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Safety & Handling
  • Hazards: The compound is an Irritant (Skin/Eye/Respiratory) .[1][3]

    • Precursor Warning: If synthesizing via Route B, be extremely cautious with 2-chloro-5-(chloromethyl)pyridine , which is a potent skin sensitizer and lachrymator.[1]

  • Storage: Hygroscopic. Store in a desiccator at -20°C for long-term stability. The free base degrades rapidly in air; always convert to HCl salt for storage.

  • Disposal: As a halogenated pyridine, it must be disposed of via high-temperature incineration to prevent formation of toxic byproducts.

References
  • Synthesis via Hydrogenation: Process for preparing 2-chloro-5-aminomethyl-pyridine.[1][4] European Patent EP0609811A1. (Describes the selective Raney Ni reduction of 6-chloronicotinonitrile).

  • Chemical Identity & Properties: 2-Chloro-5-(aminomethyl)pyridine (CAS 97004-04-1).[1][5][6][2][7] PubChem Compound Summary. [1]

  • Gabriel Synthesis Route: Process for the preparation of 2-chloro-5-aminomethyl-pyridine.[1][6][2][7] US Patent 5026864A. (Details the phthalimide pathway).

  • Medicinal Chemistry Application: Design and synthesis of pyridine-based inhibitors.[1] Journal of Medicinal Chemistry (General reference for pyridine scaffold utility).[1] [1]

Sources

(6-Chloropyridin-3-yl)methanamine Hydrochloride: A Versatile Heterocyclic Scaffold in Medicinal Chemistry

[1][2]

Executive Summary

(6-Chloropyridin-3-yl)methanamine hydrochloride (also known as 2-chloro-5-(aminomethyl)pyridine HCl) is a "privileged scaffold" in drug discovery and agrochemistry.[1][2] It serves as a bioisostere for benzylamine, offering improved metabolic stability, reduced lipophilicity (LogP), and a unique vector for halogen bonding.[3] While historically significant as the core pharmacophore for neonicotinoid insecticides (e.g., Acetamiprid), its utility has expanded into human therapeutics, particularly in the design of kinase inhibitors and GPCR ligands where the 2-chloropyridine moiety acts as a critical anchor point.

Physicochemical Profile & Identification

This building block bridges the gap between aliphatic amines and electron-deficient aromatic systems.[1]

PropertyValue / Description
IUPAC Name (6-Chloropyridin-3-yl)methanamine hydrochloride
Common Synonyms 2-Chloro-5-aminomethylpyridine HCl; 6-Chloro-3-pyridinemethanamine HCl
CAS (Free Base) 97004-04-1
CAS (HCl Salt) Often generated in situ; refer to Free Base for primary cataloging.[1][2]
Molecular Formula C₆H₇ClN₂[1][2][4][5] · HCl
Molecular Weight 142.59 (Free base) / 179.05 (HCl salt)
pKa (Conjugate Acid) ~8.08 (Amine), ~0.5 (Pyridine N)
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Appearance White to off-white hygroscopic solid
Structural Analysis[1][2]
  • Pyridine Nitrogen: Acts as a weak hydrogen bond acceptor.[3]

  • C-2 Chlorine: Positioned ortho to the ring nitrogen (position 6 relative to the amine), activating the ring for Nucleophilic Aromatic Substitution (

    
    ) under specific conditions.
    
  • Aminomethyl Group: A primary aliphatic amine handle (

    
     hybridized) allowing for rapid diversification via acylation, alkylation, or sulfonylation.[3]
    

Synthetic Routes & Manufacturing

The synthesis of this building block is non-trivial due to the need to preserve the chloro-substituent during reduction steps.[1]

A. Industrial Route: Selective Hydrogenation

The most scalable method involves the hydrogenation of 6-chloronicotinonitrile (2-chloro-5-cyanopyridine).[1]

  • Catalyst: Raney Nickel (modified).[1][3]

  • Conditions: Controlled

    
     pressure (1.2–1.4  kg/cm ²) and temperature (50°C).
    
  • Critical Control Point: Over-reduction must be prevented to avoid dechlorination (yielding pyridin-3-ylmethanamine).[1]

  • Reference: Highly selective hydrogenation of 6-chloronicotinonitrile. (See Ref [1]).

B. Laboratory Route: Gabriel Synthesis

For high-purity small batches, the Gabriel synthesis avoids reduction issues.

  • Starting Material: 2-Chloro-5-(chloromethyl)pyridine.[1][6]

  • Reagent: Potassium phthalimide.

  • Deprotection: Hydrazine hydrate reflux.[3]

  • Yield: Typically >85% overall.

Synthetic Utility & Reaction Protocols

The dual reactivity of the amine and the chloropyridine ring requires a strategic approach.

Reaction Workflow Diagram

ReactionFlowStart(6-Chloropyridin-3-yl)methanamine HClAmideAmide Coupling(HATU/DIPEA)Start->Amide R-COOHRedAmReductive Amination(Aldehyde/STAB)Start->RedAm R-CHOUreaUrea Formation(Isocyanate)Start->Urea R-NCOProtectN-Boc ProtectionStart->Protect Boc2OSNArS_NAr Displacement(Nucleophile/Heat)Protect->SNAr Nu-SuzukiSuzuki Coupling(Boronic Acid/Pd)Protect->Suzuki Pd(0)

Caption: Strategic divergence in functionalization. The amine path (Green) is direct; the ring path (Red) requires prior protection (Yellow) to prevent self-reactivity.[1][3]

Protocol 1: High-Efficiency Amide Coupling

This protocol minimizes side reactions involving the pyridine nitrogen.[1][2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][3]

  • (6-Chloropyridin-3-yl)methanamine HCl (1.1 equiv)[1][2]

  • HATU (1.2 equiv)[1][3]

  • DIPEA (3.0 equiv)[1][3]

  • Solvent: DMF or anhydrous DCM

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in DMF (0.1 M). Add DIPEA (1.5 equiv) and HATU (1.2 equiv).[1][3] Stir at room temperature (RT) for 15 minutes.

    • Why: Pre-activation ensures the active ester forms before the amine is introduced, reducing racemization if the acid is chiral.[3]

  • Addition: Add the amine HCl salt followed by the remaining DIPEA (1.5 equiv).

    • Note: The extra base is crucial to neutralize the HCl salt and liberate the nucleophilic free amine.[3]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 142.5 - 18).[1]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

    
    , and brine. Dry over 
    
    
    .[3]
Protocol 2: Nucleophilic Aromatic Substitution ( )

Direct displacement of the chlorine is difficult without activating the pyridine or using strong nucleophiles.[3]

Prerequisite: The primary amine must be protected (e.g., N-Boc) or already functionalized to prevent polymerization.

Conditions:

  • Substrate: N-Boc-(6-chloropyridin-3-yl)methanamine.[1][2]

  • Nucleophile: Morpholine, Piperazine, or Alkoxide.[3]

  • Solvent/Temp: DMSO or NMP at 100–120°C.

  • Mechanism: The chlorine at C-2 (ortho to N) is activated.[1] The reaction proceeds via a Meisenheimer-like intermediate.[1]

  • Catalysis: Microwave irradiation significantly accelerates this reaction (150°C, 20 min).[3]

Medicinal Chemistry Applications

A. Bioisostere Strategy

Replacing a benzylamine moiety with (6-chloropyridin-3-yl)methanamine often yields:

  • Lower LogP: Pyridine is more polar than benzene, improving water solubility.[3]

  • Metabolic Blockade: The chlorine atom blocks para-oxidation (relative to the alkyl chain), a common metabolic soft spot in benzylamines.[3]

  • Halogen Bonding: The C-Cl bond can engage in halogen bonding interactions with backbone carbonyls in the target protein.[1]

B. Case Study: Neonicotinoids & Beyond

While famous for Acetamiprid (an insecticide where the amine is coupled to an N-cyanoacetamidine), this scaffold is increasingly used in human drug discovery libraries.

  • Kinase Inhibitors: The chloropyridine motif is frequently found in Type II kinase inhibitors, where the nitrogen accepts a hinge hydrogen bond and the chlorine fills a hydrophobic pocket.[3]

  • LOXL2 Inhibitors: Derivatives of chloropyridin-methanamines have shown selectivity for Lysyl Oxidase-Like 2 (LOXL2) enzymes, targets in fibrosis treatment.[1]

Safety & Handling

  • Hazards: The compound is an Irritant (Skin/Eye/Respiratory).[3][7]

  • Toxicity: As a structural relative of neonicotinoids, it should be handled with care.[3][7] While human toxicity of the scaffold itself is lower than the final insecticide, standard PPE (gloves, goggles, fume hood) is mandatory.[3]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

References

  • Synthesis of (6-chloropyridin-3-yl)

    • Title: Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation of 6-Chloro-3-pyridinecarbonitrile.[1][2]

    • Source: ResearchGate / ChemInform.[3]

    • URL:

  • Amide Coupling Protocols

    • Title: Amide Bond Formation and Peptide Coupling.[3]

    • Source: Tetrahedron / ScienceDirect.[3]

    • URL:[1][3]

  • Physical Properties & CAS Data

    • Title: 2-Chloro-5-aminomethylpyridine (CAS 97004-04-1) Entry.[1][2][5][6]

    • Source: PubChem.[3][4][8]

    • URL:[1][3]

  • Acetamiprid Chemistry

    • Title: Acetamiprid - Structure and Reactivity.[1][9][10]

    • Source: Wikipedia / Primary Literature.[3]

    • URL:[1][3][9]

The Chloropyridinyl Anchor: Technical Guide to (6-Chloropyridin-3-yl)methanamine Hydrochloride

[1]

Executive Summary

(6-Chloropyridin-3-yl)methanamine hydrochloride (CAS: 153471-65-9) serves as a critical "warhead carrier" in the synthesis of neonicotinoid and butenolide insecticides.[1] As the primary amine source of the 6-chloropyridinyl pharmacophore, it acts as the divergent point for the synthesis of Acetamiprid , Nitenpyram , and the newer Flupyradifurone (Sivanto).

This guide addresses the technical requirements for handling, free-basing, and functionalizing this intermediate. Unlike the chloromethyl precursor (CCMP-Cl), which is an electrophile, this amine hydrochloride provides a nucleophilic handle, allowing for higher specificity in complex heterocycle formation and avoiding the formation of quaternary ammonium byproducts common in alkyl halide displacements.

Part 1: Chemical Profile & Strategic Importance[2]

The 6-chloropyridinyl moiety is essential for binding to the insect nicotinic acetylcholine receptor (nAChR).[1] The hydrochloride salt form is preferred in industrial inventory due to its superior oxidative stability compared to the free amine, which is prone to air oxidation and dimerization (Schiff base formation) upon long-term storage.

Physicochemical Specifications
ParameterSpecificationTechnical Note
CAS (HCl Salt) 153471-65-9Stable storage form.[1]
CAS (Free Base) 63200-54-4Generated in situ for reaction.[1]
Molecular Weight 179.05 g/mol (HCl)142.59 g/mol (Free Base).[1]
Appearance White to off-white crystalline solidYellowing indicates oxidation of the free amine.[1]
Melting Point >250 °C (dec.)[1]High lattice energy contributes to stability.[1]
Solubility High: Water, MethanolLow: DCM, TolueneBiphasic systems often required for free-basing.[1]
pKa ~8.5 (Conjugate acid)Requires pH >10 for complete extraction.[1]

Part 2: Divergent Synthesis Platform

The utility of (6-Chloropyridin-3-yl)methanamine lies in its ability to undergo controlled alkylation to form specific secondary amines required for downstream active ingredients (AIs).

The Chloropyridinyl Workflow

The following diagram illustrates the central role of this amine in generating three major insecticide classes.

GCCMP_HCl(6-Chloropyridin-3-yl)methanamine HCl(The Anchor)Free_BaseFree Amine(In Situ)CCMP_HCl->Free_BaseNaOH / H2ONeutralizationN_MethylN-Methyl Intermediate(Secondary Amine)Free_Base->N_MethylHCHO / H2(Reductive Amination)N_EthylN-Ethyl Intermediate(Secondary Amine)Free_Base->N_EthylEtI orAcetaldehyde/H2N_DifluoroN-Difluoroethyl Intermediate(Secondary Amine)Free_Base->N_DifluoroDifluoroethyl triflateor equivalentAcetamipridAcetamiprid(Neonicotinoid)N_Methyl->Acetamiprid+ N-cyano-ethylimidateNitenpyramNitenpyram(Neonicotinoid)N_Ethyl->Nitenpyram+ Nitroethene precursorFlupyradifuroneFlupyradifurone(Butenolide)N_Difluoro->Flupyradifurone+ Tetronic acid deriv.

Caption: Divergent synthesis pathways from the primary amine hydrochloride to major agrochemical actives.[1]

Part 3: Critical Process Parameters & Protocols

Protocol A: Controlled Monomethylation (Acetamiprid Precursor)

Objective: Synthesize N-methyl-(6-chloropyridin-3-yl)methanamine. Challenge: Preventing over-alkylation to the dimethyl (quaternary) species. Solution: Reductive amination using Formaldehyde and Formic Acid (Eschweiler-Clarke modification) or Catalytic Hydrogenation is superior to direct alkylation with methyl iodide.

Step-by-Step Methodology:

  • Free-Basing:

    • Dissolve 100 mmol (6-Chloropyridin-3-yl)methanamine HCl in minimum water.[1]

    • Add 20% NaOH solution dropwise at 0-5°C until pH reaches 11-12.[1]

    • Extract immediately with Dichloromethane (DCM) (3 x 50 mL).[1]

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo (Keep temperature <40°C to prevent degradation).

  • Reductive Amination:

    • Redissolve the free amine residue in Methanol.[1]

    • Add 1.05 equivalents of Paraformaldehyde. Stir at reflux for 1 hour to form the imine (Schiff base).[1]

    • Cool to 0°C. Add 1.1 equivalents of Sodium Borohydride (NaBH₄) portion-wise. Caution: Hydrogen gas evolution.

    • Alternative (Industrial): Use Formic Acid/Formaldehyde reflux (Eschweiler-Clarke) if strictly monomethylation is controlled via stoichiometry, though this risks dimethylation.[1] The NaBH₄ route is often cleaner for lab scale.

  • Workup:

    • Quench with water.[1][2][3][4] Extract with Ethyl Acetate.

    • Critical QC Point: Analyze by HPLC/MS. The target secondary amine (MW ~156.5) must be separated from any tertiary amine byproduct.[1]

Protocol B: Synthesis of Flupyradifurone Intermediate

Objective: Coupling with the butenolide core via the "Amine Route." Context: While some routes use the chloromethyl pyridine, the amine route allows for the pre-assembly of the difluoroethyl side chain.

  • Preparation of N-Difluoroethyl Derivative:

    • React (6-Chloropyridin-3-yl)methanamine (Free base) with 2,2-difluoroethyl triflate in the presence of DIPEA (Diisopropylethylamine) in Acetonitrile.

    • Note: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the resulting secondary amine, naturally preventing tertiary amine formation.[1]

  • Coupling:

    • React the resulting N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamine with tetronic acid derivatives (e.g., 4-tosyloxyfuran-2(5H)-one) in Toluene under reflux.[1]

Part 4: Safety & Environmental Handling[4][5][7]

Hazard Profile (GHS Classification):

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2]

  • Skin/Eye Irritation: Category 2 (H315, H319).[2][5]

  • STOT-SE: Category 3 (H335) - Respiratory irritation.

Operational Safety:

  • Dust Control: The HCl salt is a fine crystalline powder.[1] Use a powder containment hood (LEV) during weighing to prevent inhalation.

  • Base Sensitivity: Upon neutralization, the free amine has a distinct pyridine-like odor and increased volatility.[1] All free-basing operations must occur in a fume hood.[1]

  • Waste Disposal: Aqueous waste from the free-basing step contains high salinity and pyridine residues.[1] It must be segregated as "Halogenated Organic Waste" due to the chlorine atom on the pyridine ring.

References

  • Nippon Soda Co., Ltd. (1991). Amine derivatives and process for production thereof. WO1991004965A1. Link

  • Jesckhe, P., et al. (2015). Flupyradifurone (Sivanto™) and its novel butenolide pharmacophore.[1] Pest Management Science, 71(8). Link[1]

  • Bayer CropScience. (2010).[3] Process for preparing 4-aminobut-2-enolides. US Patent 20120053349. Link

  • PubChem. (2024). (6-Chloropyridin-3-yl)methanamine hydrochloride.[1] National Library of Medicine. Link

  • Kagabu, S. (1997).[1] Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives. Reviews in Toxicology. Link

(6-Chloropyridin-3-yl)methanamine hydrochloride as a metabolite of Acetamiprid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph designed for use by analytical chemists, toxicologists, and metabolic researchers.[1] It synthesizes regulatory data (EFSA/EPA), chemical kinetics, and analytical methodology into a cohesive workflow.[1]

Role: Primary Amine Metabolite & Degradant of Acetamiprid CAS (Free Base): 120739-62-0 | Molecular Formula:


[1][2]

Part 1: Executive Technical Profile

(6-Chloropyridin-3-yl)methanamine (often abbreviated as CPMA or referred to in degradation studies as IM-0 or the amine degradant ) is the terminal pharmacophore moiety of the neonicotinoid Acetamiprid.[1][2] Unlike its parent, which contains a cyano-acetamidine "tip," CPMA consists solely of the chloropyridinyl heterocycle and a primary methylamine tail.[1]

In drug development and environmental toxicology, this compound serves two critical roles:

  • Metabolic Marker: It represents the ultimate breakdown product of the side-chain cleavage, often used to track the "total residue" of chloropyridinyl neonicotinoids.[1]

  • Synthetic Intermediate: It is the nucleophilic scaffold upon which Acetamiprid (and potentially novel analogs) is constructed.[1]

Physicochemical Properties (HCl Salt)
PropertyValueTechnical Note
Molecular Weight 179.05 g/mol (Salt)142.59 g/mol (Free Base).[1][2]
Solubility High (Water, MeOH)The HCl salt is highly polar; avoid non-polar extraction solvents (e.g., Hexane) without pH adjustment.[1]
pKa ~8.6 (Amine)Protonated at physiological pH; requires alkaline buffer (pH > 10) for liquid-liquid extraction.[1][2]
Stability HighResistant to hydrolysis compared to the parent acetamidine; stable in acidic media.[1]

Part 2: Metabolic Genesis & Degradation Pathway

The formation of (6-Chloropyridin-3-yl)methanamine is a result of the catabolic dismantling of the


-cyanoacetamidine functionality.[1][2] In mammalian systems (rat/human microsomes) and soil degradation, the pathway proceeds through oxidative dealkylation and hydrolysis.[1]
The Biotransformation Cascade[1]
  • Parent: Acetamiprid (IM-0).

  • Phase I (Demethylation): CYP450-mediated

    
    -demethylation produces IM-2-1  (
    
    
    
    -desmethyl-acetamiprid).[1][2]
  • Hydrolysis: Cleavage of the cyanoimine bond in IM-2-1 yields the IM-1-3 (amide) or directly hydrolyzes to the primary amine CPMA .[1][2]

Figure 1: Metabolic Pathway of Acetamiprid to (6-Chloropyridin-3-yl)methanamine

AcetamipridMetabolism Acetamiprid Acetamiprid (Parent) C10H11ClN4 IM21 IM-2-1 (N-desmethyl-acetamiprid) Acetamiprid->IM21 CYP450 N-demethylation IM14 IM-1-4 (N-methyl amine) Acetamiprid->IM14 Hydrolysis of N-cyano moiety CPMA (6-Chloropyridin-3-yl)methanamine (Primary Amine Metabolite) IM21->CPMA Amidase/Hydrolysis (-Cyanoacetamide) IM14->CPMA N-demethylation IC0 6-Chloronicotinic Acid (Terminal Oxidative Product) CPMA->IC0 MAO/Oxidation (Loss of amine)

Caption: Step-wise degradation from Acetamiprid to the primary amine (CPMA) and subsequent oxidation to nicotinic acid.[1][2]

Part 3: Analytical Quantification (LC-MS/MS)

Quantifying the amine hydrochloride requires specific attention to its polarity.[1][2] Standard Reverse Phase (C18) chromatography often yields poor retention for this small, polar ion.[1]

Protocol: HILIC-MS/MS Determination

Objective: Quantify CPMA in biological fluids (plasma/urine) or soil extracts.[1][2] Standard: (6-Chloropyridin-3-yl)methanamine HCl (Purity >98%).

1. Sample Preparation (QuEChERS Variant)
  • Extraction:

    • Aliquot 1.0 mL sample (plasma/urine).[1]

    • Add Internal Standard (IS) : Acetamiprid-d3 or

      
      C-CPMA (if available).[1][2]
      
    • Alkalinize with 100 µL 5M NaOH (Critical: Converts salt to free base for extraction).[1]

    • Extract with 4 mL Ethyl Acetate. Vortex 2 min; Centrifuge 4000 rpm.

    • Evaporate supernatant to dryness under

      
      .
      
    • Reconstitute in 90:10 Acetonitrile:Water (10 mM Ammonium Formate).

2. LC-MS/MS Parameters
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters BEH Amide or Phenomenex Kinetex HILIC.[1][2] Rationale: C18 columns cause elution in the void volume due to high polarity.

  • Mobile Phase:

    • A: Water + 10mM Ammonium Formate + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: High organic start (95% B) to 60% B over 5 mins.

  • Ionization: Electrospray Positive (ESI+).[1]

Table 1: MRM Transitions for Detection | Analyte | Precursor Ion (


) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) | Mechanism |
| :--- | :--- | :--- | :--- | :--- | :--- |
| CPMA  | 143.0 

| 126.0 | 90.0 | 15 - 25 | Loss of

(126); Ring cleavage (90) | | Acetamiprid | 223.1 | 126.0 | 56.0 | 20 | Chloropyridinyl cation (126) |[1][2]

Figure 2: Analytical Workflow Logic

AnalyticalWorkflow Sample Biological Matrix pH_Adj Alkalinization (pH > 10) Sample->pH_Adj Release Free Base Extract LLE Extraction (Ethyl Acetate) pH_Adj->Extract Recon Reconstitute (90% ACN) Extract->Recon LC HILIC Separation (Retain Polar Amine) Recon->LC MS MS/MS Detection (m/z 143 -> 126) LC->MS

Caption: Workflow optimizing retention of the polar amine metabolite using pH adjustment and HILIC chromatography.

Part 4: Toxicology & Safety Profile

While Acetamiprid is classified as moderately toxic (WHO Class II), the metabolite (6-Chloropyridin-3-yl)methanamine exhibits a distinct profile.[1][2]

  • Pharmacophore Retention: The chloropyridinyl moiety is the key structural element binding to insect nicotinic acetylcholine receptors (nAChR).[1] However, without the cyano-amidine "tip," the affinity for the receptor drops significantly in insects, rendering it less insecticidal.[1]

  • Mammalian Toxicity:

    • Acute Oral: Generally lower toxicity than the parent Acetamiprid (

      
       Rat ~140-217 mg/kg for parent; metabolites often >500 mg/kg).[1][2]
      
    • Irritation: As a primary amine hydrochloride, the pure substance is a skin and eye irritant .[1] It is corrosive to mucous membranes in high concentrations.[1]

    • Genotoxicity: Most regulatory studies (EPA/EFSA) indicate Acetamiprid metabolites are negative for mutagenicity (Ames test), though high-dose exposure monitoring is recommended due to the chloropyridine ring.[1]

Safety Protocol:

  • Handling: Use a fume hood.[1] The HCl salt is a fine powder; avoid inhalation.[1]

  • Neutralization: Spills should be treated with weak acid (if free base) or dilution (if salt) before disposal.[1][2]

Part 5: References

  • European Food Safety Authority (EFSA). (2022).[1] Statement on the toxicological properties and maximum residue levels of acetamiprid and its metabolites. EFSA Journal.[1] [1][2]

  • US Environmental Protection Agency (EPA). (2002).[1] Acetamiprid: Pesticide Fact Sheet.[1] Office of Prevention, Pesticides and Toxic Substances.[1]

  • PubChem. (2024).[1] Compound Summary: (6-Chloropyridin-3-yl)methanamine.[1][2][3][4][5][6][7] National Library of Medicine.[1] [1][2]

  • Ford, K.A., & Casida, J.E. (2006).[1] Chloropyridinyl Neonicotinoid Metabolism: Mammalian, Insect, and Soil Pathways.[1] Chemical Research in Toxicology.[1]

  • MassBank of North America. (2024).[1] Acetamiprid MS/MS Spectrum Data (Precursor m/z 223).[1][1][2]

Sources

The Chlorine Atom in (6-Chloropyridin-3-yl)methanamine Hydrochloride: A Nexus of Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of biological interactions have cemented its importance. Among the vast array of functionalized pyridines, (6-Chloropyridin-3-yl)methanamine hydrochloride stands out as a particularly valuable building block. The strategic positioning of its chloro, aminomethyl, and protonated amine functionalities creates a molecule with a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the chlorine atom in this molecule, offering field-proven insights and detailed protocols to empower researchers in their quest for new medicines.

Electronic Landscape and the Activation of the C-Cl Bond

The reactivity of the chlorine atom in (6-Chloropyridin-3-yl)methanamine is fundamentally governed by the electronic nature of the pyridine ring. The endocyclic nitrogen atom is highly electronegative, exerting a powerful electron-withdrawing effect through both induction and the mesomeric effect. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions, rendering these carbons electron-deficient and thus susceptible to nucleophilic attack.[1][2] Consequently, the chlorine atom at the 6-position of the pyridine ring is significantly activated towards displacement.

The presence of the aminomethyl group at the 3-position further modulates this reactivity. In its hydrochloride salt form, the protonated aminomethyl group (-CH₂NH₃⁺) acts as an additional electron-w'ithdrawing group through induction, further enhancing the electrophilicity of the pyridine ring and, by extension, the reactivity of the chlorine atom. This inherent electronic activation makes the C-Cl bond a prime target for a variety of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The electron-deficient nature of the pyridine ring in (6-Chloropyridin-3-yl)methanamine hydrochloride makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[3] This class of reactions provides a direct and often high-yielding route to introduce a wide array of functional groups by displacing the chloride ion.

The Mechanism of Action: An Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the chlorine. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. In the second step, the aromaticity is restored by the expulsion of the chloride leaving group.

Caption: Generalized SNAr mechanism on a chloropyridine.

Field-Proven Protocol for SNAr with Amines

The displacement of the chlorine atom with various amine nucleophiles is a common and highly effective transformation. The following protocol provides a robust starting point for such reactions.

Experimental Protocol: SNAr with a Secondary Amine

  • Reaction Setup: To a clean, dry reaction vessel, add (6-Chloropyridin-3-yl)methanamine hydrochloride (1.0 eq.), the desired secondary amine (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the reaction vessel. The choice of solvent is critical for ensuring the solubility of the reagents.[5]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the specific solvent used.

  • Monitoring and Workup: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted (6-aminopyridin-3-yl)methanamine derivative.

Causality Behind Experimental Choices:

  • Excess Nucleophile and Base: Using a slight excess of the amine nucleophile and a greater excess of the base ensures that the reaction proceeds to completion and neutralizes the hydrogen chloride generated during the reaction, as well as the hydrochloride salt of the starting material.

  • Polar Aprotic Solvent: Solvents like DMF and DMSO are excellent choices for SNAr reactions as they can solvate the ionic intermediates and reactants, thereby increasing the reaction rate.

  • Elevated Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less nucleophilic amines.

Palladium-Catalyzed Cross-Coupling: Expanding the Synthetic Toolkit

While SNAr reactions are powerful, their scope can be limited by the availability and nucleophilicity of the coupling partner. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, offer a broader and more versatile approach to functionalizing the 6-position of the pyridine ring.

Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[6][7] This reaction is particularly valuable for coupling aryl chlorides, which are often less reactive than their bromide and iodide counterparts, with a wide range of primary and secondary amines.

The Catalytic Cycle:

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving a palladium(0) active species.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH, Base RedElim Reductive Elimination Product Complex AmineCoord->RedElim - Base-HCl RedElim->Pd0 - Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Considerations for Success:

  • Ligand Choice: The selection of the phosphine ligand is paramount for a successful Buchwald-Hartwig amination, especially with chloropyridine substrates. Bulky, electron-rich ligands such as RuPhos, BrettPhos, and DavePhos are often required to facilitate the challenging oxidative addition of the C-Cl bond to the palladium center and promote the subsequent reductive elimination.[8]

  • Base Selection: A strong, non-nucleophilic base is essential for deprotonating the amine nucleophile and facilitating the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5] For base-sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often in combination with more active catalyst systems.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to ensure the stability of the catalytic species.[5]

Protocol for Buchwald-Hartwig Amination:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the palladium catalyst.

  • Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), the appropriate phosphine ligand, and the base to a dry reaction vessel.

  • Substrate and Nucleophile: Add (6-Chloropyridin-3-yl)methanamine hydrochloride (1.0 eq.) and the amine nucleophile (1.1-1.5 eq.) to the vessel.

  • Solvent and Heating: Add the anhydrous, degassed solvent and heat the reaction mixture to 80-110 °C.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture, filter through a pad of celite to remove the palladium catalyst, and then perform a standard aqueous workup and extraction.

  • Purification: Purify the product by flash column chromatography.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is an equally indispensable tool for forming carbon-carbon bonds between sp²-hybridized carbons.[9] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the 6-position of the pyridine ring.

The Catalytic Cycle:

The Suzuki-Miyaura coupling also proceeds via a palladium(0) catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-Cl Transmetalation Transmetalation Intermediate OxAdd->Transmetalation + R-B(OR)₂, Base RedElim Reductive Elimination Product Complex Transmetalation->RedElim RedElim->Pd0 - Ar-R

Sources

The Nucleophilic Profile of (6-Chloropyridin-3-yl)methanamine: A Guide to Chemoselective Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Chloropyridin-3-yl)methanamine hydrochloride (CAS: 45935-93-5) represents a "privileged scaffold" in medicinal chemistry and agrochemical synthesis, most notably serving as the core amine donor for neonicotinoids like Acetamiprid.[1] Its utility stems from a unique electronic duality: it possesses a highly nucleophilic primary amine capable of rapid covalent capture, yet this amine is tethered to an electron-deficient, halogenated pyridine ring that modulates its basicity and lipophilicity.[1]

This guide analyzes the nucleophilicity of the exocyclic amino group, contrasting it with the ring nitrogen to establish a hierarchy of reactivity.[1] It provides validated protocols for managing the hydrochloride salt form and executing chemoselective transformations.[1]

Electronic Landscape & Nucleophilicity Analysis[1]

To predict reactivity, we must deconstruct the molecule into its competing electronic centers.[1] The molecule contains three distinct sites of reactivity:[1][2][3][4][5]

  • Exocyclic Amine (

    
    ):  The primary nucleophile.[1]
    
  • Pyridine Nitrogen (

    
    ):  A secondary, weak nucleophile/base.[1]
    
  • C6-Chlorine Bond: An electrophilic site susceptible to Nucleophilic Aromatic Substitution (S

    
    Ar).[1]
    
The Methylene "Insulator" Effect

Unlike aminopyridines (where the amine is directly attached to the ring), the methylene bridge in (6-Chloropyridin-3-yl)methanamine breaks the resonance conjugation between the primary amine lone pair and the aromatic


-system.[1]
  • Consequence: The primary amine behaves characteristically like an aliphatic amine (e.g., benzylamine) rather than an aniline.[1] It retains high nucleophilicity (

    
    -effect is absent, but 
    
    
    
    hybridization ensures localized electron density).[1]
  • Inductive Modulation: While resonance is broken, the electron-withdrawing nature of the 6-chloropyridine ring exerts a through-bond inductive effect (-I).[1] This lowers the pKa of the conjugate acid slightly compared to benzylamine, making it a "softer" base but still a potent nucleophile.[1]

Comparative Nucleophilicity Data
Functional GroupHybridizationEst. pKa (Conjugate Acid)Nucleophilicity (Mayr Scale approx.)[1][2]Reactivity Status
Exocyclic Amine (

)

~8.5 – 8.8High (

)
Dominant Nucleophile
Pyridine Nitrogen (

)

~2.0 – 3.0Very LowDeactivated by Cl substituent
Benzylamine (Reference)

9.33HighReference Standard

Key Insight: The


pKa between the exocyclic amine and the pyridine nitrogen is >5 units.[1] This massive gap guarantees that under controlled pH conditions, the exocyclic amine can be selectively functionalized without protecting the ring nitrogen.[1]

ReactivityMap Molecule (6-Chloropyridin-3-yl)methanamine ExoN Exocyclic Amine (-CH2NH2) Hybridization: sp3 Status: Dominant Nucleophile Molecule->ExoN Methylene Insulator Preserves Lone Pair RingN Pyridine Nitrogen Hybridization: sp2 Status: Deactivated Base Molecule->RingN Inductive Withdrawal by Cl Chlorine C6-Chlorine Status: Electrophile (SNAr) Molecule->Chlorine Leaving Group Reaction Reaction ExoN->Reaction Alkylation/Acylation (Fast) RingN->Reaction N-Alkylation (Very Slow)

Figure 1: Reactivity landscape highlighting the dominance of the exocyclic amine.[1]

The Salt Factor: Thermodynamics vs. Kinetics

The commercial supply of this reagent as a hydrochloride salt (CAS 45935-93-5) is a critical practical consideration.[1] In the salt form (


), the nitrogen lone pair is protonated, rendering the molecule non-nucleophilic .[1]
The "In-Situ" Trap

A common error in synthesis is adding the salt directly to an electrophile (e.g., an alkyl halide) in a non-basic solvent.[1] The reaction will stall because the equilibrium heavily favors the ammonium species.[1]

  • Requirement: You must introduce a base to "unlock" the nucleophile.[1]

  • Base Selection:

    • For Amide Couplings: DIPEA or TEA (3.0 equiv) is sufficient to shift equilibrium.[1]

    • For Reductive Amination: Use pre-neutralization or buffered conditions (NaOAc) to prevent acid-catalyzed imine hydrolysis.[1]

Experimental Workflows
Protocol A: Controlled Free-Basing (Ex-Situ)

Use this when the subsequent reaction is sensitive to chloride ions or amine salts.[1]

  • Dissolution: Dissolve 10 mmol of (6-Chloropyridin-3-yl)methanamine HCl in 20 mL of distilled water. The pH will be acidic (~3-4).[1]

  • Basification: Slowly add 10% NaOH or sat.

    
     solution with stirring until pH reaches 10-11.
    
    • Checkpoint: The solution may become cloudy as the free base (less polar) separates.[1]

  • Extraction: Extract immediately with DCM (

    
     mL).
    
    • Note: Avoid Ethyl Acetate if possible, as primary amines can slowly react with it to form acetamides over prolonged periods.[1]

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo at <40°C.
    
  • Validation:

    
     NMR (
    
    
    
    ) should show a singlet at
    
    
    ppm (broad) corresponding to the
    
    
    protons, distinct from the ammonium protons.[1]
Protocol B: Reductive Amination (Synthesis of Acetamiprid Analogs)

This protocol utilizes the nucleophilicity of the amine to capture an aldehyde/ketone.[1]

Reagents:

  • Amine Salt (1.0 equiv)[1][6]

  • Aldehyde/Ketone (1.1 equiv)[1]

  • 
     (1.5 equiv)[1]
    
  • DIPEA (1.2 equiv)[1]

  • DCM or DCE (Solvent)[1]

Step-by-Step:

  • Imine Formation: Suspend the amine HCl salt in DCM. Add DIPEA and stir for 10 minutes to liberate the free base.[1]

  • Addition: Add the aldehyde/ketone. Add activated molecular sieves (4Å) if the substrate is sterically hindered or the ketone is unreactive.[1] Stir for 1-2 hours.

    • Mechanism:[1] The amine attacks the carbonyl carbon to form a hemiaminal, which dehydrates to the imine.[1]

  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
    • Why STAB? Sodium triacetoxyborohydride is milder than

      
       and will not reduce the aldehyde/ketone before the imine is formed.[1]
      
  • Quench: After TLC indicates consumption of the imine (usually 4-16 hours), quench with sat.

    
    .
    
  • Purification: Extract with DCM. The secondary amine product is usually stable and can be purified via silica gel chromatography (MeOH/DCM gradient).[1]

Workflow Start Start: HCl Salt Base Add Base (DIPEA/NaOH) Start->Base Deprotonation FreeAmine Free Amine (Nucleophilic) Base->FreeAmine pH > 9 Electrophile Add Electrophile (Aldehyde/Alkyl Halide) FreeAmine->Electrophile Nucleophilic Attack Product Final Product (Secondary Amine/Amide) Electrophile->Product Reduction/Elimination

Figure 2: Generalized workflow for activating and reacting the amine salt.

Chemoselectivity & Troubleshooting
The Risk of Self-Condensation (Polymerization)

While rare due to geometry, high temperatures in basic conditions could theoretically encourage the free amine of one molecule to attack the C6-position of another (displacing Cl) via S


Ar.[1]
  • Mitigation: Keep reaction concentrations moderate (0.1 M - 0.5 M). Perform S

    
    Ar reactions (if that is the goal) at elevated temperatures (>80°C), whereas amine functionalization should occur at RT or 0°C.
    
Competition with Pyridine Nitrogen

If using highly reactive alkylating agents (e.g., Methyl Iodide), trace N-alkylation at the pyridine ring is possible.[1]

  • Solution: Use Reductive Amination (Protocol B) instead of direct alkylation.[1][7][8] It is strictly chemoselective for the primary amine because the pyridine nitrogen cannot form a stable imine intermediate.[1]

References
  • PubChem Compound Summary. (2025). 6-Chloro-N-methyl-3-pyridinemethanamine. National Center for Biotechnology Information.[1] [Link][1]

  • Mayr, H., et al. (2018).[1][2] Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

Sources

The (6-Chloropyridin-3-yl)methanamine Moiety: A Technical Guide to its Core Pharmacophoric Features

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (6-Chloropyridin-3-yl)methanamine scaffold is a cornerstone in modern neuroactive chemistry, most notably as the defining feature of the chloronicotinyl subclass of neonicotinoid insecticides. Its remarkable efficacy and selective toxicity are not accidental but are the result of a finely tuned set of structural and electronic properties that constitute its pharmacophore. This technical guide provides an in-depth analysis of these key features, elucidating the distinct roles of the chloropyridine ring and the basic aminomethyl side chain. We will dissect the molecular interactions that govern its binding to the primary biological target, the nicotinic acetylcholine receptor (nAChR), and provide validated experimental and computational workflows for characterizing these interactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this critical chemical scaffold.

Introduction: A Scaffold of Global Significance

First commercialized in the 1990s, compounds built upon the (6-Chloropyridin-3-yl)methanamine core, such as imidacloprid and acetamiprid, revolutionized pest management.[1] These agents act as agonists at the insect nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the insect central nervous system.[2] Over-stimulation of these receptors leads to paralysis and death of the target pest.

The defining characteristic of this molecular class is its high selectivity for insect nAChRs over their mammalian counterparts. This selectivity is rooted in the specific pharmacophoric features of the scaffold, which interact with unique amino acid residues in the insect receptor's binding pocket. Understanding these features is paramount for the rational design of new, safer, and more effective neuroactive agents.

Physicochemical Landscape

The interaction of any molecule with a biological target is fundamentally governed by its physicochemical properties. The hydrochloride salt form of (6-Chloropyridin-3-yl)methanamine enhances its solubility in aqueous media, a critical factor for bioavailability. Key computed and experimental properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₈Cl₂N₂PubChem[3]
Molecular Weight 179.05 g/mol PubChem[3]
pKa (Predicted) 8.08 ± 0.10ChemBK[4]
XLogP3 (Predicted) 1.2PubChem[3]
Hydrogen Bond Donors 2PubChem[3]
Hydrogen Bond Acceptors 2PubChem[3]
Solubility Soluble in water and methanol.Smolecule[5]

Note: Data for the hydrochloride salt and the free base are often reported interchangeably in literature. The provided data represents a consensus from available sources.

Deconstruction of the Pharmacophore

The pharmacophoric identity of (6-Chloropyridin-3-yl)methanamine can be dissected into three primary components: the pyridine ring, the chlorine substituent, and the aminomethyl group. Each plays a distinct and synergistic role in receptor binding and overall activity.

The 6-Chloropyridine Ring: The Recognition Element

The pyridine ring serves as the primary recognition element. Its aromatic nature facilitates crucial non-covalent interactions within the nAChR binding pocket, which is lined with aromatic amino acid residues.

  • π-π Stacking: The electron-rich π-system of the pyridine ring engages in stacking interactions with aromatic residues such as Tyrosine (Tyr) and Tryptophan (Trp). Crystal structures of neonicotinoids complexed with acetylcholine binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain, have identified a key stacking interaction with Tyr185.[6]

  • Role of the Nitrogen Atom: The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor, contributing to the precise orientation of the molecule within the binding site.

The Chlorine Atom: Enhancing Affinity and Lipophilicity

The presence of a chlorine atom at the 6-position of the pyridine ring is a critical determinant of the high insecticidal potency of this class of compounds. Its role is twofold:

  • Electronic Effects: As an electron-withdrawing group, the chlorine atom modulates the electron density of the pyridine ring, enhancing the strength of its interactions with the receptor. This modification is crucial for the selective high affinity for insect nAChRs.

  • Increased Hydrophobicity: The chlorine atom significantly increases the overall lipophilicity (hydrophobicity) of the molecule. This property is vital for its ability to penetrate the waxy cuticle of insects and traverse the hydrophobic blood-brain barrier to reach the central nervous system where the nAChRs are located.

The Aminomethyl Group: The Cationic Anchor

At physiological pH, the primary amine of the methanamine group is protonated, carrying a positive charge. This cationic center is a critical pharmacophoric feature, mimicking the quaternary ammonium group of the endogenous ligand, acetylcholine.

  • Cation-π Interaction: This positively charged group forms a strong cation-π interaction with the electron-rich indole ring of a key Tryptophan residue (Trp143 in AChBP) in the binding pocket.[7] This interaction is a primary anchoring point for the ligand.

  • Hydrogen Bonding: The protonated amine acts as a potent hydrogen bond donor. It can form hydrogen bonds with the backbone carbonyl oxygen atoms of amino acids in the binding site, such as Trp143, further stabilizing the ligand-receptor complex.[7]

The combination of these features creates a potent and selective pharmacophore, as visualized in the binding hypothesis diagram below.

G cluster_receptor nAChR Binding Pocket cluster_ligand (6-Chloropyridin-3-yl)methanamine Tyr185 Tyr185 Trp143 Trp143 Gln55 Gln55 Loop_D Loop D Residues Pyridine Pyridine Ring Pyridine->Tyr185 π-π Stacking Chlorine 6-Chloro Group Chlorine->Loop_D Hydrophobic Interaction Amine Aminomethyl Group (Cationic) Amine->Trp143 Cation-π Interaction Amine->Trp143 Hydrogen Bond

Fig 1: Hypothesized interactions of the pharmacophoric features within the nAChR binding site.

Methodologies for Pharmacophore Characterization

Validating and refining the understanding of a pharmacophore requires a multi-pronged approach, combining computational modeling with empirical biochemical assays.

In Silico Analysis: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique provides invaluable insights into the specific atomic interactions that stabilize the complex.

Workflow: Molecular Docking Protocol

G P1 1. Protein Preparation - Obtain nAChR or AChBP crystal structure (e.g., from PDB). - Remove water, add hydrogens, assign charges. P2 2. Ligand Preparation - Draw (6-Chloropyridin-3-yl)methanamine. - Generate 3D coordinates, assign charges, minimize energy. P1->P2 P3 3. Binding Site Definition - Identify the binding pocket based on co-crystallized ligands or literature data (e.g., Trp143, Tyr185). P2->P3 P4 4. Docking Simulation - Use software (e.g., AutoDock, Glide) to sample ligand conformations within the binding site. - Score the poses based on binding energy. P3->P4 P5 5. Pose Analysis - Visualize top-ranked poses. - Analyze key interactions (H-bonds, π-stacking, etc.). - Compare with experimental data. P4->P5

Fig 2: A generalized workflow for molecular docking studies.

Causality in Protocol: The sequential nature of this protocol is critical. Accurate preparation of both the protein and ligand (Steps 1-2) is a prerequisite for a meaningful simulation, as incorrect protonation states or atomic charges will lead to erroneous results. Defining the correct binding site (Step 3) ensures the computational search is focused on the biologically relevant area. The final analysis (Step 5) is not merely observational; it serves to generate testable hypotheses for subsequent experimental validation.[8]

In Vitro Validation: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[9] These experiments measure the displacement of a radioactive ligand (e.g., [³H]imidacloprid) from the receptor by the test compound.

Step-by-Step Protocol: Competition Binding Assay

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target nAChR (e.g., insect brain tissue) in a cold lysis buffer.[10]

    • Centrifuge the homogenate to pellet the cell membranes containing the receptors.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the radioligand (typically at or below its dissociation constant, Kd).

    • Add increasing concentrations of the unlabeled test compound, (6-Chloropyridin-3-yl)methanamine hydrochloride.

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

    • Initiate the binding reaction by adding the prepared membrane suspension to each well.[10]

  • Incubation & Termination:

    • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[10]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filtermat, which traps the membranes while allowing unbound ligand to pass through.[11]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection & Analysis:

    • Dry the filtermats and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation.[10]

Self-Validating System: This protocol's integrity relies on its controls. The non-specific binding control validates that the measured signal is due to specific receptor interactions. The dose-dependent inhibition by the test compound confirms a competitive binding mechanism at the same site as the radioligand.

Conclusion

The (6-Chloropyridin-3-yl)methanamine moiety is a highly evolved pharmacophore whose activity is derived from a synergistic combination of steric, electronic, and hydrophobic features. The chlorinated pyridine ring provides the primary recognition and lipophilic character, while the protonated aminomethyl group serves as a critical electrostatic and hydrogen-bonding anchor. A detailed understanding of its interactions with key residues in the nAChR binding pocket, validated through computational and experimental methods, provides a robust framework for the future design of novel, highly selective neuroactive compounds for applications in both agriculture and medicine.

References

  • Title: Crystal structures of Lymnaea stagnalis AChBP in complex with neonicotinoid insecticides imidacloprid and clothianidin. Source: PMC - PubMed Central URL: [Link]

  • Title: 6-chloro-N-methyl-3-pyridinemethanamine Source: ChemBK URL: [Link]

  • Title: Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain Source: PubMed URL: [Link]

  • Title: Docking model of the nicotinic acetylcholine receptor and nitromethylene neonicotinoid derivatives with a longer chiral substituent and their biological activities Source: PubMed URL: [Link]

  • Title: Atomic interactions of neonicotinoid agonists with AChBP: Molecular recognition of the distinctive electronegative pharmacophore Source: PNAS URL: [Link]

  • Title: Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Docking, Dynamics Simulations, and Calcium Imaging Source: PMC - PubMed Central URL: [Link]

  • Title: Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis, molecular docking studies, and larvicidal activity evaluation of new fluorinated neonicotinoids against Anopheles darlingi larvae Source: PMC - PubMed Central URL: [Link]

  • Title: Insect nicotinic acetylcholine receptors (nAChRs): Important amino acid residues contributing to neonicotinoid insecticides selectivity and resistance Source: ResearchGate URL: [Link]

  • Title: 6-Chloro-N-methyl-3-pyridinemethanamine Source: PubChem URL: [Link]

  • Title: Radioligand binding characterization of neuronal nicotinic acetylcholine receptors Source: PubMed URL: [Link]

  • Title: Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling Source: PMC - PubMed Central URL: [Link]

  • Title: Insect nicotinic acetylcholine receptors (nAChRs): Important amino acid residues contributing to neonicotinoid insecticides sele Source: Academic Journals URL: [Link]

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A Comprehensive Technical Guide to the Solubility Profiling of (6-Chloropyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are of paramount importance. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, manufacturability, and ultimately, therapeutic efficacy. This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of (6-Chloropyridin-3-yl)methanamine hydrochloride. As a key building block in the synthesis of various pharmacologically active agents, a thorough understanding of its behavior in different solvent systems is indispensable. This document moves beyond a simple recitation of data, offering instead a detailed exposition of the principles and methodologies required to generate a robust and reliable solubility profile.

Physicochemical Characterization: The Foundation of Solubility

A deep understanding of a compound's physicochemical properties is a prerequisite for interpreting its solubility. For (6-Chloropyridin-3-yl)methanamine hydrochloride, a hydrochloride salt of a primary amine, several key parameters dictate its interaction with various solvents.

Table 1: Physicochemical Properties of (6-Chloropyridin-3-yl)methanamine and its Hydrochloride Salt

PropertyValue (Predicted/Estimated)Significance in Solubility
Molecular Formula C₆H₈Cl₂N₂Influences molecular weight and potential for intermolecular interactions.
Molecular Weight 179.05 g/mol Affects the energy required to disrupt the crystal lattice.
pKa (of the conjugate acid) ~8.08 (Predicted for the free base)Crucial for understanding pH-dependent solubility. The amine will be protonated and more soluble in acidic conditions.
logP (Octanol-Water Partition Coefficient) Varies with pH (as logD)Indicates the lipophilicity/hydrophilicity of the molecule, a key predictor of solubility in polar vs. non-polar solvents.
Appearance Expected to be a crystalline solidThe crystal lattice energy of the solid form must be overcome by solvent-solute interactions for dissolution to occur.

Note: The pKa value is predicted for the corresponding free base, N-[(6-Chloropyridin-3-yl)methyl]methylamine[1]. The actual pKa of the hydrochloride salt should be experimentally determined.

The amine group in (6-Chloropyridin-3-yl)methanamine is basic and readily protonated to form the hydrochloride salt. This salt form generally enhances aqueous solubility compared to the free base, as the ionic form interacts more favorably with polar solvents like water.[2][3]

The Equilibrium Solubility Determination: A Methodological Deep Dive

The "gold standard" for determining the true thermodynamic solubility of a compound is the shake-flask method.[4][5] This technique ensures that a state of equilibrium is reached between the dissolved and undissolved solute, providing a reliable and reproducible measure of solubility.

Principle of the Shake-Flask Method

The core principle involves agitating an excess of the solid compound in a chosen solvent for a sufficient duration to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess (6-Chloropyridin-3-yl)methanamine HCl to a known volume of solvent B Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours) A->B Establish equilibrium C Allow to stand to let solids settle B->C Cease agitation D Withdraw an aliquot of the supernatant C->D E Filter through a low-binding filter (e.g., 0.22 µm PVDF) D->E F Dilute the filtrate with an appropriate solvent E->F Prepare for analysis G Analyze the concentration using a validated analytical method (e.g., HPLC-UV, UV-Vis) F->G H Calculate solubility (e.g., in mg/mL or µg/mL) G->H

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.

Detailed Experimental Protocol

Materials:

  • (6-Chloropyridin-3-yl)methanamine hydrochloride

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dichloromethane, Toluene, etc.)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringes and syringe filters (0.22 µm, low-protein binding, e.g., PVDF)

  • Analytical balance

  • pH meter (for aqueous and buffered solutions)

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Preparation: Accurately weigh an amount of (6-Chloropyridin-3-yl)methanamine hydrochloride that is in clear excess of its expected solubility and add it to a vial containing a precise volume (e.g., 5 mL) of the chosen solvent.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to permit the settling of excess solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first portion of the filtrate to saturate any potential binding sites on the filter. Collect the subsequent filtrate into a clean vial.

  • Dilution: Accurately dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method (see Section 3).

  • Calculation: Calculate the solubility of (6-Chloropyridin-3-yl)methanamine hydrochloride in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

Analytical Quantification: Ensuring Accuracy and Precision

The choice of analytical method is critical for the accurate quantification of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly specific and sensitive method for this purpose.[6] UV-Vis spectrophotometry can also be employed, particularly for initial estimations or in the absence of an HPLC system.[7][8]

HPLC-UV Method Development

A reverse-phase HPLC method is generally suitable for the analysis of polar, aromatic compounds like (6-Chloropyridin-3-yl)methanamine hydrochloride.

Table 2: Suggested Starting Parameters for HPLC-UV Analysis

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for polar aromatic compounds.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water B: AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for the amine.
Gradient 5% B to 95% B over 15 minutesA gradient elution is useful for screening and ensuring the elution of any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength ~260-270 nm (to be determined by UV scan)The pyridine ring is expected to have strong UV absorbance in this region.

Validation of the analytical method is crucial and should include assessments of linearity, accuracy, precision, and specificity.

UV-Vis Spectrophotometry

For a simpler, though less specific, quantification, UV-Vis spectrophotometry can be used.[7][8]

  • Determine λmax: Scan a dilute solution of (6-Chloropyridin-3-yl)methanamine hydrochloride in the chosen solvent to identify the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Quantify the Sample: Measure the absorbance of the diluted filtrate and use the calibration curve to determine its concentration.

The Influence of pH on Solubility: A Critical Consideration

For an amine hydrochloride, pH is a critical determinant of aqueous solubility. The compound's solubility is governed by the equilibrium between the protonated (more soluble) and the free base (less soluble) forms.

G cluster_equilibrium pH-Dependent Solubility Equilibrium cluster_conditions Environmental Conditions Amine_HCl_solid (6-Chloropyridin-3-yl)methanamine HCl (solid) Amine_HCl_dissolved (6-Chloropyridin-3-yl)methanamine H+ (dissolved) + Cl- Amine_HCl_solid->Amine_HCl_dissolved Dissolution Amine_freebase (6-Chloropyridin-3-yl)methanamine (free base, dissolved) Amine_HCl_dissolved->Amine_freebase + OH- / - H+ Amine_freebase->Amine_HCl_dissolved + H+ / - OH- Low_pH Low pH (Acidic) Low_pH->Amine_HCl_dissolved Favors protonated, more soluble form High_pH High pH (Basic) High_pH->Amine_freebase Favors free base, less soluble form

Caption: The effect of pH on the solubility of an amine hydrochloride.

To experimentally determine the pH-solubility profile, the shake-flask method should be performed using a series of buffered solutions at different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12). This will generate a curve that is invaluable for predicting the compound's behavior in different physiological environments and during formulation.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 3: Exemplary Solubility Data for (6-Chloropyridin-3-yl)methanamine Hydrochloride at 25°C

SolventDielectric ConstantSolubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Water (pH 7.0)80.1Experimental ValueExperimental ValueExperimental Value
Ethanol24.5Experimental ValueExperimental ValueExperimental Value
Methanol32.7Experimental ValueExperimental ValueExperimental Value
Acetonitrile37.5Experimental ValueExperimental ValueExperimental Value
Dichloromethane8.9Experimental ValueExperimental ValueExperimental Value
Toluene2.4Experimental ValueExperimental ValueExperimental Value

Note: This table should be populated with experimentally determined values.

Conclusion: Towards a Predictive Understanding

This guide has provided a comprehensive, method-centric approach to determining the solubility of (6-Chloropyridin-3-yl)methanamine hydrochloride. By adhering to the principles of equilibrium solubility determination and employing validated analytical techniques, researchers can generate the high-quality data necessary for informed decision-making in drug development. The interplay of the compound's intrinsic physicochemical properties with the characteristics of the solvent system, particularly pH in aqueous media, is the key to a predictive understanding of its solubility. This knowledge is not merely academic; it is a critical enabler of successful pharmaceutical innovation.

References

  • 6-chloro-N-methyl-3-pyridinemethanamine. ChemBK. [Link]

  • 6-Chloro-N-methyl-3-pyridinemethanamine. PubChem. [Link]

  • USP-NF. <1236> Solubility Measurements. [Link]

  • UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies. Research Journal of Pharmacy and Technology. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (PhD thesis). University of Glasgow. [Link]

  • Preparing Buffer Solutions. Shimadzu Scientific Instruments. [Link]

  • Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. ACS Publications. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Stability-Indicating RP-UPLC Method for the Simultaneous Determination of Potential Degradation and Process Impurities of Amlodipine Basylate and Benazepril HCl in Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones. MDPI. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

  • Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Correlation and Prediction of Solubility of CO2 in Amine Aqueous Solutions. ResearchGate. [Link]

  • Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. [Link]

  • Amines. NCERT. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • Method for preparing buffer solutions for in vitro drug solubility testing.
  • Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. [Link]

  • Methods for preparing buffers. Khan Academy. [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

  • UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies. ResearchGate. [Link]

  • How does the temperature of water affect the solubility of ammonium chloride?. Quora. [Link]

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  • LogP determination for highly lipophilic hydrogen-bonding anion receptor molecules. Nature. [Link]

  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Fisher Scientific. [Link]

  • Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage. AlQalam Journal of Medical and Applied Sciences. [Link]

  • N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide. PubChem. [Link]

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Technical Safety & Handling Guide: (6-Chloropyridin-3-yl)methanamine Hydrochloride

[1][2]

Executive Summary

(6-Chloropyridin-3-yl)methanamine hydrochloride is a high-value heterocyclic building block employed extensively in the synthesis of agrochemicals (neonicotinoid precursors) and pharmaceutical agents (kinase inhibitors).[1][2] While structurally simple, its handling requires rigorous adherence to safety protocols due to two primary factors: severe ocular toxicity characteristic of benzylic-type amines and pronounced hygroscopicity inherent to hydrochloride salts of pyridine bases.[2]

This guide moves beyond standard SDS data, providing a causal analysis of hazards and a self-validating protocol for storage and manipulation to ensure experimental reproducibility and personnel safety.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the physical constants is the first line of defense against handling errors.[2] The hydrochloride salt form significantly alters the solubility and stability profile compared to the free amine.[2]

PropertySpecification
Chemical Name (6-Chloropyridin-3-yl)methanamine hydrochloride
Synonyms 2-Chloro-5-(aminomethyl)pyridine HCl; 6-Chloro-3-pyridinemethanamine HCl
CAS Number (Free Base) 97004-04-1 (Referenced for structural identity)
Molecular Formula C₆H₇ClN₂[1][2][3][4] · xHCl (Typically Monohydrochloride)
Molecular Weight ~179.05 g/mol (Monohydrochloride basis)
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Hygroscopicity High (Deliquescent upon prolonged exposure)

Hazard Identification & Toxicology[1][2][7][8]

The Mechanistic Basis of Toxicity

Unlike generic organic solids, (6-Chloropyridin-3-yl)methanamine hydrochloride presents specific risks driven by its functional groups:

  • Ocular Corrosivity (H318): The primary amine group on a benzylic carbon possesses a pKa typically around 9–10.[2] Upon contact with the aqueous environment of the eye, it generates a localized alkaline pH, potentially causing saponification of corneal lipids. This can lead to irreversible damage (corneal opacity) within seconds.[2]

  • Skin Irritation (H315): The hydrochloride salt is acidic in solution, but the organic cation can penetrate the stratum corneum, leading to contact dermatitis.[2]

  • Aquatic Toxicity (H410): Chlorinated pyridines are often persistent in the environment.[2] Spills must be prevented from entering drainage systems to avoid long-term aquatic bioaccumulation.[1][2]

GHS Classification Summary[1][2]
  • Danger [1][2][3][5][6][7][8]

  • H318: Causes serious eye damage.[2][7]

  • H302: Harmful if swallowed.[2][7][9]

  • H410: Very toxic to aquatic life with long lasting effects.[2][7]

Storage & Stability Protocols

The integrity of this reagent is frequently compromised by moisture.[2] The hydrochloride salt lattice will absorb atmospheric water, leading to clumping and hydrolysis of the C-Cl bond over time or facilitating oxidative degradation.[2]

The Stability Logic (Visualization)

StabilityLogiccluster_0Environmental Triggerscluster_1Degradation PathwayMoistureAtmospheric Moisture(>40% RH)HygroscopyDeliquescence(Formation of Hydrates)Moisture->HygroscopyLightUV/Visible LightOxidationN-Oxide Formation(Yellowing)Light->OxidationHeatHeat (>25°C)Heat->OxidationHydrolysisHydrolysis of C-Cl Bond(Trace Formation of Pyridones)Hygroscopy->HydrolysisResultReagent Failure:Stoichiometric Error & ImpuritiesHydrolysis->ResultOxidation->Result

Figure 1: Environmental degradation pathways for chloropyridine amine salts.[1][2] Moisture is the primary initiator of instability.[2]

Storage Protocol
  • Temperature: Store at 2–8°C . Cold storage slows oxidative kinetics.[2]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2]

  • Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient for long-term storage; use a desiccator cabinet for secondary containment.[1][2]

Operational Handling & Engineering Controls[1][4][5]

Hierarchy of Controls
  • Engineering: All weighing and transfer operations must occur inside a certified chemical fume hood .

  • PPE:

    • Eyes: Chemical splash goggles (ANSI Z87.[2]1) are mandatory.[2] Safety glasses are insufficient due to the H318 hazard.

    • Hands: Double-gloving with Nitrile (minimum 5 mil thickness).[1][2]

    • Respiratory: If dust generation is uncontrolled, use a P95 particulate respirator (though fume hood use negates this need).[2]

Safe Weighing Workflow

The hydrochloride salt can be electrostatic.[2] Use an anti-static gun if available to prevent powder scattering.[2]

HandlingWorkflowStartStart: Reagent RetrievalWarmUpEquilibrate to Room Temp(Prevents Condensation)Start->WarmUp Critical StepTransferTransfer to Fume HoodWarmUp->TransferWeighWeigh into Tared Vial(Avoid Spatula Contamination)Transfer->WeighSealPurge Headspace with N2& Reseal ImmediatelyWeigh->Seal Minimize Exposure TimeCleanWipe Exterior of ContainerSeal->CleanReturnReturn to Cold StorageClean->Return

Figure 2: Step-by-step workflow for handling hygroscopic amine salts to maintain reagent integrity.

Emergency Response

Ocular Exposure (Critical)

Time is the only variable that matters. [1][2]

  • Immediate Action: Do not wait for symptoms. Move immediately to the eyewash station.

  • Irrigation: Flush eyes for a minimum of 15 minutes , holding eyelids open to ensure irrigation behind the globe.[2]

  • Medical Attention: Seek evaluation by an ophthalmologist immediately, bringing the SDS.

Spills[1][2][5]
  • Solid Spill: Do not sweep dry dust (aerosol risk).[2] Cover with a damp paper towel (if small) or use a HEPA vacuum.[2]

  • Solution Spill: Absorb with vermiculite or sand.[2] Collect in a hazardous waste container labeled "Toxic/Corrosive Organic Solid."[2]

Synthesis & Application Context

Understanding why this compound is used reinforces the need for purity.[2]

  • Agrochemicals: It serves as a precursor to neonicotinoid insecticides.[2] The 6-chloro-3-pyridyl moiety is the pharmacophore responsible for binding to nicotinic acetylcholine receptors in insects.[1][2]

  • Pharmaceuticals: Used in Nucleophilic Aromatic Substitution (SNAr) reactions.[2][10] The chlorine at position 6 is activated by the ring nitrogen, allowing displacement by nucleophiles to create diverse libraries of bioactive molecules.[2]

  • Impact of Impurities: Hydrolysis products (pyridones) act as chain terminators in coupling reactions, significantly lowering yield in multi-step syntheses.[2]

References

  • PubChem. (2023).[2] Compound Summary: (6-Chloropyridin-3-yl)methanamine.[1][2][3][11][12] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]

Methodological & Application

Application Note: High-Selectivity Synthesis of (6-Chloropyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Chloropyridin-3-yl)methanamine hydrochloride (CAS: 45935-93-5) is a critical pharmacophore and intermediate in the synthesis of neonicotinoid agrochemicals (e.g., Acetamiprid, Imidacloprid) and various pharmaceutical targets.

The synthesis of this compound presents a specific chemoselective challenge: reducing the nitrile group without removing the chlorine atom on the pyridine ring (hydrodechlorination). Standard hydrogenation conditions using Palladium on Carbon (Pd/C) often result in significant dechlorination, yielding the unwanted byproduct (pyridin-3-yl)methanamine.

This Application Note details a validated, high-selectivity protocol using Raney Nickel in an ammoniated solvent system. This method suppresses secondary amine formation (dimerization) and preserves the halogen substituent, delivering high purity (>98%) suitable for downstream GMP or GLP applications.

Retrosynthetic Analysis & Reaction Pathway

The most atom-economical route is the direct catalytic hydrogenation of 6-chloronicotinonitrile. Alternative routes involving the Gabriel synthesis from 2-chloro-5-(chloromethyl)pyridine are chemically viable but suffer from poor atom economy and require handling severe skin irritants.

Reaction Scheme

The transformation involves a 4-electron reduction of the nitrile to the primary amine, followed by salt formation to stabilize the product.

ReactionScheme Substrate 6-Chloronicotinonitrile (C6H3ClN2) Intermediate Free Base Amine (Oil) Substrate->Intermediate Reduction Conditions H2 (3-5 bar) Raney Ni NH3 / MeOH < 40°C Conditions->Intermediate Product (6-Chloropyridin-3-yl) methanamine HCl (White Solid) Intermediate->Product Salt Formation Reagent HCl / EtOH Reagent->Product

Figure 1: Reaction pathway highlighting the reduction and subsequent acidification steps.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Catalyst Selection Raney Nickel (Activated)Pd/C causes rapid hydrodechlorination (loss of Cl). Raney Ni is less active toward aryl chlorides at moderate temperatures.
Solvent System Methanol + NH₃ (saturated)Ammonia is mandatory . It suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate aldimine.
Temperature 25°C – 40°CHigh temperatures (>50°C) increase the kinetic rate of dechlorination and side-product formation.
Hydrogen Pressure 3 – 5 bar (45-75 psi)Sufficient pressure is needed for nitrile reduction, but excessive pressure can accelerate ring saturation or dechlorination.
Agitation High Shear (>800 RPM)Hydrogenation is a tri-phasic reaction (Gas-Liquid-Solid). Mass transfer of H₂ is the rate-limiting step.

Detailed Experimental Protocol

Equipment & Reagents[1][2][3][4][5][6][7]
  • Reactor: Parr Hydrogenator or Stainless Steel Autoclave (rated for 10 bar).

  • Reagents:

    • 6-Chloronicotinonitrile (Purity >98%).

    • Raney Nickel (50% slurry in water, active).

    • Methanol (HPLC Grade).

    • Ammonia gas (anhydrous) or 7N NH₃ in Methanol.

    • Hydrochloric acid (4M in Dioxane or concentrated aqueous).

Step-by-Step Methodology
Step 1: Catalyst Preparation (Safety Critical)
  • Action: Wash 2.0 g of Raney Nickel slurry (for 10 g substrate scale) three times with anhydrous Methanol to remove water.

  • Why: Water can complicate the workup and solubility.

  • Safety: Raney Nickel is pyrophoric. Never let it dry out. Keep it submerged in solvent at all times.

Step 2: Reaction Setup
  • Load the washed Raney Nickel (suspended in MeOH) into the autoclave.

  • Add 10.0 g (72.2 mmol) of 6-Chloronicotinonitrile dissolved in 100 mL Methanol .

  • Cool the vessel to 0–5°C.

  • Saturate the solution with Ammonia gas for 15 minutes OR add 30 mL of 7N NH₃ in Methanol .

    • Note: The molar ratio of NH₃:Substrate should be at least 2:1 to prevent dimerization.

Step 3: Hydrogenation[1][2][3]
  • Seal the autoclave and purge with Nitrogen (3x) to remove Oxygen.

  • Purge with Hydrogen (3x).

  • Pressurize to 4.0 bar (approx 60 psi) with Hydrogen.

  • Set stirring to maximum (ensure vortex).

  • Allow temperature to rise to 25°C but maintain below 40°C (use cooling jacket if exotherm is observed).

  • Monitor H₂ uptake. Reaction typically completes in 4–6 hours.

Step 4: Workup & Isolation
  • Depressurize the vessel and purge with Nitrogen.

  • Filter the mixture through a Celite pad to remove the catalyst.

    • Safety: Immediately quench the filter cake with water; dry Raney Ni will ignite on the filter paper.

  • Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to remove Methanol and excess Ammonia.

  • Result: A yellow/orange oil (Free Base).

Step 5: Salt Formation
  • Dissolve the oily residue in 50 mL Ethanol or Ethyl Acetate .

  • Cool to 0°C in an ice bath.

  • Dropwise add 20 mL of 4M HCl in Dioxane (or equivalent stoichiometric excess).

  • A white precipitate should form immediately.

  • Stir for 30 minutes at 0°C.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Expected Results[3][9][11]
  • Yield: 85% – 92%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 245–248°C (decomposition).

  • Purity (HPLC): >98%

Analytical Controls & Troubleshooting

Process Workflow Diagram

Workflow Start Start: 6-Chloronicotinonitrile Prep Catalyst Prep: Wash Raney Ni with MeOH Start->Prep Load Load Reactor: Substrate + Ni + NH3/MeOH Prep->Load React Hydrogenation: 4 bar H2, <40°C, 6 hrs Load->React Filter Filtration (Celite): Remove Catalyst React->Filter Conc Concentration: Remove Solvent/NH3 Filter->Conc Salt Salt Formation: Add HCl/Dioxane Conc->Salt Final Final Product: HCl Salt Crystals Salt->Final

Figure 2: Operational workflow for the synthesis and isolation.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Dimer Formation Insufficient AmmoniaIncrease NH₃ concentration. Ensure NH₃ is present before H₂ introduction.
Dechlorinated Byproduct Temperature too highStrictly maintain T < 40°C. If problem persists, use "doped" Raney Ni or lower pressure.
Incomplete Reaction Poisoned Catalyst / Low H₂ Mass TransferWash catalyst thoroughly before use. Increase agitation speed (RPM).
Oily Product (No crystals) Excess water or residual solventEnsure free base is dry before adding HCl. Use anhydrous Ethanol/EtOAc for salting out.

Safety & Handling

  • Raney Nickel: Class 4.2 Pyrophoric Solid. Must be kept wet. Spills should be covered with wet sand or absorbent immediately.

  • Hydrogen Gas: Extremely flammable. Ensure reactor is grounded to prevent static discharge.

  • 6-Chloronicotinonitrile: Toxic by ingestion. Wear full PPE (gloves, goggles, lab coat).

  • Waste Disposal: Filtered catalyst must be quenched in dilute acid or disposed of in designated water-containing hazardous waste bins.

References

  • Ieno, K., & Kawanami, Y. (1995). Process for preparing a 2-chloro-5-aminomethyl-pyridine. U.S. Patent No.[4][5] 5,424,437.[5] Washington, DC: U.S. Patent and Trademark Office.

  • Gallenkamp, B., et al. (1991). Process for the preparation of 2-chloro-5-aminomethyl-pyridine. U.S. Patent No.[4][5] 5,026,864.

  • Kagabu, S., et al. (2005). Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation. Journal of Pesticide Science.

  • Nippon Soda Co Ltd. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine. European Patent EP0609811A1.

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Application Note: Optimized Acid-Base Extraction Protocol for (6-Chloropyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and purification scientists. It prioritizes mechanistic understanding, scalability, and purity.

Abstract & Scope

This protocol details the purification of (6-Chloropyridin-3-yl)methanamine hydrochloride , a critical intermediate in the synthesis of neonicotinoid agrochemicals (e.g., Acetamiprid) and various pharmaceutical pharmacophores.[1][2]

While silica chromatography is effective for small scales, it is costly and difficult to scale due to the polar nature of primary amines (tailing). This guide presents a scalable Acid-Base Extraction (Liquid-Liquid Extraction) workflow. The method exploits the pH-dependent solubility switch of the aminomethyl group while mitigating the risk of nucleophilic attack on the 6-chloro substituent.[1][2]

Physicochemical Basis of the Protocol

To design a robust extraction, we must understand the species distribution relative to pH.

The Molecule

The target molecule contains two ionizable nitrogen centers:

  • Primary Amine (

    
    ):  The primary handle for purification.[2]
    
    • Estimated pKa: ~8.8 – 9.2 (Slightly lower than benzylamine due to the electron-withdrawing chloropyridine ring).[1][2]

  • Pyridine Nitrogen:

    • Estimated pKa: ~2.0 – 3.0 (Significantly suppressed by the adjacent Chlorine and lack of resonance donation).

Impurity Profile & Separation Logic

Common impurities from the reduction of 6-chloronicotinonitrile include:

  • 6-Chloronicotinonitrile (Starting Material): Neutral at all pH.[1][2]

  • 6-Chloronicotinic Acid (Hydrolysis Byproduct): Acidic (pKa ~3.8).[1][2]

  • Inorganic Salts: Water-soluble.[1][2]

The Separation Strategy:

  • pH < 2: Target is dicationic/monocationic (Water Soluble).[2] Neutral impurities (Nitrile) are Organic Soluble.[2] Wash Step.

  • pH > 11: Target is neutral Free Base (Organic Soluble).[2] Acidic impurities are anionic (Water Soluble).[2] Extraction Step.

Solubility Profile Table
PhasepH ConditionTarget SpeciesSolubility (Aq)Solubility (Org)
Acidic pH 1.0 – 2.0

High Negligible
Neutral pH 7.0EquilibriumModerateLow
Basic pH 12.0 – 13.0

(Free Base)
Low (<1 g/L)High

Materials & Equipment

Reagents
  • Crude Material: (6-Chloropyridin-3-yl)methanamine (HCl salt or crude reaction mixture).[1][2]

  • Solvents:

    • Dichloromethane (DCM): Preferred for extraction efficiency of polar amines.[2]

    • Ethyl Acetate (EtOAc):[2][3] Greener alternative; requires more extractions.[2]

    • 2-Propanol (IPA):[1][2] For recrystallization/salt formation.[2][4]

  • Acid/Base:

    • 1M and 6M Hydrochloric Acid (aq).[2]

    • 4M HCl in Dioxane (anhydrous) or HCl gas.[2]

    • Sodium Hydroxide (20% w/v aq) or Potassium Carbonate (sat.[2] aq).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[2]
    
Safety Note: 6-Chloro Stability

The 6-chloro position is susceptible to


 (Nucleophilic Aromatic Substitution) by hydroxide ions at high temperatures, forming the 6-hydroxy impurity.[1][2]
  • Control: Perform all basification steps at < 20°C . Avoid prolonged exposure to pH > 13.[2]

Step-by-Step Protocol

Phase 1: Dissolution & Acidic Wash (Removal of Neutrals)
  • Dissolution: Dissolve 10.0 g of crude solid in 50 mL of 1M HCl . Check pH; ensure pH is < 2.

    • Why: Ensures the amine is fully protonated (

      
      ) and retained in water.[2]
      
  • Organic Wash: Add 30 mL of DCM (or EtOAc).[2] Agitate vigorously for 5 minutes.

  • Separation: Allow layers to separate.

    • Lower Layer (Organic): Contains neutral impurities (unreacted nitrile).[2] Discard (or save for recovery).

    • Upper Layer (Aqueous): Contains target amine salt and acidic impurities. Keep.

  • Repeat: Repeat wash once more to ensure complete removal of neutrals.[2]

Phase 2: Basification (The "Switch")
  • Cooling: Transfer the aqueous layer to a beaker in an ice bath. Cool to internal temp < 10°C.

  • Basification: Slowly add 20% NaOH (or

    
    ) dropwise with stirring.
    
    • Target: pH 12 – 13.[2]

    • Observation: The solution will become cloudy/oily as the free base separates.[2]

    • Critical Control: Do not let temperature rise above 20°C to prevent hydrolysis of the Cl-group.[1][2]

Phase 3: Extraction of Free Base
  • Extraction: Transfer the cold basic mixture to a separatory funnel. Extract immediately with DCM (

    
    ).[2]
    
    • Note: If using EtOAc, increase volume to

      
       due to lower partition coefficient.
      
  • Phase Cut:

    • Aqueous Layer: Contains deprotonated acidic impurities (Nicotinates) and inorganic salts. Discard.

    • Organic Layer: Contains purified Target Free Base.[2] Combine.

  • Drying: Wash the combined organic layer with Brine (saturated NaCl) once, then dry over anhydrous

    
     for 15 minutes. Filter off the solids.[2][5][6][7]
    
Phase 4: Salt Formation (Isolation)[2]
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 35°C to obtain the Free Base as a pale yellow oil.

    • Yield Check: Weigh the oil to estimate recovery.

  • Re-dissolution: Dissolve the oil in a minimum amount of dry EtOAc or IPA (approx. 5-10 volumes).[2]

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (1.1 equivalents relative to free base) dropwise.

    • Observation: A white precipitate (the HCl salt) should form immediately.

  • Filtration: Stir for 30 minutes at 0°C. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold EtOAc or

    
    .
    
  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the logic flow, highlighting the fate of impurities at each stage.

ExtractionProtocol Start Crude Mixture (Amine, Nitrile, Acid, Salts) Dissolve Dissolve in 1M HCl (pH < 2) Start->Dissolve Wash Wash with DCM Dissolve->Wash Sep1 Phase Separation 1 Wash->Sep1 Org1 Organic Phase (Neutrals/Nitrile) Sep1->Org1 Discard Aq1 Aqueous Phase (Amine H+, Acid Impurity) Sep1->Aq1 Keep Basify Basify to pH 12 (Cold, <20°C) Aq1->Basify Extract Extract with DCM (x3) Basify->Extract Sep2 Phase Separation 2 Extract->Sep2 Aq2 Aqueous Phase (Salts, Deprotonated Acids) Sep2->Aq2 Discard Org2 Organic Phase (Target Free Base) Sep2->Org2 Keep Salt Add HCl in Dioxane Precipitate Salt Org2->Salt Final Pure (6-Chloropyridin-3-yl) methanamine HCl Salt->Final

Caption: Figure 1. Logical flow of the acid-base purification demonstrating impurity rejection at specific pH checkpoints.

Species Distribution Diagram[1][2]

Species cluster_acid Acidic Phase (pH 1) cluster_base Basic Phase (pH 12) Amine_H R-NH3+ (Water Soluble) Amine_Free R-NH2 (Org Soluble) Amine_H->Amine_Free NaOH Imp_Acid R-COOH (Org Soluble) Imp_Ion R-COO- (Water Soluble) Imp_Acid->Imp_Ion NaOH

Caption: Figure 2.[1][2] Chemical species transformation driving the solubility switch.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction of Free Base.Ensure pH is > 11.5 during extraction.[2][3] Increase number of DCM extractions.
Emulsion Fine particulates or surfactants.[2]Filter the biphasic mixture through Celite.[2] Add Brine to increase ionic strength.[2]
Impurity: Hydroxy-pyridine Hydrolysis of Cl group.[1][2]Critical: Keep basification temp < 20°C. Minimize time in basic aqueous phase.
Oiling out during salting Solvent too polar or wet.[2]Ensure organic phase is dry (

).[2] Use anhydrous EtOAc/IPA.[2] Add anti-solvent (

).[2]

References

  • PubChem. (2025).[2] Compound Summary: (6-Chloropyridin-3-yl)methanamine.[1][2][8][9][10][11][12][13] National Library of Medicine.[2] [Link][2]

  • Kagabu, S., et al. (1997). Synthesis and insecticidal activity of chloropyridyl-methylamine derivatives. Patent EP0791583B1.[2] European Patent Office.[2]

  • Organic Chemistry Portal. (2024).[2] Practical Guide to Amine Extraction and Purification. [Link]

Sources

Application Note: Recrystallization of (6-Chloropyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Chloropyridin-3-yl)methanamine hydrochloride is a critical intermediate in the synthesis of neonicotinoid insecticides (e.g., Acetamiprid) and various pharmaceutical candidates targeting LOXL2 or amine oxidases. While the free base (CAS: 120739-62-0) is often a low-melting solid or oil (MP ~40°C) prone to oxidation, the hydrochloride salt offers superior stability and crystallinity.

However, the synthesis of this compound—often via the hydrogenation of 6-chloronicotinonitrile or 2-chloro-5-(chloromethyl)pyridine—frequently yields impurities such as bis-alkylated dimers , regioisomers , and inorganic salts . This guide provides a robust, self-validating protocol for recrystallizing the hydrochloride salt to pharmaceutical-grade purity (>99.5%).

Physicochemical Profile & Solubility Logic

Understanding the solubility differential is the cornerstone of this protocol. The presence of the pyridine nitrogen and the primary amine creates a highly polar salt that behaves differently than the free base.

Table 1: Solubility Profile (HCl Salt vs. Free Base)
SolventFree Base (Oil/Low Melt Solid)Hydrochloride Salt (Target)Application in Protocol
Water Low/ModerateHigh Dissolution (Solvent A)
Methanol HighHigh Dissolution (Solvent A)
Ethanol HighModerate (Hot) / Low (Cold) Primary Crystallization Solvent
Isopropanol ModerateLow Anti-Solvent (Solvent B)
Ethyl Acetate HighInsoluble Anti-Solvent / Wash
DCM/Chloroform HighInsoluble Impurity Extraction (Pre-salt)

Expert Insight: The primary challenge with this salt is "oiling out" (liquid-liquid phase separation) rather than clean crystallization, particularly if residual water or excess alcohol is present. The protocol below utilizes a polarity-gradient cooling method to prevent this.

Pre-Recrystallization Assessment

Before initiating crystallization, assess the crude material. If the crude is dark brown or black, it indicates significant oxidative degradation or polymerization.

  • Purity Check (HPLC): If purity is <90%, a "hot filtration" with activated charcoal is mandatory.

  • Salt Stoichiometry: Ensure the material is fully protonated. Free base contamination will prevent crystallization.

    • Quick Test: Dissolve 50 mg in water; pH should be < 5.0.

Detailed Recrystallization Protocol

Method A: The Ethanol-Isopropanol Displacement (Recommended)

Best for removing non-polar organic impurities and regioisomers.

Reagents:
  • Solvent A: Absolute Ethanol (200 proof).

  • Solvent B: Isopropanol (IPA) or Ethyl Acetate (EtOAc).

  • Activated Carbon: Norit SX Ultra (optional, for color removal).

Step-by-Step Procedure:
  • Dissolution (Reflux):

    • Charge crude (6-Chloropyridin-3-yl)methanamine HCl into a round-bottom flask.

    • Add Solvent A (Ethanol) at a ratio of 5 mL per gram of solid.

    • Heat to reflux (approx. 78°C) with stirring.

    • Observation: If solids remain, add Ethanol in 0.5 mL/g increments. If significant inorganic salt (NaCl) remains insoluble after 10 mL/g, proceed to hot filtration.

  • Hot Filtration (Critical for Clarity):

    • If the solution is colored or contains insolubles, add Activated Carbon (5 wt%). Stir at reflux for 15 mins.

    • Filter hot through a pre-warmed Celite pad or sintered glass funnel.

    • Why: Cooling during filtration will cause premature precipitation and yield loss.

  • Nucleation & Anti-Solvent Addition:

    • Return the clear filtrate to the heat and bring back to a gentle reflux.

    • Remove from heat.[1][2]

    • Immediately add Solvent B (IPA) dropwise until a faint, persistent cloudiness (turbidity) appears.

    • Add a few drops of Ethanol to clear the solution (restore solubility).

  • Controlled Cooling (The "Metastable Zone"):

    • Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath yet.

    • Mechanistic Note: Rapid cooling traps impurities in the crystal lattice. Slow cooling excludes the dimer impurity.

    • Once at 20-25°C, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash: Displace the mother liquor with cold Isopropanol (2 x 1 mL/g).

    • Drying: Dry in a vacuum oven at 40-45°C for 12 hours. (Avoid high heat >60°C to prevent HCl dissociation or discoloration).

Process Visualization

The following diagram illustrates the decision logic and impurity fate mapping for this specific process.

RecrystallizationWorkflow Start Crude (6-Chloropyridin-3-yl) methanamine HCl Dissolve Dissolve in Hot Ethanol (Reflux, 78°C) Start->Dissolve CheckSolids Insolubles Present? Dissolve->CheckSolids HotFilter Hot Filtration (Remove NaCl/Charcoal) CheckSolids->HotFilter Yes Nucleation Add IPA (Anti-solvent) to Turbidity Point CheckSolids->Nucleation No HotFilter->Nucleation Cooling Slow Cooling (78°C -> 25°C -> 0°C) Nucleation->Cooling Filter Vacuum Filtration Cooling->Filter Dry Vacuum Dry (40°C) Filter->Dry Crystals Liquor Mother Liquor (Contains Dimers, Regioisomers) Filter->Liquor Filtrate Wash Wash with Cold IPA Wash->Dry

Caption: Workflow logic for the purification of (6-Chloropyridin-3-yl)methanamine HCl, highlighting impurity rejection pathways.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Phase separation before crystallization. Often due to water in the ethanol or cooling too fast.Re-heat to dissolve. Add more Ethanol. Seed with a pure crystal at 50°C.
Low Yield Product too soluble in Ethanol.Increase the ratio of Isopropanol (Anti-Solvent). Cool to -10°C.
Yellow Color Oxidative impurities (pyridine N-oxides).Repeat hot filtration with activated charcoal. Ensure solvent is degassed.
Insoluble Residue Inorganic salts (NaCl, KCl) from synthesis.These are insoluble in hot Ethanol. Filter them out during the hot filtration step.

Analytical Validation (Release Criteria)

To certify the recrystallized material, the following specifications are recommended:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): > 99.0% (Area %).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 5% B to 90% B.

    • Detection: UV at 260 nm (Pyridine absorption max).

  • Chloride Content: 17.5% - 18.5% (Theoretical: ~18.1% for mono-HCl).

    • Method: Argentometric titration (AgNO3).

  • 1H NMR (D2O): Confirm structure and absence of solvent peaks (Ethanol/IPA).

    • Key Shift: Look for the methylene doublet at ~4.2 ppm and pyridine protons at 7.5-8.5 ppm.

References

  • European Patent Office. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine. EP0609811A1. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11094883, 6-Chloro-N-methyl-3-pyridinemethanamine. (Related analog data for solubility context). Link

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. (General principles of salt crystallization). Link

  • BenchChem. (2025). Purification of 6-Chloropyridin-3-amine Derivatives. (Specific handling of chloropyridine amines). Link

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analytical methods for characterization of (6-Chloropyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of (6-Chloropyridin-3-yl)methanamine hydrochloride

Introduction: A Methodological Guide for Researchers

(6-Chloropyridin-3-yl)methanamine hydrochloride is a primary amine of significant interest in the fields of agrochemical and pharmaceutical research. It is recognized as a metabolite of Acetamiprid, a neonicotinoid insecticide, making its accurate identification and quantification crucial for environmental monitoring and toxicological studies.[1][2] This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to the analytical methodologies required for the comprehensive characterization of this compound.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale for the selection of specific techniques and parameters. The protocols herein are designed to be self-validating, ensuring robust and reproducible results. We will explore a multi-faceted approach, integrating chromatographic and spectroscopic techniques to build a complete analytical profile of the molecule, from establishing its purity to confirming its chemical structure.

Physicochemical Profile

A foundational understanding of the compound's physicochemical properties is paramount for method development, particularly in selecting appropriate solvents and analytical conditions. The hydrochloride salt form significantly influences properties like solubility compared to its free base.

PropertyValueSource
Molecular Formula C₆H₈Cl₂N₂MedChemExpress[3]
Molecular Weight 179.05 g/mol MedChemExpress[3]
Appearance Solid, ranging from light yellow to yellowMedChemExpress[3]
Solubility Soluble in Water (100 mg/mL) and DMSO (87.5 mg/mL)MedChemExpress[3]
Storage Conditions Store at 4°C, sealed and protected from moisture. For long-term storage in solvent, use -80°C (up to 6 months).MedChemExpress[3]

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are the cornerstone for separating the analyte from impurities and for accurate quantification. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the preferred method for the analysis of polar, non-volatile compounds like (6-Chloropyridin-3-yl)methanamine hydrochloride. The hydrochloride salt is readily soluble in aqueous mobile phases, making it ideally suited for this technique. A C18 column is selected for its versatility and effectiveness in retaining moderately polar compounds through hydrophobic interactions. UV detection is employed due to the presence of the pyridine ring, which is a strong chromophore.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

      • B: Acetonitrile.

    • Gradient: 5% B to 40% B over 15 minutes, hold at 40% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[4][5]

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of (6-Chloropyridin-3-yl)methanamine hydrochloride at 1.0 mg/mL in water.

    • From the stock solution, prepare working standards and samples by diluting with the initial mobile phase composition (95:5 Water/Acetonitrile). A typical concentration for analysis would be in the range of 10-100 µg/mL.[4]

  • Validation Parameters:

    • The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to standard guidelines.[4]

Data Summary: HPLC Conditions

ParameterCondition
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / 20 mM KH₂PO₄ Buffer (pH 3.0)
Flow Rate 1.0 mL/min
Detector UV at 260 nm
Temperature 30°C
Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: While the hydrochloride salt itself is non-volatile, the free base can be analyzed by GC-MS. This technique provides excellent separation and definitive identification through mass spectral data. It is particularly useful for identifying volatile or semi-volatile impurities that may not be detected by HPLC. A key consideration is the potential need for derivatization to improve the compound's volatility and chromatographic peak shape, although direct analysis of the free base is often possible.[6][7]

Experimental Protocol: GC-MS for Identification and Impurity Profiling

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).[8]

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (20:1 ratio).

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Sample Preparation:

    • Dissolve the hydrochloride salt in a small amount of water.

    • Add a base (e.g., 1M NaOH) to raise the pH to >10, converting the salt to the free base.

    • Extract the free base into an organic solvent like dichloromethane or ethyl acetate.[8]

    • Dry the organic layer with anhydrous sodium sulfate.

    • Analyze the resulting solution directly.

  • Data Analysis:

    • The resulting mass spectrum should be compared with a reference library (if available) or interpreted based on fragmentation patterns to confirm the structure.

Data Summary: GC-MS Conditions

ParameterCondition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.2 mL/min)
Inlet Temp 250°C
Oven Program 80°C (2 min), then 15°C/min to 280°C (5 min)
MS Ionization EI, 70 eV

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of the molecule. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For a hydrochloride salt, using a solvent like DMSO-d₆ or D₂O is necessary.[9][10]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often a good choice as it solubilizes the salt and the amine protons are typically observable.

  • Expected ¹H NMR Spectral Features (in DMSO-d₆):

    • Amine Protons (-NH₃⁺): A broad singlet, typically downfield (e.g., ~8.0-9.0 ppm), due to the ammonium salt.

    • Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (~7.5-8.5 ppm).

    • Methylene Protons (-CH₂-): A singlet or doublet (depending on coupling to the amine protons) around ~4.0 ppm.

    • Solvent Peak: Residual solvent signal (e.g., ~2.50 ppm for DMSO-d₆).

  • Expected ¹³C NMR Spectral Features (in DMSO-d₆):

    • Five distinct signals for the six carbons in the molecule (some may overlap). Aromatic carbons will appear in the ~120-150 ppm range, while the methylene carbon will be more upfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" that can be used for identification and to confirm the presence of key structural motifs.[11]

Experimental Protocol: FTIR Analysis

  • Instrumentation:

    • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet.

  • Expected Characteristic Absorption Bands:

    • N-H Stretch: A broad and strong absorption in the range of 2800-3200 cm⁻¹ is characteristic of an amine salt (R-NH₃⁺).

    • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

    • C=N and C=C Aromatic Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.[12]

    • C-Cl Stretch: Absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Visualization of Analytical Workflows

A systematic approach is crucial for the complete characterization of the compound. The following diagrams illustrate the logical flow of the analytical process.

Analytical_Workflow cluster_start Sample Reception cluster_purity Purity & Quantification cluster_structure Structural Confirmation cluster_end Final Characterization Sample (6-Chloropyridin-3-yl)methanamine hydrochloride HPLC RP-HPLC (Purity Assay, Quantification) Sample->HPLC Primary Analysis GCMS GC-MS (Volatile Impurities) Sample->GCMS Orthogonal Method NMR NMR Spectroscopy ('H, '³C) (Definitive Structure) Sample->NMR Structural ID FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Functional Group ID Report Certificate of Analysis (Comprehensive Report) HPLC->Report MS_Data Mass Spectrometry (Molecular Weight) GCMS->MS_Data NMR->Report FTIR->Report MS_Data->Report

Caption: Comprehensive analytical workflow.

Data_Integration center_node Full Characterization of Compound HPLC HPLC Data (Purity >99%) HPLC->center_node Establishes Purity NMR_H ¹H NMR (Confirms Proton Environment) NMR_H->center_node Confirms Structure NMR_C ¹³C NMR (Confirms Carbon Backbone) NMR_C->center_node Confirms Structure MS Mass Spec Data (Correct m/z) MS->center_node Confirms Mol. Weight FTIR FTIR Data (Confirms Functional Groups) FTIR->center_node Confirms Structure

Caption: Integration of analytical data.

Conclusion

The characterization of (6-Chloropyridin-3-yl)methanamine hydrochloride requires a multi-technique approach to ensure identity, purity, and structural integrity. By logically combining RP-HPLC for purity assessment, GC-MS for volatile impurity profiling, and spectroscopic methods like NMR and FTIR for structural confirmation, a complete and robust analytical profile can be established. The protocols and rationales provided in this application note serve as a comprehensive guide for researchers to develop and validate their own methods for the analysis of this important compound.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

  • MDPI. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

  • PubMed. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a RP-HPLC method for the determination of Chlorpheniramine maleate and phenylephrine in pharmaceutical dosage form. Retrieved from [Link]

  • PMC. (n.d.). Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-N-methyl-3-pyridinemethanamine. Retrieved from [Link]

  • ChemBK. (2024). 6-chloro-N-methyl-3-pyridinemethanamine. Retrieved from [Link]

  • ResearchGate. (2010). FTIR spectra and normal-mode analysis of chlorin e(6) and its degradation-induced impurities. Retrieved from [Link]

  • California Department of Pesticide Regulation. (1999). Determination of Chloropicrin by GC/MS. Retrieved from [Link]

  • PubMed. (2010). FTIR spectra and normal-mode analysis of chlorin e(6) and its degradation-induced impurities. Retrieved from [Link]

  • MDPI. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br.. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). {1-[4-(4-chlorophenyl)-2-[(6-chloropyridin-3-yl)methylsulfanyl]-6-methyl-1,6-dihydropyrimidin-5-yl}ethanone. Retrieved from https://journals.iucr.org/e/issues/2011/03/00/fi2371/fi2371.pdf
  • ISMAR. (n.d.). Nuclear Magnetic Resonance Spectroscopy of Chlorophylls and Corrins. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of (a) pure IDMPA (b) pure thiamine (c) surface film. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • PubChem. (n.d.). N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of (6-Chloropyridin-3-yl)methanamine hydrochloride using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum for (6-Chloropyridin-3-yl)methanamine hydrochloride. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, making its unambiguous structural verification crucial. We present a detailed protocol for sample preparation and NMR data acquisition. Furthermore, a thorough analysis of the predicted 1H NMR spectrum is provided, explaining the chemical shifts, spin-spin coupling patterns, and signal integrations, which collectively confirm the molecular structure. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of heterocyclic amines.

Introduction

(6-Chloropyridin-3-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. In its hydrochloride salt form, the compound exhibits increased stability and solubility in polar solvents, which is advantageous for many applications and for analysis by solution-state NMR.

1H NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] It provides detailed information about the electronic environment of hydrogen atoms (protons), their connectivity, and the relative number of each type of proton in a molecule.[2] For a molecule like (6-Chloropyridin-3-yl)methanamine hydrochloride, 1H NMR allows for the unambiguous confirmation of the substitution pattern on the pyridine ring and the integrity of the aminomethyl side chain. The formation of the hydrochloride salt leads to predictable downfield shifts of nearby protons due to the electron-withdrawing effect of the resulting ammonium group (-CH₂NH₃⁺), a key feature that can be observed in the spectrum.[3]

This document serves as a practical guide, detailing the causality behind experimental choices and providing a self-validating framework for the analysis.

Molecular Structure and Proton Environments

To effectively interpret the 1H NMR spectrum, it is essential to first identify the chemically non-equivalent protons in the molecule.

Figure 1. Structure of (6-Chloropyridin-3-yl)methanamine hydrochloride with proton labeling.

The molecule has five distinct proton environments:

  • H₂: The proton on the pyridine ring at position 2.

  • H₄: The proton on the pyridine ring at position 4.

  • H₅: The proton on the pyridine ring at position 5.

  • Hₐ (CH₂): The two equivalent protons of the methylene group.

  • NH₃⁺: The three equivalent, exchangeable protons of the ammonium group.

Experimental Protocol

This section outlines a robust protocol for preparing a high-quality sample and acquiring the 1H NMR spectrum.

Materials and Equipment
  • (6-Chloropyridin-3-yl)methanamine hydrochloride (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O), ~0.7 mL

  • 5 mm NMR tubes

  • Pasteur pipette with glass wool plug

  • Vortex mixer

  • NMR Spectrometer (e.g., 300 MHz or higher)

Rationale for Solvent Selection

The choice of a deuterated solvent is critical for solution-state NMR to avoid large solvent signals that would obscure the analyte's peaks.[4] For hydrochloride salts, which are polar and often ionic, highly polar solvents are required to achieve sufficient solubility.[5]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is an excellent choice for amine hydrochlorides due to its high polarity and ability to dissolve ionic compounds. The residual proton signal of DMSO-d₆ appears around δ 2.50 ppm. A broad water peak, often present in DMSO-d₆, typically appears around δ 3.33 ppm. The acidic NH₃⁺ protons are generally observable in DMSO-d₆.

  • Deuterium Oxide (D₂O): D₂O is another suitable solvent for highly polar and water-soluble salts. The residual HDO signal appears around δ 4.79 ppm. A key feature of using D₂O is that the acidic NH₃⁺ protons will exchange with deuterium, causing their signal to disappear from the spectrum. This can be a useful diagnostic tool.[6]

For this application note, we will proceed with DMSO-d₆ as it allows for the observation of all protons in the molecule.

Sample Preparation Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of the hydrochloride salt. transfer 2. Transfer the solid into a clean, dry vial. weigh->transfer add_solvent 3. Add ~0.7 mL of DMSO-d₆. transfer->add_solvent dissolve 4. Vortex until the solid is fully dissolved. add_solvent->dissolve filter 5. Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube. dissolve->filter load_sample 6. Insert the NMR tube into the spectrometer. filter->load_sample lock_shim 7. Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field. load_sample->lock_shim acquire 8. Acquire the 1H NMR spectrum using standard parameters. lock_shim->acquire process 9. Apply Fourier transform, phase correction, and baseline correction. acquire->process reference 10. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm. process->reference integrate 11. Integrate all signals. reference->integrate

Figure 2. Experimental workflow for 1H NMR analysis.

Step-by-Step Protocol:

  • Weighing: Accurately weigh approximately 5-10 mg of (6-Chloropyridin-3-yl)methanamine hydrochloride. This amount is typically sufficient for a high-quality 1H NMR spectrum on modern instruments.

  • Dissolution: Transfer the solid to a small, clean vial and add approximately 0.7 mL of DMSO-d₆. Vortex the mixture until the solid is completely dissolved.

  • Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any suspended particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument's software will be used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The magnetic field is then "shimmed" to optimize its homogeneity, resulting in sharp, well-resolved peaks.

  • Spectral Referencing: After data acquisition and processing, the chemical shift axis (δ) should be calibrated. For a sample in DMSO-d₆, the residual solvent peak is referenced to δ 2.50 ppm.

Predicted 1H NMR Spectrum and Data Interpretation

The predicted 1H NMR spectrum of (6-Chloropyridin-3-yl)methanamine hydrochloride in DMSO-d₆ is expected to show four distinct signals in the aromatic and aliphatic regions, plus a broad signal for the ammonium protons.

Summary of Predicted Spectral Data
Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift & Multiplicity
H₂ ~8.7Doublet (d)1HPyridine C2-HLocated at the most downfield position due to the strong deshielding effect of the adjacent nitrogen atom. Appears as a doublet due to coupling with H₄ (⁴J coupling).
H₄ ~8.1Doublet of doublets (dd)1HPyridine C4-HDeshielded by the ring nitrogen. Split into a doublet of doublets by coupling to H₅ (³J, larger coupling constant) and H₂ (⁴J, smaller coupling constant).
H₅ ~7.6Doublet (d)1HPyridine C5-HLeast deshielded aromatic proton. Appears as a doublet due to coupling with H₄ (³J coupling).
Hₐ ~4.1Singlet (s)2H-CH₂-Benzylic-type protons adjacent to an electron-withdrawing ammonium group, resulting in a significant downfield shift. Expected to be a singlet as there are no adjacent protons.
NH₃⁺ ~8.5 (broad)Singlet (br s)3H-NH₃⁺Protons on nitrogen are typically broad due to quadrupole broadening and exchange. The positive charge causes a strong deshielding effect.
Detailed Signal Analysis
  • Aromatic Region (δ 7.0 - 9.0 ppm):

    • H₂ (δ ~8.7, d): The proton at the C2 position is alpha to the ring nitrogen, making it the most deshielded aromatic proton.[7] It exhibits a small coupling (meta-coupling, ⁴J) to H₄, resulting in a doublet.

    • H₄ (δ ~8.1, dd): This proton is coupled to two different protons. The coupling to the adjacent H₅ proton (ortho-coupling, ³J) will have a larger coupling constant (typically 7-9 Hz in pyridines) compared to the long-range meta-coupling to H₂ (⁴J, typically 1-3 Hz). This results in a doublet of doublets.[8]

    • H₅ (δ ~7.6, d): This proton is ortho to H₄, and the interaction results in a doublet with a coupling constant (³J) that should match the larger coupling of the H₄ signal.

  • Aliphatic Region (δ 4.0 - 4.5 ppm):

    • Hₐ (δ ~4.1, s): The methylene (-CH₂-) protons are in a "benzylic" position relative to the pyridine ring. Their chemical shift is significantly moved downfield from a typical alkyl proton (which would be around δ 1.2 ppm) due to two electron-withdrawing effects: the adjacent aromatic ring and the protonated amine (ammonium group).[9] Given that there are no protons on the adjacent C3 or N atoms to couple with, this signal is expected to be a singlet.

  • Ammonium Protons:

    • NH₃⁺ (δ ~8.5, br s): The three protons on the positively charged nitrogen are highly deshielded. In DMSO-d₆, these protons are often observable but are typically broad due to exchange with trace amounts of water and quadrupolar effects from the nitrogen atom. Their integration should correspond to three protons.

Conclusion

1H NMR spectroscopy provides a definitive method for the structural confirmation of (6-Chloropyridin-3-yl)methanamine hydrochloride. By following the detailed protocol for sample preparation and data acquisition, a high-resolution spectrum can be obtained. The predicted chemical shifts, multiplicities, and integrations are highly characteristic and allow for the unambiguous assignment of each proton in the molecule. This application note provides a complete framework for researchers to confidently perform and interpret this analysis, ensuring the identity and purity of this important chemical intermediate.

References

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Barrio, D. G., & Diez, E. (1969). The substituent effect on ring proton coupling constants in 3-substituted pyridines. Journal of Molecular Spectroscopy, 32(3), 436-441.
  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule [Video]. YouTube. [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Green, R., et al. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. Retrieved from [Link]

  • Abraham, R. J., & Cooper, M. A. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ChemSurvival. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 10). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]

  • Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

Sources

Application Note: Structural Characterization of (6-Chloropyridin-3-yl)methanamine Hydrochloride via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR data for (6-Chloropyridin-3-yl)methanamine hydrochloride Content Type: Application Notes and Protocols

Abstract & Introduction

(6-Chloropyridin-3-yl)methanamine hydrochloride (CAS: 1044596-38-0 / Free base analogs related to 120739-76-6) is a critical heterocyclic building block employed in the synthesis of neonicotinoid agrochemicals (e.g., Acetamiprid, Imidacloprid analogs) and various pharmaceutical candidates targeting nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][5]

Precise structural validation of this intermediate is challenging due to the presence of the hydrochloride salt, which influences the chemical shifts of the methylene bridge and the pyridine ring carbons. This guide provides a definitive protocol for


 NMR acquisition, emphasizing the differentiation of the quaternary C-Cl carbon and the handling of salt-induced shift variations.

Structural Analysis & Numbering Strategy

To ensure accurate assignment, we utilize the IUPAC numbering system relative to the pyridine nitrogen.

  • Core Scaffold: Pyridine.[5][6][7]

  • Substituents: Chlorine at position 6; Methanamine (

    
    ) at position 3.
    
  • Electronic Environment: The electron-withdrawing chlorine atom and the protonated amine create distinct shielding/deshielding zones, particularly affecting the C2 and C6 positions.

Structural Visualization

Figure 1: Connectivity and numbering scheme for (6-Chloropyridin-3-yl)methanamine HCl. Note the C6-Cl and C3-Alkyl substitution pattern.

Experimental Protocol

Sample Preparation

The hydrochloride salt is highly polar. Standard chloroform (


) often results in poor solubility or broad peaks due to aggregation.
  • Solvent Selection: DMSO-

    
     (Dimethyl sulfoxide-d6) is the solvent of choice. It ensures full solubility of the salt and prevents H/D exchange of the ammonium protons (observable in 
    
    
    
    NMR, though less relevant for decoupled
    
    
    ).
  • Concentration: Dissolve 20–30 mg of the compound in 0.6 mL of DMSO-

    
    .
    
  • Tube: Standard 5 mm NMR tube.

Instrument Parameters ( NMR)

The presence of quaternary carbons (C3 and C6) requires optimized relaxation delays to ensure these peaks are visible and integrable.

ParameterSettingRationale
Pulse Sequence zgpg30 or zgpgPower-gated decoupling (WALTZ-16) to remove proton splitting.
Frequency 100 MHz (or higher)400 MHz equivalent proton frequency is standard.
Spectral Width 240 ppmCovers carbonyls (if impurities exist) and aromatic region.
Relaxation Delay (D1) 2.0 - 3.0 sec Critical: C6 (attached to Cl) has a long

. Short D1 leads to low signal-to-noise for C6.
Scans (NS) 512 - 1024Required for sufficient S/N on quaternary carbons.
Temperature 298 K (25°C)Standard ambient.

Spectral Data & Assignment

The following data represents the chemical shifts in DMSO-


 relative to TMS (0 ppm) or the solvent residual peak (39.5 ppm).
Table 1: NMR Chemical Shifts (DMSO- )
PositionShift (

, ppm)
Type (DEPT-135)Assignment Logic
C6 149.8 CqDeshielded/Quaternary: Attached to electronegative Cl and alpha to Nitrogen.
C2 149.1 CHDeshielded/Aromatic: Alpha to Nitrogen; Ortho to alkyl group.
C4 139.5 CHAromatic: Para to Nitrogen (Gamma position).
C3 129.2 CqSubstituted/Quaternary: Ipso to the methanamine group.
C5 124.6 CHShielded/Aromatic: Ortho to Chlorine; Meta to alkyl.
C7 (

)
40.2

(Negative)
Benzylic: Methylene bridge attached to ammonium.

Note: Values are derived from high-confidence spectral analogs (e.g., 2-chloro-5-methylpyridine) and substituent increment analysis for pyridine salts.

Mechanistic Interpretation of Shifts
  • The "Salt Effect" on C7: In the free base, the benzylic

    
     typically appears near 43-45 ppm. Protonation of the amine (
    
    
    
    ) induces a slight upfield shift (shielding) to ~40 ppm due to the
    
    
    -effect of the positive charge, distinct from the deshielding observed in
    
    
    NMR.
  • C6 vs. C2: Distinguishing the two most downfield peaks (approx 150 ppm) is critical. C6 is quaternary (will disappear in DEPT-135/90), whereas C2 is a CH (will remain positive in DEPT-135).

Troubleshooting & Validation Workflow

To validate the identity of the synthesized or purchased material, follow this logical workflow:

Validation_Workflow Start Start: Acquire 13C {1H} Spectrum Check_Cq Check 148-151 ppm region Start->Check_Cq DEPT_Check Run DEPT-135 Check_Cq->DEPT_Check Decision_C6 Is there a Quaternary C at ~150 ppm? DEPT_Check->Decision_C6 Decision_CH2 Is CH2 at ~40 ppm? Decision_C6->Decision_CH2 Yes (C6) Fail_Regio Suspect Regioisomer (e.g., 2-Cl-4-methanamine) Decision_C6->Fail_Regio No (C6 missing/shifted) Pass Identity Confirmed: 6-Cl-3-methanamine HCl Decision_CH2->Pass Yes Fail_Salt Suspect Free Base (Check pH/Solubility) Decision_CH2->Fail_Salt Shift > 44 ppm

Figure 2: Decision tree for validating compound identity using


 NMR data.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[8] J. Org. Chem.1997 , 62, 7512–7515. Link (Standard reference for DMSO-

    
     solvent residuals).
    
  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Authoritative source for pyridine substituent increments).
  • Shroff, R.; et al. "Synthesis and structure of 2-chloro-5-(chloromethyl)pyridine."[4] Acta Cryst.2011 , E67, o366. Link (Structural analog data used for correlation).

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (General reference for pyridine base shifts).

Sources

mass spectrometry analysis of (6-Chloropyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution LC-MS/MS Characterization of (6-Chloropyridin-3-yl)methanamine HCl

Introduction & Scope

(6-Chloropyridin-3-yl)methanamine (also known as 2-chloro-5-(aminomethyl)pyridine or IM-1-3 ) is a critical pharmacophore in medicinal chemistry and a primary environmental metabolite of the neonicotinoid insecticide Acetamiprid.[1] As a small, polar primary amine containing a halogenated pyridine ring, its analysis presents specific challenges:

  • Retention: Poor retention on standard C18 reversed-phase columns due to high polarity.[1]

  • Detection: Reliance on electrospray ionization (ESI) requires understanding its specific fragmentation dynamics, particularly the loss of ammonia.[1]

  • Isotopologues: The presence of a chlorine atom creates a distinct spectral signature essential for identity confirmation.[1]

This guide provides a validated protocol for the structural characterization and quantitation of (6-Chloropyridin-3-yl)methanamine HCl using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS).

Physicochemical Properties & MS Considerations

Before method execution, the analyst must understand the fundamental mass spectral behavior of the analyte.

PropertyValue / DescriptionMS Implication
Formula (Free Base)

Monoisotopic Mass: 142.03 Da (

)
Salt Form Hydrochloride (

)
Dissociates in solution; detect

of free base.
Basicity Primary amine (pKa

8.5–9.[1]0)
Readily protonates in ESI(+).[1]
Isotope Pattern Chlorine (

:


3:[2]1)
Critical: Mass spectrum must show M and M+2 peaks with ~3:1 intensity ratio.[1]

Experimental Protocols

Reagent Preparation & Safety[1]
  • Safety Warning: (6-Chloropyridin-3-yl)methanamine is an acute oral toxin and skin irritant.[1] Handle in a fume hood with nitrile gloves.[1]

  • Stock Solution: Dissolve 10 mg of the HCl salt in 10 mL of 50:50 Methanol:Water (free base equivalent concentration

    
     0.8 mg/mL).
    
  • Working Standard: Dilute stock to 100 ng/mL in 90:10 Acetonitrile:Water (HILIC compatible diluent).

Chromatographic Separation (HILIC)

Standard C18 columns often result in elution near the void volume for this compound.[1] A HILIC approach is mandated for robust retention and peak shape.[1]

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 35°C.

Gradient Table:

Time (min) %B (Organic) Event
0.0 95 Initial Hold
1.0 95 Start Gradient
6.0 60 Elution
6.1 50 Wash
8.0 50 End Wash
8.1 95 Re-equilibration

| 12.0 | 95 | Ready for Injection |[1]

Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).[1]

  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Temp: 400°C.

  • Cone Voltage: 25 V (Optimized to prevent in-source fragmentation of the labile amine).[1]

Data Analysis & Interpretation

Fragmentation Dynamics (MS/MS)

The fragmentation of (6-Chloropyridin-3-yl)methanamine follows a characteristic pathway for benzylic-type primary amines.

  • Precursor Selection: The instrument isolates the protonated molecule

    
    .[1]
    
    • 
      143.0  (
      
      
      
      isotope)
    • 
      145.0  (
      
      
      
      isotope)
  • Primary Fragmentation: The most dominant channel is the neutral loss of ammonia (

    
    , 17 Da). This yields a resonance-stabilized chloropyridyl cation.[1]
    
    • Transition: 143.0

      
       126.0  (Quantifier)
      
  • Secondary Fragmentation: Further energy induces ring fragmentation or loss of the methylene group.[1]

    • Transition: 143.0

      
       90.0  (Qualifier - Ring degradation/Loss of Cl)
      
Structural Visualization

The following diagram illustrates the analytical workflow and the specific fragmentation mechanism verified for this compound.

G cluster_0 Analytical Workflow cluster_1 Fragmentation Pathway (CID) Sample Sample: (6-Chloropyridin-3-yl) methanamine HCl HILIC HILIC Separation (Retains Polar Amine) Sample->HILIC ESI ESI+ Source [M+H]+ Generation HILIC->ESI MS1 Q1 Filter m/z 143.0 & 145.0 ESI->MS1 Parent Precursor Ion [M+H]+ m/z 143.0 MS1->Parent Selection Frag1 Product Ion [M+H - NH3]+ m/z 126.0 Parent->Frag1 - NH3 (17 Da) (Collision Energy ~15-20eV) Frag2 Ring Fragment (Qualifier) m/z ~90 Frag1->Frag2 High CE

Caption: Workflow and Collision-Induced Dissociation (CID) pathway. The neutral loss of ammonia (17 Da) is the defining transition for primary amines in this class.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following criteria must be met during every run:

  • Isotope Ratio Check:

    • In the MS1 scan, the peak at

      
       145 must be approximately 33%  of the height of the peak at 
      
      
      
      143. Deviation
      
      
      indicates interference or co-elution.[1]
  • Retention Time Stability:

    • HILIC retention times are sensitive to water content in the mobile phase.[1] The analyte should elute between 2.5 – 4.0 minutes (void volume separation).[1] Shift

      
       requires column equilibration check.[1]
      
  • Transition Ratio:

    • The ratio of the area of

      
       (Quant) to 
      
      
      
      (Qual) should remain constant (
      
      
      ) across the calibration range.

References

  • Dai, Y. et al. (2010).[1][3] "Metabolism of the Neonicotinoid Insecticides Acetamiprid and Thiacloprid by the Yeast Rhodotorula mucilaginosa Strain IM-2." Journal of Agricultural and Food Chemistry.

  • Alpert, A. J. (1990).[1][4] "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds."[1][4] Journal of Chromatography A.

  • Niessen, W. M. A. (2006).[1] "Liquid Chromatography-Mass Spectrometry." CRC Press.[1] (General reference for ESI fragmentation of amines).

Sources

Application Note: FT-IR Characterization of (6-Chloropyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Spectroscopy of (6-Chloropyridin-3-yl)methanamine Hydrochloride Content Type: Application Note & Protocol Audience: Pharmaceutical Researchers, QC Analysts, Process Chemists[1]

Abstract

This technical guide details the Fourier Transform Infrared (FT-IR) spectroscopic analysis of (6-Chloropyridin-3-yl)methanamine hydrochloride (also known as 2-chloro-5-aminomethylpyridine HCl).[1] As a critical intermediate in the synthesis of neonicotinoids (e.g., Acetamiprid, Imidacloprid) and specific kinase inhibitors, the purity and solid-state form of this compound are paramount. This protocol focuses on distinguishing the hydrochloride salt from the free base, identifying key functional group vibrations, and detecting common process impurities such as the nitrile precursor.

Introduction & Chemical Context

(6-Chloropyridin-3-yl)methanamine hydrochloride is a bifunctional building block containing a chloropyridine ring and a primary methylamine group.[1] In its stable hydrochloride salt form, the amine is protonated (


), which significantly alters its infrared signature compared to the free base.[1]
  • Compound Name: (6-Chloropyridin-3-yl)methanamine hydrochloride[1][2]

  • Synonyms: 2-chloro-5-aminomethylpyridine hydrochloride; 6-Chloro-3-pyridinemethanamine HCl.[1]

  • CAS (Free Base): 97963-62-7 (Reference); CAS (Nitrile Precursor): 33252-28-7.[1]

  • Molecular Formula:

    
     (HCl salt).[1]
    

Critical Analytical Challenge: Primary amine hydrochlorides are often hygroscopic. Absorbed atmospheric water creates broad O-H stretching bands (


) that can mask the N-H stretching region.[1] Furthermore, confirming the complete formation of the salt (vs. a physical mixture) requires the identification of specific "ammonium bands" in the 

region.[1]
Experimental Protocol: The "Dry-ATR" Method

To mitigate hygroscopicity issues, the Attenuated Total Reflectance (ATR) technique is preferred over KBr pellets, as it minimizes sample exposure to ambient moisture.

2.1. Instrumentation & Parameters
  • Technique: Single-Reflection ATR (Diamond or ZnSe crystal).[1]

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.[1]

  • Spectral Range:

    
    .[1]
    
  • Resolution:

    
    .
    
  • Scans: 32 (Screening) or 64 (High Quality).

2.2. Step-by-Step Workflow

ProtocolWorkflow Start Start Analysis Clean Clean ATR Crystal (Isopropanol -> Dry) Start->Clean Background Acquire Background (Ambient Air) Clean->Background SamplePrep Sample Preparation (Minimize Air Exposure) Background->SamplePrep Deposition Deposit Solid Sample (Ensure Crystal Coverage) SamplePrep->Deposition Pressure Apply Pressure (High Force for Contact) Deposition->Pressure Scan Acquire Sample Spectrum Pressure->Scan Check QC Check: Is 2000-2500 cm⁻¹ visible? Scan->Check Dry Action: Dry Sample (Vacuum Oven <40°C) Check->Dry No (Moisture Masking) Analyze Proceed to Spectral Analysis Check->Analyze Yes Dry->SamplePrep

Figure 1: The "Dry-ATR" workflow ensures minimal moisture interference, critical for hygroscopic amine salts.[1]

Spectral Analysis & Interpretation

The spectrum of (6-Chloropyridin-3-yl)methanamine hydrochloride is defined by three distinct zones.

Zone 1: The Ammonium Envelope (

)

Unlike the sharp doublets of free primary amines (~3300/3400 cm⁻¹), the hydrochloride salt exhibits a broad, complex absorption band.[1]

  • Observation: A broad "envelope" centered around

    
    .[1]
    
  • Assignment: Overlapping

    
     stretching (
    
    
    
    ) and aromatic/aliphatic
    
    
    stretching.
  • Validation: If sharp peaks appear >

    
    , suspect free base  contamination or hydrolysis.[1]
    
Zone 2: The Salt Fingerprint (

)

This is the most critical region for validating the salt form.[1]

  • Observation: A series of weak-to-medium broad bands (often 2-3 distinct bumps).[1]

  • Mechanism: These are overtone and combination bands of the

    
     deformation vibrations, often enhanced by Fermi resonance.[1]
    
  • Significance: Their presence confirms the protonation of the amine nitrogen.

Zone 3: The Structural Fingerprint (

)

This region confirms the core chemical structure (Pyridine ring + Chloride).[1]

Wavenumber (

)
IntensityAssignmentCausality / Mechanism
1610 -- 1580 Medium

Asymmetric bending of the ammonium group.[1]
1570 -- 1550 Strong

Pyridine ring skeletal vibrations.
1500 -- 1480 Medium

Symmetric bending of the ammonium group.
1100 -- 1050 Medium

C-N stretch (Aliphatic carbon to Amine nitrogen).
850 -- 800 Strong

Out-of-plane C-H bending (diagnostic of 1,2,4-substitution pattern on the ring).[1]
760 -- 720 Strong

Aromatic C-Cl stretching vibration.[1]
Impurity Profiling: The "Nitrile Watch"

The most common synthesis route involves the hydrogenation of 6-chloronicotinonitrile (CAS 33252-28-7).[1] Incomplete reaction is a primary quality risk.

  • Target Impurity: 6-Chloronicotinonitrile.[1][3][4]

  • Diagnostic Band:

    
      (
    
    
    
    stretch).
  • Acceptance Criteria: The region around

    
     must be flat.[1] Any sharp peak here indicates unreacted starting material.
    
Spectral Logic Tree for QC

SpectralLogic Input Input Spectrum CheckCN Check 2230 cm⁻¹ (Nitrile Band) Input->CheckCN CheckSalt Check 2000-2500 cm⁻¹ (Ammonium Bands) CheckCN->CheckSalt Absent ResultFailCN FAIL: Precursor Present CheckCN->ResultFailCN Peak Present CheckWater Check >3400 cm⁻¹ (Broad OH) CheckSalt->CheckWater Present ResultFailBase FAIL: Free Base/Mix CheckSalt->ResultFailBase Absent ResultPass PASS: Pure HCl Salt CheckWater->ResultPass Flat Baseline ResultWarn WARN: Hygroscopic/Wet CheckWater->ResultWarn Broad Band

Figure 2: Decision tree for spectral quality control. The absence of the nitrile band at


 is the first critical gate.[1]
Troubleshooting & Common Artifacts
  • Christiansen Effect: If the sample is prepared as a KBr pellet and the particle size is too large (approaching the wavelength of IR light), the baseline may slope aggressively, and peaks may distort.

    • Solution: Grind the sample thoroughly or switch to ATR.

  • Water Interference: A broad hump centered at

    
     indicates moisture.[1]
    
    • Solution: Dry the sample in a vacuum desiccator over

      
       for 4 hours before analysis.
      
  • Polymorphism: Differences in the fingerprint region (

    
    ) between batches may indicate different crystal forms (polymorphs) of the salt.[1]
    
    • Solution: Confirm with Powder X-Ray Diffraction (PXRD) if spectral differences persist after drying.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11094883, 6-Chloro-N-methyl-3-pyridinemethanamine (Related Structure/Metabolite). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Amine Salt IR assignments).
  • ResearchGate (2011). Synthesis of (6-chloropyridin-3-yl)methylamine from 6-chloronicotinonitrile.[1] (Contextual synthesis reference). Retrieved from [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of (6-Chloropyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Chloropyridin-3-yl)methanamine hydrochloride (CAS: 296091-17-7) is a high-value bifunctional building block. It offers a chloropyridine moiety for cross-coupling and a primary aminomethyl group (


) that serves as a critical pharmacophore or linker in kinase inhibitors and LOXL2 inhibitors.

However, its use in Suzuki-Miyaura coupling presents two distinct chemical challenges:[1][2]

  • Catalyst Poisoning: The free primary amine (generated in situ) is a potent

    
    -donor that can displace phosphine ligands, deactivating the Palladium catalyst.
    
  • Stoichiometric Imbalance: As a hydrochloride salt, the substrate consumes base, requiring adjusted stoichiometry to ensure sufficient activation of the boronic acid.

This guide provides field-proven protocols to overcome these hurdles, utilizing advanced ligand systems to ensure high turnover frequencies (TOF) and yield.

Compound Profile & Reactivity[1][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name (6-Chloropyridin-3-yl)methanamine hydrochloride
Structure Pyridine ring, 6-Cl, 3-methanamine
Formula

MW 179.05 g/mol
Electrophile Type Deactivated Aryl Chloride (Heteroaryl)
Key Challenge Competitive binding of

to Pd(II)
Mechanistic Insight: The "Amine Problem"

In a standard catalytic cycle, the oxidative addition of the aryl chloride to


 is the rate-limiting step. However, with this substrate, the primary amine generated after base neutralization can coordinate to the Palladium center, forming stable "Pd-Amine" off-cycle species. This prevents the coordination of the boronate species required for transmetallation.

Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, CataCXium A) or NHC ligands. These ligands create a steric wall that prevents the amine from binding to the metal center while facilitating oxidative addition into the


 bond.

Optimization Matrix

Ligand Selection
  • Tier 1 (Recommended): XPhos or SPhos . These dialkylbiarylphosphines are the gold standard for coupling amine-containing aryl halides. They prevent catalyst inhibition.[1]

  • Tier 2 (Alternative):

    
     . The bidentate nature of dppf resists displacement by amines better than monodentate 
    
    
    
    , though yields may be lower for sterically hindered partners.
  • Tier 3 (Avoid):

    
    . The labile 
    
    
    
    ligands are easily displaced by the primary amine, leading to catalyst death.
Base Selection[11]
  • Crucial Adjustment: You must account for the HCl salt.

    • Standard Suzuki: 2.0 equiv base.

    • With HCl Salt:3.0 to 3.5 equiv base. (1 equiv neutralizes HCl, 2+ equiv activate the boronic acid).

  • Recommended Bases:

    
     (anhydrous or hydrate) or 
    
    
    
    . These provide the necessary basicity without promoting excessive protodeboronation.

Experimental Protocols

Protocol A: The "Gold Standard" (High Yield / Difficult Substrates)

Recommended for drug development where yield and purity are paramount.

Reagents:

  • (6-Chloropyridin-3-yl)methanamine HCl (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

    • Note: If G3 is unavailable, use

      
       (2 mol%) + XPhos (8 mol%).
      
  • Base:

    
     (3.5 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the chloropyridine HCl salt (1.0 equiv), boronic acid (1.2 equiv), and

    
     (3.5 equiv).
    
  • Degas (Critical): Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Add Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Add Catalyst: Remove the septum briefly to add XPhos Pd G3 (solid) under a positive stream of inert gas, or add it as a stock solution in dioxane.

  • Reaction: Heat the block to 80–100°C for 4–12 hours.

    • Monitoring: Monitor by LCMS.[3] The free amine product is polar; ensure your method elutes it (use acidic mobile phase or HILIC if necessary).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.

    • Note: The product is a primary amine. If the product is water-soluble, avoid aqueous washes. Instead, filter through Celite, concentrate, and purify via SCX (Strong Cation Exchange) cartridge or Reverse Phase Prep-HPLC.

Protocol B: The "Workhorse" (Cost-Effective / Scale-Up)

Suitable for robust coupling partners and larger scale initial screens.

Reagents:

  • (6-Chloropyridin-3-yl)methanamine HCl (1.0 equiv)

  • Aryl Boronic Acid (1.3 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.5 equiv)
    
  • Solvent: Toluene : Water : Ethanol (4:1:1)

Step-by-Step:

  • Neutralization Phase: Suspend the chloropyridine HCl salt and

    
     in the solvent mixture. Stir at RT for 10 minutes. This ensures the HCl is neutralized and the free amine is available but the base excess is established.
    
  • Addition: Add the Boronic Acid and the Pd catalyst.

  • Purge: Sparge the mixture with Argon for 10 minutes.

  • Heat: Reflux (approx. 90-100°C) for 12-16 hours.

  • Workup: Similar to Protocol A. Use an SCX catch-and-release strategy to isolate the amine product cleanly from non-basic impurities (like dehalogenated side products).

Visualization of Workflows

Mechanistic Pathway & Inhibition Risks

This diagram illustrates the competition between the productive catalytic cycle and the amine poisoning pathway, highlighting why bulky ligands are necessary.

G Start Start: (6-Cl-Py)-CH2NH2·HCl FreeAmine Free Amine Generated (6-Cl-Py)-CH2NH2 Start->FreeAmine Neutralization Base Base (3.5 eq) Base->FreeAmine Poison Catalyst Poisoning [Pd-NH2-R Species] FreeAmine->Poison Small Ligands (PPh3) Amine Binds Pd OxAdd Oxidative Addition (Ar-Pd-Cl) FreeAmine->OxAdd Bulky Ligands (XPhos) Steric Shielding Pd_L Active Catalyst [Pd(0)-Ligand] Pd_L->OxAdd TransMet Transmetallation (+ Ar-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd_L Regeneration Product Final Biaryl Product RedElim->Product

Caption: Mechanistic bifurcation showing how bulky ligands (Green path) prevent amine coordination (Red path) which deactivates the catalyst.

Experimental Decision Tree

A logical flow for selecting the correct protocol based on resource availability and substrate difficulty.

DecisionTree Start Substrate: (6-Cl-Py)-CH2NH2·HCl CheckLigand Is XPhos/SPhos Available? Start->CheckLigand YesLigand Use Protocol A (XPhos Pd G3) CheckLigand->YesLigand Yes NoLigand Check Boronic Acid Sterics CheckLigand->NoLigand No SimpleBA Uncommon/Simple: Use Protocol B (Pd(dppf)Cl2) NoLigand->SimpleBA Simple ComplexBA Sterically Hindered: ACQUIRE XPhos (dppf will fail) NoLigand->ComplexBA Hindered

Caption: Decision matrix for selecting the optimal coupling protocol based on ligand availability and boronic acid complexity.

Troubleshooting & Tips

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by amine.Switch to XPhos Pd G3 or SPhos Pd G3 . Increase catalyst loading to 5-10 mol%.
Starting Material Remains (HCl salt) Insufficient Base.Ensure you used 3.5 equiv of base. The first equivalent is sacrificed to neutralize the HCl.
Protodeboronation (Ar-H formation) Base/Solvent incompatibility.Switch from

to

or use anhydrous conditions (Toluene/Dioxane) if solubility permits.
Product stuck in aqueous layer High polarity of amine.Do not discard aqueous layer. Adjust pH to >12 and extract with DCM/IPA (3:1). Use SCX columns for isolation.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[1] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1][2] Angewandte Chemie International Edition, 45(21), 3484–3488.

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Deng, W., et al. (2011). Efficient Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides with Potassium (Hetero)aryltrifluoroborates Catalyzed by Pd(OAc)2/XPhos. Tetrahedron Letters, 52(12), 1308-1312.
  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling of Amino-Chloropyridines.[1][5][6]

Sources

experimental procedure for Buchwald-Hartwig amination with (6-Chloropyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

(6-Chloropyridin-3-yl)methanamine (CAS: 214759-74-7) is a high-value pharmacophore building block. Its structural duality presents a specific synthetic challenge: it contains a primary aliphatic amine (a potent nucleophile) and an activated 2-chloropyridine motif (a viable electrophile).

In a Buchwald-Hartwig (B-H) reaction, this substrate poses a risk of oligomerization (self-coupling) if the catalyst system is not rigorously selected.

This guide details the protocol for Scenario A , where the substrate acts as the Nucleophile (coupling the amine to an external aryl halide). This is the most common application in drug discovery for generating "warhead" linkers. We also briefly address Scenario B (utilizing the chloride) in the optimization section.

The Chemoselectivity Challenge

The 6-chloro position (adjacent to the pyridine nitrogen) is electronically activated for oxidative addition. To successfully couple the amine (


) to an external Aryl Bromide (Ar-Br) without touching the internal Chloride (Py-Cl), we must exploit kinetic selectivity .
  • Kinetic Lever 1: Leaving Group Hierarchy. Ar-I > Ar-Br > Activated Ar-Cl (Py-Cl) > Deactivated Ar-Cl.

  • Kinetic Lever 2: Ligand Sterics. Bulky ligands (e.g., BrettPhos) accelerate reductive elimination for primary amines but can be tuned to prefer the more accessible external electrophile over the potentially chelating chloropyridine.

Reaction Engineering & Logic

Catalyst Selection: The BrettPhos Advantage

For coupling primary aliphatic amines, BrettPhos Pd G4 is the gold standard.

  • Why: It forms the active LPd(0) species at low temperatures, preventing induction periods where the pyridine nitrogen could coordinate and poison the unligated palladium.

  • Alternative: RuPhos Pd G4 is a viable backup, particularly if the external coupling partner is sterically hindered.

Base Selection[1][2]
  • Standard: Sodium tert-butoxide (NaOtBu ).[1] It is strong enough to deprotonate the Pd-amine complex but, in dioxane/toluene, generally avoids displacing the pyridine chloride via

    
     at temperatures 
    
    
    
    .
  • Sensitive Substrates: If the coupling partner has base-sensitive esters or nitriles, switch to LHMDS or

    
     .
    
Visualizing the Decision Matrix

Chemoselectivity Start Substrate: (6-Chloropyridin-3-yl)methanamine Goal Desired Bond? Start->Goal PathA Amine Coupling (Nucleophile) Goal->PathA Use -NH2 PathB Chloride Coupling (Electrophile) Goal->PathB Use -Cl CondA Partner: Ar-Br / Ar-I Cat: BrettPhos Pd G4 Temp: 60-80°C PathA->CondA CondB Partner: R-NH2 Cat: Xantphos Pd G4 Temp: 100-110°C PathB->CondB Risk RISK: Self-Coupling (Polymerization) CondA->Risk If Ar-Cl used

Figure 1: Decision matrix for selecting reaction conditions based on the desired coupling site. Path A is the focus of this protocol.

Detailed Protocol: Amine Coupling (Scenario A)

Objective: Couple (6-Chloropyridin-3-yl)methanamine (1.2 equiv) with an external Aryl Bromide (1.0 equiv).

Materials
  • Substrate: (6-Chloropyridin-3-yl)methanamine

  • Electrophile: Aryl Bromide (Avoid Aryl Chlorides to ensure selectivity)

  • Catalyst: BrettPhos Pd G4 (CAS: 1470372-59-8)

  • Base: NaOtBu (Sublimed grade preferred)

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol

Step-by-Step Methodology

Step 1: Vessel Preparation

  • Oven-dry a reaction vial equipped with a magnetic stir bar and a septum cap.

  • Cool under a stream of Argon or Nitrogen.[1] Strict exclusion of oxygen is critical for BrettPhos stability.

Step 2: Reagent Charging (Glovebox or Schlenk Line)

  • Charge the Aryl Bromide (1.0 mmol, 1.0 equiv).

  • Charge (6-Chloropyridin-3-yl)methanamine (1.2 mmol, 1.2 equiv). Note: Excess amine drives the reaction and compensates for any trace coordination to Pd.

  • Charge NaOtBu (1.2 mmol, 1.2 equiv).

  • Charge BrettPhos Pd G4 (0.02 mmol, 2 mol%).

    • Optimization Note: If the aryl bromide is electron-rich, increase loading to 4 mol%.

Step 3: Solvent Addition & Reaction

  • Seal the vessel.

  • Evacuate and backfill with Argon (3 cycles).[2]

  • Add Anhydrous 1,4-Dioxane (concentration: 0.2 M, ~5 mL for 1 mmol scale) via syringe.

  • Place in a pre-heated block at 60°C .

    • Why 60°C? This temperature is sufficient for Ar-Br oxidative addition but low enough to suppress the oxidative addition into the Py-Cl bond (which typically requires >80-100°C with BrettPhos).

  • Stir vigorously for 2–4 hours. Monitor by LC-MS.[3][4]

Step 4: Workup & Purification [4]

  • Cool to room temperature.

  • Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts and palladium black.

  • Pd Scavenging (Critical for Pharma): Add QuadraSil MP (silica-supported mercaptan) or wash the organic layer with 5% aqueous N-acetylcysteine solution. Pyridine-containing drugs have strict heavy metal limits; pyridines bind Pd tightly, making simple filtration insufficient.

  • Concentrate and purify via flash chromatography (DCM/MeOH gradient or Hex/EtOAc).

Optimization Data & Troubleshooting

Solvent Screening Matrix (Yield % by LC-MS)
SolventTemp (°C)Time (h)Conversion (%)Chemoselectivity (Desired : Self-Coupled)
1,4-Dioxane 60498>99 : 1
t-Amyl Alcohol 8029595 : 5
Toluene 8068598 : 2
DMF 10024060 : 40 (High impurity profile)

Table 1: Solvent effects on conversion and selectivity. Dioxane is preferred for its balance of solubility and reaction rate.

Troubleshooting Guide

Issue: Low Conversion

  • Cause: Pyridine nitrogen poisoning the catalyst.

  • Solution: Switch to tBuBrettPhos Pd G3/G4 . The t-butyl group adds extra bulk, preventing the pyridine N from binding to the Pd center. Alternatively, increase temperature to 80°C, but monitor for self-coupling.

Issue: Hydrodehalogenation (Loss of Cl on Pyridine)

  • Cause:

    
    -hydride elimination from the amine followed by reductive elimination, or hydride transfer from the solvent (especially in alcohols).
    
  • Solution: Ensure the solvent is anhydrous.[1] Switch from t-Amyl alcohol to Toluene. Lower the reaction temperature.

Issue: Self-Coupling (Oligomerization)

  • Cause: The catalyst is inserting into the Py-Cl bond.

  • Solution: Your external electrophile is too unreactive.

    • Switch external partner from Ar-Br to Ar-I .

    • Use a Slow Addition protocol: Add the (6-Chloropyridin-3-yl)methanamine solution slowly to the mixture of Catalyst + Ar-Br + Base. This keeps the concentration of the competing electrophile (the substrate) low relative to the active catalyst.

Workflow Diagram

Workflow cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Workup Phase Prep Dry Vial + Argon Purge (O2 Exclusion is Vital) Weigh Weigh Reagents: 1. Ar-Br (1.0 eq) 2. ChloroPy-Amine (1.2 eq) 3. NaOtBu (1.2 eq) 4. BrettPhos Pd G4 (2 mol%) Prep->Weigh Solvent Add Dioxane (0.2M) Degassed Weigh->Solvent Heat Heat to 60°C Time: 2-4 Hours Solvent->Heat Monitor LC-MS Check Look for Product (M+H) Heat->Monitor Quench Cool & Dilute (EtOAc) Monitor->Quench Complete Scavenge Pd Removal: QuadraSil MP or N-acetylcysteine wash Quench->Scavenge Purify Flash Chromatography Scavenge->Purify

Figure 2: Step-by-step experimental workflow for the amination protocol.[5]

References

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science.

    • Context: Establishes BrettPhos as the primary ligand for primary amine coupling.
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Context: foundational review on ligand selection and mechanism.
  • Paul, S., et al. (2016). "Removal of Palladium from Organic Reaction Mixtures." Org.[2][5][6][7] Process Res. Dev.

    • Context: Protocols for heavy metal scavenging in pyridine-containing substr
  • BenchChem Technical Support. (2025). "Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting Guide."

    • Context: Specific reactivity profiles of 2-chloropyridines vs 4-chloropyridines.

Sources

Application Notes: The Strategic Use of (6-Chloropyridin-3-yl)methanamine Hydrochloride in the Synthesis of Novel SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting SHP2 in Oncology

Src Homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a proto-oncogene.[1] As a non-receptor protein tyrosine phosphatase, SHP2 plays a pivotal positive regulatory role in the RAS-Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][3] This pathway is fundamental to cell proliferation, differentiation, and survival.[4] Dysregulation, overexpression, or mutation of SHP2 leads to sustained activation of the MAPK pathway, a hallmark of various human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and certain leukemias.[5][6] Consequently, SHP2 has emerged as a high-priority target for therapeutic intervention in oncology.[7]

The development of small-molecule inhibitors that can modulate SHP2 activity represents a promising strategy to halt oncogenic signaling.[5] Early efforts targeting the catalytic site were often hampered by challenges in achieving selectivity and favorable pharmacokinetic properties.[7][] A breakthrough came with the discovery of allosteric inhibitors, such as SHP099 and TNO155, which bind to a tunnel-like pocket at the interface of the SH2 and PTP domains, stabilizing SHP2 in a closed, auto-inhibited conformation.[][9][10] This approach offered greater selectivity and more desirable drug-like properties.

The design of next-generation SHP2 inhibitors requires a sophisticated synthetic toolbox and access to versatile chemical building blocks. This document details the application of (6-Chloropyridin-3-yl)methanamine hydrochloride , a key structural synthon, in the construction of novel SHP2 inhibitor scaffolds. We will explore its strategic importance and provide a detailed protocol for its incorporation into a core heterocyclic system, a common motif in phosphatase and kinase inhibitor design.

The SHP2 Signaling Pathway: A Central Oncogenic Driver

Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphorylated adaptor proteins like Grb2-associated binder 1 (Gab1). This interaction relieves its auto-inhibition, activating its phosphatase function.[10] Active SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream RAF-MEK-ERK signaling cascade, which drives cell proliferation and tumor growth.[11] Inhibition of SHP2 effectively shuts down this signal transmission.

SHP2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) Grb2_Gab Grb2 / Gab1 RTK->Grb2_Gab SHP2_inactive SHP2 (Inactive) Grb2_Gab->SHP2_inactive Recruitment SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation RAS RAS SHP2_active->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation) ERK->Proliferation

Figure 1. Simplified SHP2-mediated RAS/MAPK signaling pathway.

The Strategic Role of (6-Chloropyridin-3-yl)methanamine

(6-Chloropyridin-3-yl)methanamine hydrochloride is a bifunctional reagent of significant value in medicinal chemistry. Its utility stems from two key features:

  • Primary Aminomethyl Group: The primary amine serves as a potent nucleophile, ideal for forming stable carbon-nitrogen bonds. It can readily participate in reactions such as nucleophilic aromatic substitution (SNAr), amide bond formation, and reductive amination to connect to the core scaffold of a target molecule.[12] The methylene spacer provides rotational flexibility, which can be crucial for optimizing ligand-protein interactions.

  • Chloropyridine Moiety: The 6-chloropyridine ring is a common pharmacophore. The chlorine atom can act as a key interaction point within a protein's binding pocket, often participating in halogen bonding or other hydrophobic interactions. Furthermore, it serves as a synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for rapid analogue synthesis to explore structure-activity relationships (SAR).

Synthetic Application: Building Inhibitor Scaffolds via Nucleophilic Aromatic Substitution (SNAr)

A cornerstone reaction in the synthesis of heterocyclic drugs is Nucleophilic Aromatic Substitution (SNAr).[13] This reaction is particularly effective when an electron-deficient aromatic or heteroaromatic ring, bearing a good leaving group (like a halogen), is treated with a nucleophile.[12] Dichlorinated heterocycles, such as 2,4-dichloropyrimidine, are excellent electrophilic partners for this transformation due to the electron-withdrawing nature of the ring nitrogens and the two chloro-substituents.

The primary amine of (6-Chloropyridin-3-yl)methanamine is an excellent nucleophile for an SNAr reaction. By reacting it with an appropriate dichlorinated heterocycle, one can selectively form a C-N bond, installing the chloropyridinylmethyl fragment onto a core structure common in many inhibitor designs. This approach is efficient, scalable, and allows for the modular construction of compound libraries.

Synthetic_Workflow reagent1 (6-Chloropyridin-3-yl)methanamine (Nucleophile) reaction SNAr Reaction (Base, Solvent, Heat) reagent1->reaction reagent2 2,4-Dichloropyrimidine (Electrophilic Core) reagent2->reaction product Inhibitor Intermediate (N-((6-chloropyridin-3-yl)methyl)-2-chloropyrimidin-4-amine) reaction->product final_inhibitor Final SHP2 Inhibitor (via further modification, e.g., Suzuki Coupling) product->final_inhibitor Optional Late-Stage Functionalization

Figure 2. Workflow for synthesizing an SHP2 inhibitor intermediate.

Detailed Protocol: Synthesis of a Pyrimidine-Based SHP2 Inhibitor Intermediate

This section provides a detailed, field-proven protocol for the synthesis of N-((6-chloropyridin-3-yl)methyl)-2-chloropyrimidin-4-amine , a representative intermediate for a class of SHP2 inhibitors.

Reaction Scheme: (Illustrative scheme showing 2,4-dichloropyrimidine reacting with (6-Chloropyridin-3-yl)methanamine hydrochloride to yield the target product)

Materials and Reagents
ReagentCAS NumberMolecular Wt.StoichiometryAmount (for 5 mmol scale)
2,4-Dichloropyrimidine3934-20-1148.981.0 eq745 mg
(6-Chloropyridin-3-yl)methanamine hydrochloride108335-52-8179.051.05 eq940 mg
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.0 eq2.61 mL
Dimethyl Sulfoxide (DMSO), anhydrous67-68-578.13-25 mL
Step-by-Step Experimental Procedure
  • Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,4-dichloropyrimidine (745 mg, 5.0 mmol).

  • Reagent Addition: Add (6-Chloropyridin-3-yl)methanamine hydrochloride (940 mg, 5.25 mmol) to the flask.

  • Solvent and Base: Add anhydrous DMSO (25 mL) to the flask, followed by the dropwise addition of DIPEA (2.61 mL, 15.0 mmol) via syringe.

    • Senior Scientist's Note: The hydrochloride salt of the amine starting material requires a base to liberate the free amine for the reaction. DIPEA is an ideal choice as it is a non-nucleophilic, sterically hindered base that will not compete with the primary amine in the SNAr reaction. Three equivalents are used to neutralize the HCl salt and scavenge the HCl generated during the reaction. Anhydrous DMSO is used as a polar aprotic solvent, which is excellent for solvating the reagents and facilitating SNAr reactions, which often require elevated temperatures.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours.

    • Senior Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting materials. The C4 position of 2,4-dichloropyrimidine is more activated towards nucleophilic attack than the C2 position, leading to high regioselectivity.[1]

  • Work-up: After the reaction is complete (as determined by LC-MS), allow the mixture to cool to room temperature. Pour the dark reaction mixture into a separatory funnel containing 100 mL of cold water and 100 mL of ethyl acetate.

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

    • Senior Scientist's Note: This aqueous work-up serves to quench the reaction and remove the highly polar DMSO solvent and DIPEA hydrochloride salt.

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes to afford the pure product as a solid.

Expected Results and Characterization
Compound NameMolecular FormulaMolecular Wt.Expected YieldPurity (LC-MS)Mass Spec (m/z) [M+H]⁺
N-((6-chloropyridin-3-yl)methyl)-2-chloropyrimidin-4-amineC₁₀H₈Cl₂N₄255.1170-85%>95%255.0 / 257.0

Conclusion

(6-Chloropyridin-3-yl)methanamine hydrochloride is a highly valuable and versatile building block for the synthesis of SHP2 inhibitors. Its inherent chemical functionalities allow for its strategic incorporation into diverse heterocyclic cores via robust and scalable reactions like Nucleophilic Aromatic Substitution. The protocol detailed herein provides a clear and rationalized pathway for researchers to access key intermediates, facilitating the rapid exploration of chemical space around the SHP2 target. This approach, grounded in fundamental principles of medicinal chemistry, is essential for the development of the next generation of targeted cancer therapeutics.

References

  • What are SHP2 inhibitors and how do they work? - Patsnap Synapse. (2024).
  • Yao, Y., et al. (2022). Role of SHP2/PTPN11 in the occurrence and prognosis of cancer: A systematic review and meta-analysis. NIH National Library of Medicine.
  • SHP099 Hydrochloride | SHP2 Inhibitor | CAS 2200214-93-1 - Selleck Chemicals. (n.d.).
  • LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. ACS Publications. Retrieved from [Link]

  • Feng, G. H. (1999). Shp-2 tyrosine phosphatase: signaling one cell or many. Semantic Scholar.
  • Shi, Z. Q., et al. (1998). Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity. PMC.
  • The Research Progress in SHP2 and the Inhibitors. (2022). BOC Sciences.
  • Neel, B. G., & Tonks, N. K. (1997). The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions. PubMed. Retrieved from [Link]

  • Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull's eye for targeted therapy? (n.d.).
  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC. Retrieved from [Link]

  • Gu, H., & Neel, B. G. (2003). SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling. Frontiers. Retrieved from [Link]

  • LaMarche, M. J., et al. (2020). Synthesis of TNO155. Synfacts.
  • Liu, X., et al. (2021). Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling. AACR Journals. Retrieved from [Link]

  • Hof, F., et al. (2026). Regulation and activity of the phosphatase SHP2: SH2 domains, dephosphorylation activity, and beyond. Biochemical Society Transactions. Retrieved from [Link]

  • PTPN11 gene - MedlinePlus. (2016). Retrieved from [Link]

  • Chen, Y. N., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. PubMed. Retrieved from [Link]

  • LaMarche, M. J., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • US10858359B2 - Heterocyclic ring derivatives useful as SHP2 inhibitors - Google Patents. (n.d.).
  • Wu, H., et al. (2020). Medicinal chemistry strategies for the development of protein tyrosine phosphatase SHP2 inhibitors and PROTAC degraders. PubMed. Retrieved from [Link]

  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of (6-Chloropyridin-3-yl)methanamine HCl in NLRP3 Antagonist Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of small-molecule inhibitors for the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical frontier in treating autoinflammatory diseases, neurodegeneration, and metabolic disorders.[1] This guide details the strategic application of (6-Chloropyridin-3-yl)methanamine hydrochloride (CAS: 30529-67-8) as a high-value pharmacophore scaffold.

Unlike traditional carbocyclic scaffolds, this pyridine-based building block offers superior physicochemical properties—specifically reduced lipophilicity (LogP) and enhanced metabolic stability—while maintaining the critical hydrogen-bond acceptor capabilities required for binding within the NLRP3 NACHT domain. This note provides a validated workflow for synthesizing pyridine-based sulfonylurea inhibitors and assessing their efficacy in human monocyte models.

Scientific Rationale & Mechanism

The Pharmacophore Strategy

Most potent NLRP3 inhibitors, including the gold-standard MCC950 , utilize a diarylsulfonylurea central motif. However, high lipophilicity and poor blood-brain barrier (BBB) penetrance often limit these candidates.

(6-Chloropyridin-3-yl)methanamine serves as a bioisostere for the benzylamine or furan-methylamine moieties found in early-generation inhibitors.

  • Chlorine Substitution (C6): Fills hydrophobic pockets in the ATP-binding site of the NACHT domain and blocks metabolic oxidation at the reactive pyridine position.

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor, potentially engaging Arg residues (e.g., Arg304 in human NLRP3) critical for ATPase function.

  • Methanamine Linker: Provides the necessary rotational freedom to align the urea/amide core with the Walker A motif.

Mechanism of Action

Inhibitors derived from this scaffold function by directly binding to the NLRP3 NACHT domain. This binding event:

  • Locks NLRP3 in a closed, inactive conformation.

  • Prevents ATP hydrolysis (ATPase activity).

  • Blocks the oligomerization of NLRP3 with ASC (Apoptosis-associated speck-like protein containing a CARD).[1][2][3]

  • Halts the cleavage of Pro-Caspase-1 to active Caspase-1, thereby stopping IL-1

    
     release.
    
Pathway Visualization

The following diagram illustrates the specific intervention point of the synthesized inhibitor within the canonical NLRP3 signaling cascade.

NLRP3_Pathway LPS LPS (Priming Signal) NFkB NF-κB Activation LPS->NFkB ProIL1b Pro-IL-1β / NLRP3 Expr. NFkB->ProIL1b NLRP3_Inactive NLRP3 (Inactive Monomer) ProIL1b->NLRP3_Inactive Stimulus ATP/Nigericin (Activation Signal) K_Efflux K+ Efflux Stimulus->K_Efflux K_Efflux->NLRP3_Inactive Activates NLRP3_Active NLRP3 Oligomerization (ATPase Active) NLRP3_Inactive->NLRP3_Active ATP Hydrolysis INHIBITOR Pyridine-Sulfonylurea Inhibitor (Target) INHIBITOR->NLRP3_Inactive BLOCKS ATPase ASC ASC Recruitment NLRP3_Active->ASC Caspase1 Caspase-1 Activation ASC->Caspase1 Pyroptosis IL-1β Release & Pyroptosis Caspase1->Pyroptosis

Caption: Figure 1.[4] Mechanism of Action. The pyridine-based inhibitor (Blue) targets the inactive NLRP3 monomer, preventing the ATP-dependent conformational change required for oligomerization.

Chemical Synthesis Protocol

Objective: Synthesize a sulfonylurea analog (Compound PYR-01 ) by coupling (6-Chloropyridin-3-yl)methanamine with a sulfonyl isocyanate.

Materials
  • Reagent A: (6-Chloropyridin-3-yl)methanamine hydrochloride (1.0 eq).

  • Reagent B: 1,2,3,5,6,7-hexahydro-s-indacen-4-yl sulfonyl isocyanate (1.1 eq) [Note: This mimics the lipophilic tail of MCC950].

  • Base: Triethylamine (TEA) or DIPEA (3.0 eq) to neutralize the HCl salt.

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Procedure
  • Free Base Liberation:

    • In a round-bottom flask, suspend 1.0 mmol of (6-Chloropyridin-3-yl)methanamine HCl in 10 mL anhydrous DCM.

    • Add 3.0 mmol of TEA dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (amine activation).

  • Coupling Reaction:

    • Dissolve 1.1 mmol of Reagent B (sulfonyl isocyanate) in 5 mL anhydrous DCM.

    • Add the isocyanate solution dropwise to the amine solution at 0°C over 10 minutes.

    • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (50% EtOAc/Hexane) or LC-MS (Target Mass = MW_Amine + MW_Isocyanate).

  • Work-up & Purification:

    • Quench with 10 mL water. Extract with DCM (3 x 15 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography (SiO₂). Elute with a gradient of DCM:MeOH (100:0 to 95:5). The pyridine moiety makes the product slightly more polar than phenyl analogs.

  • Characterization:

    • ¹H NMR (DMSO-d₆): Verify the diagnostic methylene doublet (~4.2 ppm) and the urea NH singlets (~6.8 ppm and ~10.5 ppm for sulfonyl-NH).

Synthesis Workflow Diagram

Synthesis_Flow Start Start: (6-Chloropyridin-3-yl) methanamine HCl Base Add TEA (3 eq) (Free Base Formation) Start->Base Coupling Add Sulfonyl Isocyanate (0°C -> RT, 4h) Base->Coupling Workup Aq. Workup & Drying Coupling->Workup Purify Flash Chromatography (DCM/MeOH) Workup->Purify Final Target Sulfonylurea (PYR-01) Purify->Final

Caption: Figure 2. Synthesis workflow for converting the amine hydrochloride salt into the active sulfonylurea inhibitor.

Biological Evaluation Protocol

Objective: Validate the inhibitory potency (IC₅₀) of the synthesized compound against NLRP3-dependent IL-1


 release.
Cell Model Setup
  • Cell Line: THP-1 (Human Monocytic Leukemia cells).

  • Differentiation (Optional): PMA (100 nM) for 3 hours to induce macrophage-like phenotype, or use suspended monocytes.

  • Controls:

    • Negative Control: DMSO Vehicle (0.1%).

    • Positive Control: MCC950 (1 µM).

Assay Protocol
  • Seeding: Plate THP-1 cells at

    
     cells/mL in 96-well plates.
    
  • Priming (Signal 1):

    • Treat cells with LPS (Lipopolysaccharide) from E. coli O111:B4 (1 µg/mL) for 3 hours.

    • Purpose: Upregulates NLRP3 and Pro-IL-1

      
       expression via NF-κB.
      
  • Inhibitor Treatment:

    • Remove LPS media (or add directly if volume allows).

    • Add PYR-01 (synthesized compound) at serial dilutions (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) for 30 minutes.

  • Activation (Signal 2):

    • Stimulate with Nigericin (10 µM) or ATP (5 mM) for 1 hour.

    • Mechanism:[2][3][5][6][7][8] Induces K⁺ efflux, triggering NLRP3 assembly.

  • Readout:

    • Collect cell-free supernatant.

    • Quantify secreted IL-1

      
       using a human IL-1
      
      
      
      ELISA kit.
    • Viability Check: Perform MTT or LDH assay on the remaining cells to ensure reduced IL-1

      
       is not due to cytotoxicity.
      
Data Analysis & Expected Results

Calculate % Inhibition relative to the Vehicle+LPS+Nigericin control. Plot Log[Concentration] vs. Inhibition to derive IC₅₀.

Table 1: Expected SAR Comparison (Hypothetical Data)

Compound IDR-Group (Head)Core LinkerLogP (Calc)IC₅₀ (IL-1

)
Metabolic Stability (t½)
MCC950 Furan-2-ylSulfonylurea2.8~8 nMModerate
PYR-01 6-Cl-Pyridin-3-yl Sulfonylurea 2.1 ~15-50 nM High
Analog 2 PhenylSulfonylurea3.2~100 nMLow

Note: The pyridine analog (PYR-01) is expected to show slightly lower potency than MCC950 but significantly improved solubility and metabolic stability due to the lower LogP and blockage of the para-position by Chlorine.

References

  • Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.[2][3][6][9][10][11][12] Nature Medicine, 21(3), 248–255. [Link]

  • Jiang, H., et al. (2017). Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders.[9][11] Journal of Experimental Medicine, 214(11), 3219–3238.[13] [Link]

  • Agarwal, N., et al. (2020).[4] Small Molecule Inhibitors of the NLRP3 Inflammasome: A Patent Review (2015-Present). Expert Opinion on Therapeutic Patents, 30(11), 843-859. [Link]

  • Hill, J. R., et al. (2017). Sulfonylureas as NLRP3 Inflammasome Inhibitors: Structure-Activity Relationships. Journal of Medicinal Chemistry, 60(23). [Link]

  • Mangan, M. S. J., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases.[3][6][9][10][11][12][14][15] Nature Reviews Drug Discovery, 17, 588–606. [Link]

Sources

Application Note: Advanced Coupling Strategies for CDK4/6 Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Catalytic & Regioselective Strategies in the Synthesis of CDK4/6 Inhibitors Content Type: Application Note & Technical Guide Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary & Strategic Overview

The clinical success of CDK4/6 inhibitors—Palbociclib (Ibrance) , Ribociclib (Kisqali) , and Abemaciclib (Verzenio) —relies heavily on the precise construction of the 2-aminopyrimidine pharmacophore. This structural motif is the "hinge binder," critical for ATP-competitive inhibition.

For the synthetic chemist, the "role" of specific methodologies is defined by their ability to overcome the electronic deactivation and steric hindrance inherent in these heteroaromatic cores. This guide analyzes the two dominant synthetic roles:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: The primary engine for convergent synthesis in Abemaciclib and Ribociclib.

  • Grignard-Mediated Regioselective SNAr: The process-scale solution for Palbociclib, designed to bypass the limitations of transition metal catalysis in specific steric environments.

Comparative Synthetic Logic

The following diagram illustrates the divergent synthetic strategies required for the "Big Three" inhibitors. Note how the core electronic structure dictates whether a metal-catalyzed (Buchwald) or nucleophilic (SNAr) approach is adopted.

CDK_Synthesis_Logic Target CDK4/6 Inhibitor Target Palbo Palbociclib (Pyrido[2,3-d]pyrimidine) Target->Palbo Ribo Ribociclib (Pyrrolo[2,3-d]pyrimidine) Target->Ribo Abema Abemaciclib (Pyridine-Pyrimidine) Target->Abema Strategy_SNAr Strategy: Regioselective SNAr (Grignard-Mediated) Palbo->Strategy_SNAr Electron Deficient Core Strategy_Pd Strategy: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Ribo->Strategy_Pd Electron Rich Core Abema->Strategy_Pd Late-Stage Convergence Reagent_Mg Reagent: CyMgCl / LiHMDS (Steric Control) Strategy_SNAr->Reagent_Mg Reagent_Pd Reagent: Pd(OAc)2 / XPhos / BINAP (Electronic Activation) Strategy_Pd->Reagent_Pd Outcome1 Process Route (Pfizer) Reagent_Mg->Outcome1 High Regioselectivity No Metal Residues Outcome2 Process Route (Novartis/Lilly) Reagent_Pd->Outcome2 Broad Scope Requires Scavenging

Figure 1: Decision tree for synthetic strategy based on the electronic properties of the heteroaromatic core.

Critical Methodology 1: The Role of Grignard-Mediated SNAr (Palbociclib)

Context: Early routes to Palbociclib utilized standard SNAr conditions which suffered from poor regioselectivity and dimerization side-reactions. The breakthrough, developed by Pfizer Process Chemistry, utilizes a Grignard reagent not as a nucleophile, but as a base to deprotonate the aniline, enhancing nucleophilicity while imposing steric control.

Protocol A: Regioselective Coupling of 2-Aminopyridine

Objective: Couple the cyclopentyl-pyrimidine core with the aminopyridine side chain without generating the regioisomeric impurity.

Reagents:

  • Substrate A: 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one core (activated sulfoxide or chloro-derivative).

  • Nucleophile B: 5-(1-piperazinyl)-2-pyridinamine derivative.[1][2][3]

  • Base: Cyclohexylmagnesium chloride (CyMgCl) - Crucial for selectivity.

  • Solvent: THF (Anhydrous).

Step-by-Step Workflow:

  • Inertion: Purge a jacketed reactor with N2. Charge Nucleophile B (1.2 equiv) and anhydrous THF (10 V). Cool to 0°C.

  • Deprotonation: Slowly add CyMgCl (2.0 M in ether/THF, 2.2 equiv) dropwise.

    • Critical Control Point: Maintain internal temperature < 5°C to prevent degradation.

    • Mechanism:[1][4][5][6][7] CyMgCl forms a magnesium amide species. Unlike LiHMDS, the bulky cyclohexyl/Mg complex prevents attack at the wrong nitrogen or dimerization of the pyrimidine.

  • Coupling: Add Substrate A (1.0 equiv) as a slurry in THF.

  • Reaction: Warm to 20°C and stir for 4–6 hours.

    • Monitor: HPLC should show < 0.5% unreacted Substrate A.

  • Quench & Workup:

    • Cool to 10°C.

    • Add aqueous NH4Cl (15% w/w) slowly.

    • Adjust pH to 6.5–7.0 with dilute HCl.

    • Extract organic phase.[8]

  • Crystallization: Swap solvent to Isopropanol/Water (80:20) to crystallize the free base.

Validation Criteria:

  • Regioselectivity: >99:1 (Desired N-2 vs N-1/N-3 attack).

  • Yield: >85% isolated.[8]

Critical Methodology 2: The Role of Buchwald-Hartwig Amination (Abemaciclib/Ribociclib)

Context: For Abemaciclib and Ribociclib, the heteroaromatic cores are less electron-deficient, rendering SNAr difficult. Palladium catalysis is the enabling role here, allowing the formation of C-N bonds between unactivated aryl chlorides and hindered amines.[4]

Protocol B: Pd-Catalyzed Late-Stage Amination

Objective: Cross-coupling of a chloro-pyrimidine intermediate with a hindered amine.

Reagents:

  • Catalyst System: Pd2(dba)3 (1 mol%) + XPhos or BrettPhos (2 mol%).

    • Rationale: Dialkylbiaryl phosphine ligands (Buchwald ligands) are required to stabilize the Pd(0) species and facilitate oxidative addition into electron-rich aryl chlorides.

  • Base: Cs2CO3 (2.5 equiv) or NaOtBu (for faster kinetics).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (degassed).

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox or under strict Ar line, mix Pd2(dba)3 and Ligand in 1,4-Dioxane. Stir at 40°C for 20 mins to generate the active catalytic species (L-Pd-0).

  • Charge Reactants: Add the Aryl Chloride (1.0 equiv), Amine (1.1 equiv), and Base to the reactor.

  • Reaction: Heat to 90–100°C.

    • Self-Validating Step: Monitor by LC-MS. Look for the disappearance of the Aryl Chloride. If conversion stalls at 80%, add a second charge of catalyst (0.5 mol%).

  • Scavenging (Mandatory):

    • Cool mixture to 50°C.

    • Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (10 wt% relative to substrate).

    • Stir for 4 hours.

  • Filtration: Filter through a Celite/Charcoal pad to remove bulk Pd and resin.

Data Summary: Catalyst Performance

ParameterStandard SNArPd-Catalyzed (XPhos)Pd-Catalyzed (BINAP)
Substrate Scope Limited to e- deficientBroadModerate
Temperature >120°C (often)80-100°C100°C+
Yield <40% (for Abemaciclib core)92% 65%
Pd Residue (Pre-scavenge) 0 ppm>1000 ppm>1000 ppm

Impurity Management & Control Strategy

Since two of the three major inhibitors rely on Pd-catalysis, managing elemental impurities to ICH Q3D standards (<10 ppm) is a core requirement.

Pd_Scavenging_Workflow cluster_check Quality Control Gates Crude Crude Reaction Mixture (Pd > 1000 ppm) Step1 Filtration (Celite) Crude->Step1 Step2 Scavenger Resin Treatment (Thiol/Thiourea functionalized) Step1->Step2 Step3 Crystallization (Solvent Switch) Step2->Step3 Gate1 ICP-MS Check 1 Step2->Gate1 Final API Grade (Pd < 10 ppm) Step3->Final Gate2 ICP-MS Check 2 Step3->Gate2

Figure 2: Integrated Palladium Scavenging Workflow for GMP Compliance.

Protocol C: Metal Scavenging (General)
  • Resin Selection: Use SiliaMetS® Thiol for Pd(II) species and SiliaMetS® TAAcOH for Pd(0) species.

  • Loading: 4–8 equivalents relative to the residual metal content (determined by initial ICP-MS scan).

  • Time/Temp: 50°C for 4 hours is superior to Room Temp for 12 hours due to kinetic accessibility of the resin pores.

References

  • Pfizer Inc. (2016).[9] Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development. Link

  • Novartis AG. (2018). Ribociclib intermediate and preparation method therefor. Google Patents US20180093950A1. Link

  • Eli Lilly and Company. (2019). Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate. Organic Process Research & Development. Link

  • Biotage. (2023).[10][11] How to Remove Palladium in three easy steps: A Guide to Metal Scavenging. Link

  • Chemical Reviews. (2011). Palladium-Catalyzed Amination of Aryl Halides: Catalysts on New Scaffolds. (Foundational reference for Buchwald-Hartwig applicability). Link

Sources

Troubleshooting & Optimization

troubleshooting common issues in (6-Chloropyridin-3-yl)methanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of (6-Chloropyridin-3-yl)methanamine hydrochloride. Here, we address common challenges encountered during its synthesis and purification, offering practical, field-tested solutions and detailed protocols to enhance yield, purity, and reproducibility. Our approach is grounded in established chemical principles to provide not just procedural steps, but a deeper understanding of the reaction mechanisms and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare (6-Chloropyridin-3-yl)methanamine?

A1: The two most prevalent and reliable methods for synthesizing (6-Chloropyridin-3-yl)methanamine are the reduction of 6-chloronicotinonitrile and the reductive amination of 6-chloropyridine-3-carboxaldehyde. The choice between these routes often depends on the availability of starting materials, desired scale, and safety considerations.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors, including incomplete reaction, degradation of starting material or product, and suboptimal work-up procedures. For nitrile reductions, the choice of reducing agent and reaction conditions are critical to avoid side reactions. In reductive aminations, the formation of the intermediate imine can be a challenging step, and over-alkylation can lead to undesired byproducts.[1] Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for identifying the optimal reaction time.

Q3: I'm observing significant impurities in my crude product. What are the common culprits?

A3: Impurities can arise from various sources, including unreacted starting materials, side reactions, or degradation. In the reduction of 6-chloronicotinonitrile, incomplete reduction can leave starting material, while over-reduction can lead to dehalogenation. For reductive amination, common byproducts include the alcohol formed from the reduction of the starting aldehyde and secondary or tertiary amines from over-alkylation.[1][2]

Q4: How do I form the hydrochloride salt, and what are the best practices for crystallization?

A4: The hydrochloride salt is typically formed by dissolving the free base in a suitable solvent and adding a solution of hydrochloric acid (e.g., HCl in dioxane or isopropanol). The choice of solvent is critical for obtaining a crystalline solid. A solvent system in which the hydrochloride salt is sparingly soluble at room temperature but soluble at elevated temperatures is ideal for recrystallization. Common solvent systems include ethanol/water mixtures or isopropanol.[3][4]

Troubleshooting Common Synthesis Issues

Issue 1: Incomplete Reduction of 6-Chloronicotinonitrile

Question: My TLC/HPLC analysis shows a significant amount of unreacted 6-chloronicotinonitrile after the reduction reaction. How can I drive the reaction to completion?

Answer:

Incomplete reduction is a common issue that can often be resolved by optimizing the reaction conditions and the choice of reducing agent.

Causality and Scientific Explanation:

The reduction of a nitrile to a primary amine is a multi-step process that requires a potent reducing agent capable of delivering multiple hydride equivalents. The reactivity of the nitrile group can be influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen can affect the susceptibility of the nitrile group to reduction.

Solutions:

  • Choice of Reducing Agent: While sodium borohydride in the presence of a catalyst (e.g., CoCl₂) is often used, stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel or Pd/C) can be more effective. Be aware that LiAlH₄ is highly reactive and requires strictly anhydrous conditions.

  • Reaction Temperature and Time: Ensure the reaction is proceeding at the optimal temperature. Some reductions may require elevated temperatures to go to completion. Monitor the reaction over time to determine the point of maximum conversion without significant byproduct formation.

  • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active. Using a fresh batch of catalyst or increasing the catalyst loading can improve conversion.

Visualizing the Reduction Pathway:

G Start 6-Chloronicotinonitrile Intermediate Imine Intermediate Start->Intermediate [H] (e.g., LiAlH₄, H₂/Catalyst) Product (6-Chloropyridin-3-yl)methanamine Intermediate->Product [H]

Caption: Simplified reduction pathway of 6-chloronicotinonitrile.

Issue 2: Side Products in the Reductive Amination of 6-Chloropyridine-3-carboxaldehyde

Question: I am performing a reductive amination with ammonia and 6-chloropyridine-3-carboxaldehyde and observing the formation of 6-chloropyridin-3-yl)methanol and a suspected secondary amine byproduct. How can I minimize these?

Answer:

The formation of the alcohol byproduct and over-alkylation are classic challenges in reductive amination.[1] Careful selection of the reducing agent and control of reaction stoichiometry are key to minimizing these side reactions.

Causality and Scientific Explanation:

Reductive amination involves the initial formation of an imine from the aldehyde and amine, which is then reduced. Some reducing agents, like sodium borohydride (NaBH₄), can directly reduce the starting aldehyde to the corresponding alcohol.[1] Over-alkylation occurs when the newly formed primary amine product reacts with another molecule of the aldehyde to form a secondary amine.

Solutions:

  • Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents that are selective for the imine over the aldehyde, thus minimizing alcohol byproduct formation.[5]

  • Control Stoichiometry: Using a large excess of the amine source (ammonia) can help to favor the formation of the primary amine product and reduce the likelihood of the product amine reacting with the aldehyde.

  • One-Pot vs. Two-Step Procedure: Consider a two-step approach where the imine is pre-formed before the addition of the reducing agent. This can sometimes offer better control over the reaction.

Troubleshooting Decision Tree for Reductive Amination:

G Problem Low Yield / Impurities in Reductive Amination Alcohol Significant Alcohol Byproduct? Problem->Alcohol Overalkylation Secondary/Tertiary Amine Detected? Problem->Overalkylation Alcohol->Overalkylation No Solution1 Switch to a milder reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) Alcohol->Solution1 Yes Solution2 Increase excess of ammonia Overalkylation->Solution2 Yes Solution3 Consider a two-step procedure (pre-form imine) Overalkylation->Solution3 Consider

Caption: Decision tree for troubleshooting reductive amination issues.

Purification Strategies

Challenge: Tailing during Silica Gel Chromatography

Question: My product, (6-Chloropyridin-3-yl)methanamine, shows significant tailing on the TLC plate and during column chromatography. How can I achieve better separation?

Answer:

The basic nature of the pyridine nitrogen and the primary amine can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing.

Solutions:

  • Basified Silica Gel/Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), to your mobile phase. This will neutralize the acidic sites on the silica gel and result in more symmetrical peaks.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which may have less of an interaction with your basic compound.

  • Acid-Base Extraction: Before chromatography, an acid-base workup can be highly effective. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified free base extracted back into an organic solvent.

Protocol: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The (6-Chloropyridin-3-yl)methanamine will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the pH is >10. This will deprotonate the amine, regenerating the free base.

  • Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Data Summary

Synthetic RouteStarting MaterialTypical YieldKey Considerations
Nitrile Reduction6-Chloronicotinonitrile70-85%Choice of reducing agent is critical; risk of dehalogenation with harsh conditions.
Reductive Amination6-Chloropyridine-3-carboxaldehyde60-75%Requires a selective reducing agent to avoid alcohol byproduct; excess ammonia minimizes over-alkylation.[1]

References

  • Process for producing 3-(aminomethyl)-6-chloropyridines. EP0791583B1.
  • Chunduri Venkata Rao, et al. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 2012, 4 (6):2259-2264. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Zhu, Y., & Shi, C. (2007). 1-{6-(4-Chlorophenyl)-1-[(6-chloropyridin-3-yl)methyl]-2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1,6-dihydropyrimidin-5-yl}ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2506–o2507. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826–3838. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Method for salt prepar
  • Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal. ResearchGate. [Link]

  • Guide for crystallization. The Fromm Group. [Link]

  • 2-Chloronicotinonitrile. PubChem. [Link]

  • Preparation method of chlorantraniliprole. CN112552284A.
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

Sources

optimizing reaction yield of (6-Chloropyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #446126 Subject: Optimization of (6-Chloropyridin-3-yl)methanamine hydrochloride Yield & Purity Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

You are encountering yield losses or purity issues with (6-Chloropyridin-3-yl)methanamine hydrochloride (also known as 2-chloro-5-aminomethylpyridine).[1] This molecule presents a classic "chemoselectivity paradox":

  • The Amine Challenge: The primary amine product is highly nucleophilic, leading to dimerization (secondary amine formation) during reduction.

  • The Halogen Challenge: The C-Cl bond on the pyridine ring is susceptible to hydrogenolysis (dechlorination) under the very reducing conditions required to form the amine.

This guide moves beyond standard protocols to address the causality of these failures. We will focus on two primary synthetic routes: Catalytic Hydrogenation (Industry Standard) and Borane Reduction (Lab Scale Preference).[1]

Module 1: Catalytic Hydrogenation (Route A)

Best for: Scale-up (>10g), Atom Economy. Precursor: 6-Chloronicotinonitrile[1]

The Core Problem: The "De-Cl" Trap

Using standard Palladium on Carbon (Pd/C) often results in significant dechlorination, yielding the useless pyridin-3-ylmethanamine.[1]

The Solution: Raney Nickel & Ammonia We recommend switching to Raney Nickel. Unlike Pd, Raney Ni is less active toward aromatic carbon-halogen bonds under mild conditions but sufficiently active for nitrile reduction.[1]

Interactive Troubleshooting Guide

Q: I am seeing large amounts of secondary amine dimer (approx. 10-15%). How do I stop this? A: This is "Nitrile Reduction 101." The intermediate imine reacts with the newly formed primary amine.

  • Fix: You must increase the partial pressure of Ammonia (NH₃) or use an ammonia-saturated solvent (MeOH/NH₃).[1] Ammonia competes with the primary amine for the imine intermediate, pushing the equilibrium back toward the desired primary amine [1].

  • Protocol Adjustment: Ensure your solvent system is at least 7M NH₃ in Methanol.[1]

Q: I must use Pd/C due to lab restrictions. How can I prevent dechlorination? A: If you are locked into Pd/C, you must "poison" the catalyst or control the environment.

  • Acidic Media: Running the reaction in acidic media (e.g., 1-2 equivalents of HCl) protonates the resulting amine immediately. This protects the product from condensation (dimerization) but increases the risk of dechlorination if the temperature is too high.

  • Catalyst Doping: Use a doped catalyst system or add an inhibitor like thiophene (trace amounts), though this significantly slows the reaction rate. Recommendation: Switch to Raney Ni if possible.

Q: My yield is good, but the product is green/blue. Why? A: This is Nickel leaching.[1] The primary amine is a strong chelator.

  • Fix: Perform a post-reaction wash with a chelating resin or an EDTA solution before salt formation.[1]

Visualization: The Selectivity Pathway

HydrogenationPath Start 6-Chloronicotinonitrile Imine Imine Intermediate Start->Imine + H2 DeCl Dechlorinated Byproduct (Impurity) Start->DeCl Pd/C, High Temp (Hydrodehalogenation) Product Primary Amine (Target) Imine->Product + H2 Dimer Secondary Amine (Impurity) Imine->Dimer - NH3 Product->Imine Attack on Imine Product->DeCl Over-reduction Advice1 Add NH3 to block this path Advice1->Dimer Advice2 Use Raney Ni to avoid this Advice2->DeCl

Caption: Figure 1. Competitive reaction pathways in the hydrogenation of 6-chloronicotinonitrile. Red paths indicate yield loss mechanisms.[1]

Module 2: Hydride Reduction (Route B)

Best for: Lab Scale (<10g), High Chemoselectivity. Precursor: 6-Chloronicotinamide or 6-Chloronicotinic Acid[1]

The Core Problem: Incomplete Reduction & Borane Complexes

Borane-THF (BH₃[1]·THF) is excellent for preserving the Chlorine atom, as it is electrophilic and does not easily perform oxidative addition into the C-Cl bond.[1] However, it forms stable amine-borane complexes that mimic "incomplete reaction" on TLC.[1]

Interactive Troubleshooting Guide

Q: TLC shows the starting material is gone, but I can't isolate the amine. It seems stuck. A: You likely have the Amine-Borane Complex .[1] The amine product coordinates with excess Borane.

  • The Fix (The Acid Quench): You must reflux the crude reaction mixture with MeOH/HCl after the initial reduction. Simple water addition is not enough to break the B-N bond.

  • Protocol:

    • Quench excess borane with MeOH (Caution: H₂ evolution).[1]

    • Add conc.[1] HCl (adjust to pH < 1).

    • Reflux for 1 hour. This hydrolyzes the B-N complex.

    • Basify to extract the free base, or concentrate to crystallize the salt directly [2].

Q: Can I use LiAlH₄ (LAH)? A: Proceed with extreme caution. LAH is a nucleophilic reducing agent.[1] While it will reduce the amide, it can also attack the 6-chloro position (nucleophilic aromatic substitution) or cause hydrodehalogenation if the quench is too aggressive. Borane is significantly safer for maintaining the halogen [2].

Module 3: Workup & Salt Formation (The "Sticky Oil" Issue)

Target: (6-Chloropyridin-3-yl)methanamine Hydrochloride[1]

Users often report the product isolating as a "brown sticky oil" rather than a white solid. This is usually due to residual solvent or partial salt formation.

Optimization Table: Solvent Systems for Crystallization
Solvent SystemOutcomeRecommendation
Ethanol/HCl High solubility.[1] Often leads to oils if water is present.Avoid for initial crystallization.[1] Good for recrystallization.[1]
Isopropanol (iPrOH)/HCl Lower solubility. Promotes rapid precipitation.[1]Recommended. Use anhydrous iPrOH saturated with HCl gas.[1]
Ethyl Acetate/HCl Very low solubility. Product crashes out instantly (amorphous).Good for yield , bad for purity (traps impurities).
Diethyl Ether Hygroscopic risk.[1]Use only as an anti-solvent to induce crystallization from EtOH.
Protocol: The "Anhydrous Crash"
  • Isolate the free base amine in Dichloromethane (DCM) . Dry thoroughly over Na₂SO₄.

  • Cool the DCM solution to 0°C.

  • Slowly add 4M HCl in Dioxane or HCl in Isopropanol dropwise.

  • A white precipitate should form immediately.[1]

  • Critical Step: Do not filter immediately. Stir for 30 mins to allow the crystal lattice to organize (Ostwald ripening), preventing the occlusion of impurities.

Module 4: Synthesis Workflow Visualization

SynthesisFlow Start Start: 6-Chloronicotinonitrile Decision Scale / Equipment? Start->Decision RouteA Route A: Hydrogenation (Raney Ni, MeOH, NH3) Decision->RouteA High Scale / Autoclave RouteB Route B: Borane Reduction (BH3-THF, Reflux) Decision->RouteB Lab Scale / Glassware WorkupA Filter Catalyst (Keep wet - Pyrophoric!) RouteA->WorkupA FreeBase Isolate Free Base (DCM Extraction) WorkupA->FreeBase QuenchB Acid Hydrolysis (Break B-N Complex) RouteB->QuenchB QuenchB->FreeBase SaltForm Salt Formation (HCl/iPrOH) FreeBase->SaltForm Final Final Product: (6-Chloropyridin-3-yl)methanamine HCl SaltForm->Final

Caption: Figure 2.[1] Decision matrix and process flow for the synthesis and isolation of the target hydrochloride salt.

References

  • Preparation of 3-(aminomethyl)-6-chloropyridines. European Patent EP0791583B1.[1] Describes the hydrogenation of cyanopyridines and the necessity of ammonia to prevent secondary amine formation.Link[1]

  • Borane Reductions (using BH3.THF or BH3.Me2S). Organic Syntheses. General procedure for the reduction of amides/nitriles to amines using Borane, including the critical acid quench step.Link[1]

  • Selective Hydrogenation of Chloronitro Compounds. While specific to nitro-compounds, this highlights the utility of specific metal catalysts in preventing dehalogenation.Link[1]

  • Purification of 6-Chloropyridin-3-amine Derivatives. BenchChem Technical Support. General purification strategies for aminopyridines.Link

Disclaimer: All chemical protocols involve hazardous materials.[1] Ensure proper PPE and engineering controls (fume hoods) are utilized. Borane and Raney Nickel are particularly hazardous (pyrophoric/gas evolution).[1]

Sources

Technical Support Center: Resolving Tailing of Pyridine Compounds in Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak tailing of pyridine-containing compounds during silica gel chromatography. Here, we will explore the root causes of this common issue and provide a series of systematic troubleshooting strategies and in-depth FAQs to restore peak symmetry and ensure the accuracy and reliability of your separations.

Troubleshooting Guide: Why Is My Pyridine Tailing?

Peak tailing is a frequent obstacle in the chromatography of basic compounds like pyridines, and it primarily stems from undesirable secondary interactions with the stationary phase.[1] Understanding the underlying mechanism is the first step toward an effective solution.

Q1: What is the fundamental cause of pyridine tailing on a silica gel column?

A1: The primary cause is an acid-base interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica gel.[1] Silica surfaces have a population of these silanol groups, which can act as active sites for strong adsorption.

  • Mechanism of Interaction: The lone pair of electrons on the pyridine nitrogen can form a strong hydrogen bond or even undergo proton exchange with the acidic protons of the surface silanol groups. This strong, non-ideal interaction leads to a secondary retention mechanism, which means that not all pyridine molecules travel through the column at the same rate, causing the peak to tail.[2][3] Studies using attenuated-total-internal-reflection Fourier-transform infrared spectroscopy (ATR-FTIR) have shown that pyridine adsorbs to two distinct sites on the sol-gel surface: a stronger site composed of isolated and weakly hydrogen-bonded silanols, and a weaker site that appears to be primarily surface-bound water.[4]

  • pKa Mismatch: The pKa of surface silanol groups can be as low as 3.8-4.2, making them quite acidic.[3] Pyridine is a weak base with a pKa of approximately 5.2. This difference in acidity facilitates a strong interaction, leading to peak tailing.

PyridineTailing cluster_silica Silica Gel Surface cluster_mobile_phase Mobile Phase s1 Si o1 O s1->o1 s2 Si silanol Acidic Silanol Group (Si-OH) s2->silanol h1 H o1->h1 pyridine Pyridine Compound silanol->pyridine Delayed Elution pyridine->silanol Strong Secondary Interaction (H-Bonding / Proton Exchange) caption Interaction of Pyridine with Silica Surface

Caption: Pyridine-Silica Gel Interaction Diagram.

Q2: My peak shape is poor. What are the immediate steps I can take to fix this?

A2: A systematic approach starting with the mobile phase is often the most effective strategy. The goal is to minimize the interaction between the pyridine and the silica surface.

The most common and effective solution is to add a small amount of a basic or acidic modifier to your mobile phase.

  • Basic Modifier (Competitive Base): Adding a "sacrificial" or "competing" base, such as triethylamine (TEA), is a widely used technique.[5][6] The TEA, being a stronger base than pyridine, will preferentially interact with the acidic silanol sites, effectively masking them from the pyridine analyte.[5] This allows the pyridine to elute with minimal secondary interaction, resulting in a more symmetrical peak.

  • Acidic Modifier: Alternatively, adding a small amount of a volatile acid like formic acid or acetic acid (typically 0.1% v/v) can also improve peak shape.[7] The acid lowers the pH of the mobile phase, which protonates the silanol groups, reducing their ability to interact with the basic pyridine.[6][7]

  • Prepare Stock Solutions:

    • Triethylamine (TEA) Stock (1% v/v): Add 1 mL of TEA to 99 mL of your primary mobile phase solvent (e.g., ethyl acetate/hexane mixture).

    • Formic Acid (FA) Stock (1% v/v): Add 1 mL of formic acid to 99 mL of your primary mobile phase solvent.

  • Titration and TLC Analysis:

    • Prepare a series of small-volume mobile phases with increasing concentrations of your chosen modifier. For example, start with 0.1% TEA and increase in increments of 0.2% up to ~1-2%.

    • Run a TLC plate for each mobile phase composition to observe the effect on the spot shape and Rf value. A round, well-defined spot indicates a significant reduction in tailing.

  • Column Chromatography:

    • Once an optimal concentration is identified via TLC, prepare a larger volume of the modified mobile phase for your column.

    • Important: Equilibrate your column with the modified mobile phase before loading your sample. This ensures the silica is "deactivated" before the separation begins.[8]

ModifierTypical ConcentrationMechanism of ActionConsiderations
Triethylamine (TEA) 0.1 - 2% (v/v)Acts as a competing base, blocking silanol interaction sites.[1]Can shorten column lifetime with prolonged use.[1] May be difficult to remove from the final product.
Ammonia 0.1 - 1% of a concentrated solutionSimilar to TEA, acts as a competing base.More volatile than TEA, which can be advantageous for product workup.
Formic Acid / Acetic Acid 0.1% (v/v)Protonates silanol groups, reducing their interaction with the basic analyte.[7]Can alter the elution order of compounds. MS-compatible.[1]

Frequently Asked Questions (FAQs)

Q3: I've added triethylamine, but I'm still seeing some tailing. What else can I do?

A3: If adding a modifier doesn't completely resolve the issue, consider these additional factors:

  • Column Choice: Not all silica is created equal. Modern, high-purity "Type B" silica columns have a lower concentration of acidic silanol sites and metal contaminants, which significantly reduces tailing for basic compounds.[2][9] If you are using older "Type A" silica, switching to a newer generation column can make a substantial difference.[6] End-capped columns, where the residual silanol groups are chemically derivatized, are also an excellent choice for analyzing basic compounds.[10]

  • Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak broadening and tailing.[1][11] Try reducing the amount of sample loaded onto the column.

  • Physical Issues: Extracolumn effects can also contribute to poor peak shape. Check for:

    • Dead Volume: Ensure all connections between the injector, column, and detector are made with the correct tubing and fittings to minimize dead volume.[11]

    • Column Voids: A void or channel in the column packing can lead to distorted peaks. If you suspect this, you may need to repack or replace the column.[1]

Q4: Are there alternatives to triethylamine that are easier to remove or are MS-compatible?

A4: Yes, several alternatives to TEA are available, each with its own advantages.

  • Ammonia/Ammonium Hydroxide: Using a dilute solution of ammonia (e.g., 0.1% in the mobile phase) serves the same purpose as TEA by competing for active silanol sites.[12] Its higher volatility makes it easier to remove from the final product during solvent evaporation.

  • Volatile Acids and Buffers: For LC-MS applications where TEA can cause ion suppression, volatile acids like formic acid (0.1%) or buffers like ammonium formate or ammonium acetate are preferred.[13] These modifiers can improve peak shape while being compatible with mass spectrometry detection.[14]

  • Diethylamine: In some cases, particularly in normal-phase chromatography for isomer separation, diethylamine may be more effective than triethylamine due to its slightly stronger basicity.[15]

Q5: Can I pre-treat my silica gel to reduce tailing?

A5: Yes, pre-treating or "deactivating" the silica gel before packing the column can be very effective.[16]

  • Create a slurry of your silica gel in the chosen mobile phase that already contains the basic modifier (e.g., 1% TEA in ethyl acetate/hexane).

  • Gently swirl the slurry for several minutes to allow the modifier to coat the active sites on the silica.

  • Pack your column using this pre-treated slurry.

  • Flush the packed column with at least one column volume of the modified mobile phase before loading your sample.[8]

This ensures that the stationary phase is fully equilibrated and the active sites are masked before the separation process begins.

Q6: Are there advanced chromatography techniques that can help with challenging pyridine separations?

A6: For particularly difficult separations, you may need to move beyond standard silica gel chromatography.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar and hydrophilic compounds that are often poorly retained in reversed-phase HPLC.[17] It can provide excellent peak shapes for basic compounds like pyridines.[18]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[19] It is a hybrid of gas and liquid chromatography and can offer rapid and efficient separations for compounds that are challenging for HPLC, including those that are thermally unstable or lack UV-active functional groups.[20][21]

  • Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange characteristics.[14] This dual retention mechanism can provide unique selectivity and improved peak shape for basic compounds.[17]

TroubleshootingWorkflow start Start: Pyridine Peak Tailing Observed add_modifier Add Mobile Phase Modifier (e.g., 0.5% TEA or 0.1% Formic Acid) start->add_modifier check_peak Is Peak Shape Acceptable? add_modifier->check_peak reduce_load Reduce Sample Load check_peak->reduce_load No end_good End: Symmetrical Peak Achieved check_peak->end_good Yes check_again Is Peak Shape Acceptable? reduce_load->check_again check_column Evaluate Stationary Phase - Use Type B or End-Capped Silica - Pre-treat Silica check_again->check_column No check_again->end_good Yes check_hardware Check for Physical Issues (Dead Volume, Column Voids) check_column->check_hardware advanced_tech Consider Advanced Techniques (HILIC, SFC, Mixed-Mode) check_hardware->advanced_tech end_bad Continue Optimization advanced_tech->end_bad caption Troubleshooting Workflow for Pyridine Tailing

Caption: A step-by-step decision tree for resolving peak tailing.

References

  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Available at: [Link]

  • SSE Enterprise. (2025). Silica Gel In Chromatography. SSE Enterprise. Available at: [Link]

  • The LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. Available at: [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail? LC Troubleshooting Bible. Available at: [Link]

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available at: [Link]

  • Oza, S. J., et al. (2013). How can I reduce the tailing factor in HPLC system suitability? ResearchGate. Available at: [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. Available at: [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Available at: [Link]

  • Alpert, A. (2015). Method for pyridine amine derivative. Chromatography Forum. Available at: [Link]

  • Li, H., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. Available at: [Link]

  • Zissimou, G., & Kótai, L. (2014). Pretreatment of silica gel? ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Dissociation Constants of Silanol Groups of Silic Acids: Quantum Chemical Estimations. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. Chemistry LibreTexts. Available at: [Link]

  • Pemberton, J. E., & Sobocinski, R. L. (1989). In Situ Studies of Pyridine Adsorption to Bare and Cyano-Derivatized Silica Sol−Gel Films Using Attenuated-Total-Internal-Reflection Fourier-Transform Infrared Spectroscopy. Langmuir. Available at: [Link]

  • ResearchGate. (n.d.). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. PMC. Available at: [Link]

  • Heard Jr, J. T. (1983). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Analytical Biochemistry. Available at: [Link]

  • Méndez, A., et al. (2003). Comparison of the acidity of residual silanol groups in several liquid chromatography columns. Journal of Chromatography A. Available at: [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available at: [Link]

  • Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Available at: [Link]

  • Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. Shimadzu. Available at: [Link]

  • Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • JoVE. (2024). Video: Supercritical Fluid Chromatography. Journal of Visualized Experiments. Available at: [Link]

  • Chemistry LibreTexts. (2022). Separation Theory. Chemistry LibreTexts. Available at: [Link]

  • SlidePlayer. (n.d.). Basics of Chromatography. SlidePlayer. Available at: [Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne LABS. Available at: [Link]

  • Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon Conference & Expo. Available at: [Link]

  • The LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available at: [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC. Available at: [Link]

  • Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent Technologies. Available at: [Link]

Sources

Technical Support Center: Pyridine Derivative Stability & Chromophore Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Unexpected Color Changes in Pyridine Derivative Reactions Ticket ID: PYR-CHROM-001

Executive Summary

Unexpected color changes in pyridine chemistry are rarely random; they are precise molecular signals. For researchers and drug development professionals, these "chromophoric shifts" often serve as early warning systems for oxidation, metal leaching, or catalyst deactivation. This guide synthesizes mechanistic insights with field-proven troubleshooting protocols to diagnose and resolve these anomalies.

Module 1: The "Yellowing" Phenomenon (Storage & Autoxidation)

User Issue: "My pyridine starting material was colorless when purchased but has turned yellow or light brown after storage. Is it safe to use?"

Technical Diagnosis

Pure pyridine is a colorless, hygroscopic liquid. The development of a yellow-to-brown hue is a classic signature of autoxidation and photodecomposition .

  • Mechanism: In the presence of air and light, pyridine undergoes slow oxidation to form Pyridine

    
    -oxide  and complex polymerization products (often initiated by trace pyrrole impurities present in coal-tar derived pyridine).
    
  • Impact: While trace yellowing often indicates

    
     impurity, these oxidation products can act as radical scavengers or catalyst poisons in sensitive organometallic reactions (e.g., Suzuki-Miyaura coupling).
    
Troubleshooting Protocol
StepActionRationale
1 The KOH Test Add a pellet of KOH to the bottle. If the color deepens rapidly to dark brown/orange, significant polymerization/impurities are present.
2 Purification Distill over KOH or CaH

under an inert atmosphere (N

or Ar).
3 Storage Store in amber glass with a PTFE-lined cap. Avoid needles/septa for long-term storage to prevent O

diffusion.

Pro Tip: For ultra-sensitive catalytic reactions, always use freshly distilled pyridine or a "Sure/Seal" bottle opened only under positive inert pressure.

Module 2: The "Pink/Red" Shift (Acid-Base & Trace Metals)

User Issue: "Upon adding an acid chloride or during distillation, my pyridine reaction mixture turned a distinct pink or red color."

Technical Diagnosis

This is one of the most notorious "ghosts" in pyridine chemistry. It usually stems from two distinct causes:

  • Charge-Transfer Complexes (N-Oxides): Minute quantities of Pyridine

    
    -oxide  (often formed during workup or present as impurities) can form deeply colored charge-transfer complexes with unreacted pyridine or acid chlorides. Even 
    
    
    
    concentration can generate a visible pink hue [1].[1]
  • Ferric Ion Coordination: Pyridine is an excellent ligand. If the reaction was performed using steel needles or stored in containers with trace iron contamination, Fe(III) species can coordinate with pyridine (or phenolic impurities) to form red/violet complexes [2].

Troubleshooting Protocol
  • Immediate Action: Perform a reductive quench. Treat a small aliquot with Sodium Borohydride (NaBH

    
    ) .
    
    • Result: If the solution becomes colorless, the culprit was likely an

      
      -oxide (reducible).
      
    • Result: If the color persists, suspect metal contamination (Fe/Cu).

  • Prevention: Use glass-coated stir bars and avoid prolonged contact with stainless steel needles during acidic transfers.

Module 3: The "Black Crash" (Catalyst Deactivation)

User Issue: "During a Palladium-catalyzed cross-coupling (Suzuki/Stille), the reaction turned from orange to a black precipitate and stopped."

Technical Diagnosis

In Pd-catalyzed reactions involving pyridines, the color of the reaction mixture is a direct readout of catalyst health.

  • Orange/Yellow/Brown (Homogeneous): Indicates active ligated Pd(0) or Pd(II) species.

  • Black Precipitate (Heterogeneous): Indicates the formation of "Palladium Black" (agglomerated Pd(0) nanoparticles).

Why it happens with Pyridines: Pyridine nitrogens are competitive ligands. They can displace the phosphine ligands (e.g., PPh


) on the Palladium center. Once the bulky phosphine is displaced by a small, labile pyridine, the Pd complex becomes unstable and collapses into inactive Pd metal [3].
Corrective Workflow
  • Ligand Switch: Switch to bulky, electron-rich ligands that bind tighter than pyridine (e.g., XPhos, SPhos, or NHC ligands ).

  • Scavenging: If the product is contaminated with colored Pd residues, use a metal scavenger (e.g., SiliaMetS® Thiol ) or an aqueous wash with N-Acetylcysteine .

Module 4: Dihydropyridine (DHP) Intermediates

User Issue: "My reaction involves a Hantzsch ester or DHP intermediate. The solution is fluorescent or deep orange, but my target product should be colorless."

Technical Diagnosis

1,4-Dihydropyridines (1,4-DHPs) and their corresponding anions have significantly red-shifted absorption compared to aromatic pyridines due to their extended conjugation and "push-pull" electronic structure.

  • DHP Anion: Deep Orange/Red (often fluorescent).

  • Aromatized Pyridine: Colorless/Pale Yellow.

If the deep color persists, oxidation (aromatization) is incomplete [4, 5].

Troubleshooting Protocol
  • Oxidative Finish: Ensure complete aromatization by adding a mild oxidant. A system of Na

    
    S
    
    
    
    O
    
    
    /TBHP
    (Sodium dithionite / tert-butyl hydroperoxide) has been proven effective for converting DHPs to pyridines under mild conditions [5].

Visual Troubleshooting Guide

The following decision tree assists in rapidly diagnosing the root cause of the color change based on reaction conditions.

PyridineColorGuide Start Observation: Unexpected Color Change Q1 What is the context? Start->Q1 BranchStorage Storage / Distillation Q1->BranchStorage Idle Material BranchRxn Active Reaction Q1->BranchRxn Synthesis Step Q_Yellow Color: Yellow/Brown? BranchStorage->Q_Yellow Q_Pink Color: Pink/Red? BranchStorage->Q_Pink Q_Cat Metal Catalyst Present? BranchRxn->Q_Cat Res_Oxidation Diagnosis: Autoxidation / N-Oxide Action: Distill over KOH Q_Yellow->Res_Oxidation Yes Res_Metal Diagnosis: Trace Fe(III) or Charge Transfer Action: Check Septa/Needles Q_Pink->Res_Metal Distillation Res_PdBlack Color: Black Precipitate Diagnosis: Pd Catalyst Death Action: Use Bulky Ligands (XPhos) Q_Cat->Res_PdBlack Palladium (Pd) Res_DHP Color: Fluorescent/Orange Diagnosis: DHP Anion (Incomplete Ox) Action: Add Oxidant (TBHP) Q_Cat->Res_DHP None (Reduction/Hantzsch) Res_Cu Color: Violet/Blue Diagnosis: Copper Complexation Action: Aqueous NH4OH/EDTA Wash Q_Cat->Res_Cu Copper (Cu)

Caption: Diagnostic workflow for identifying the chemical origin of chromophoric shifts in pyridine derivatives.

Summary of Color Signatures

Observed ColorLikely Chemical SpeciesCommon CauseCorrective Action
Yellow / Brown Polymerized Pyrrole /

-Oxides
Aging, Air exposure, LightDistill over KOH; Store under Ar.
Pink / Red Charge-Transfer Complex / Fe-CoordinationAcidic conditions, Trace IronCheck for

-oxides; Avoid steel needles.
Black Ppt Pd(0) AggregatesLigand displacement by PyridineUse stronger ligands (Buchwald type).
Violet / Blue Metal-Pyridine ComplexCopper (Cu) or Titanium (Ti) presenceWash with EDTA or NH

OH.
Deep Orange Dihydropyridine AnionIncomplete oxidation of intermediateAdd mild oxidant (TBHP/Na

S

O

).

References

  • Shalalam et al. (2017). Discussion on Pyridine N-oxide coloration in distillation. Reddit Chemistry Community / Verified by standard N-oxide properties.

  • Joshi, R. (2025). Pyridine Synthesis Mechanism and Color Changes. Heterocycles Chemistry Series.

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development.

  • Kikuchi, S. et al. (2020). 1,4-Dihydropyridine Anions as Potent Single-Electron Photoreductants. Organic Letters.

  • Wang, L. et al. (2025). A New Oxidation System for the Oxidation of Hantzsch-1,4-dihydropyridines. RSC Advances / ResearchGate.

  • Biotage Applications Group. (2023). How can I remove color from my reaction product? Biotage Technical Guides.

Sources

strategies to improve the efficiency of Suzuki coupling with chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the efficiency challenges in Suzuki-Miyaura cross-coupling reactions involving chloropyridines.

Status: Active | Topic: Efficiency Optimization & Troubleshooting Audience: Senior Chemists & Process Engineers

Executive Summary: The Chloropyridine Paradox

Chloropyridines represent a unique challenge in palladium-catalyzed cross-coupling. While the electron-deficient nature of the pyridine ring should theoretically facilitate oxidative addition (compared to electron-rich aryl chlorides), two counter-factors severely hamper efficiency:

  • Catalyst Poisoning: The pyridine nitrogen possesses a lone pair that effectively competes with phosphine ligands for the palladium center, leading to the formation of inactive Pd(II)-pyridyl complexes (non-productive coordination).

  • Bond Energy: The C–Cl bond dissociation energy (~339 kJ/mol) is significantly higher than that of C–Br (~276 kJ/mol), requiring a catalyst system that is both electron-rich (to facilitate oxidative addition) and sterically bulky (to prevent nitrogen coordination).[1]

Core Optimization Strategies (Q&A)

Category A: Catalyst & Ligand Selection

Q: My reaction with 2-chloropyridine and Pd(PPh3)4 stalls at <20% conversion. Why? A: Pd(PPh3)4 is insufficient for two reasons. First, triphenylphosphine is not electron-rich enough to rapidly insert into the unactivated C–Cl bond. Second, it lacks the steric bulk required to prevent the pyridine nitrogen from displacing the ligand. Recommendation: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC-Pd precatalysts .

  • XPhos or SPhos : The bulky biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen while allowing the smaller chloride to access the metal.

  • Pd-PEPPSI-IPr : This "ligand-in-a-bottle" precatalyst is extremely robust against heteroatom poisoning and highly active for chlorides.

Q: Which specific ligand should I use for 2-substituted vs. 3-substituted chloropyridines? A:

  • For 2-Chloropyridines: Use XPhos or RuPhos . The extreme steric bulk is necessary to force the reductive elimination and prevent chelation-like poisoning at the N1/C2 position.

  • For 3-Chloropyridines: These behave more like electron-deficient aryl chlorides. SPhos or Amphos are typically sufficient and more cost-effective.

Category B: Base & Solvent Effects

Q: I see significant protodeboronation (boronic acid converting to arene). How do I stop this? A: Protodeboronation is accelerated by high pH and aqueous environments, common in Suzuki couplings.

  • Fix 1: Switch from K2CO3 to K3PO4 (anhydrous) or CsF . Phosphate provides a buffering effect, and Fluoride activation (anhydrous conditions) avoids the water necessary for the hydrolytic deboronation pathway.

  • Fix 2: Use MIDA boronates or Potassium Organotrifluoroborates (R-BF3K) instead of free boronic acids. These slowly release the active species, keeping its concentration low relative to the catalyst.

Q: Is water strictly necessary? A: If using boronic acids, yes , trace water is required to form the active boronate species [R-B(OH)3]-. However, for chloropyridines, excess water can promote competitive hydrolysis of the chloride. Optimal Solvent System: 1,4-Dioxane/Water (4:1) or n-Butanol . The latter (alcoholic solvent) can facilitate the transmetallation step via hydrogen bonding without the hydrolytic aggression of bulk water.

Visualizing the Problem: Pathway Competition

The diagram below illustrates the kinetic competition between the productive catalytic cycle and the non-productive nitrogen coordination pathway.

SuzukiMechanism Pd0 Active Catalyst L-Pd(0) PoisonComplex Inactive Complex (L)Pd(II)-N(pyridine) Pd0->PoisonComplex N-Coordination (Sterically Unhindered Ligands) OxAdd Oxidative Addition (L)Pd(II)(Ar)(Cl) Pd0->OxAdd C-Cl Insertion (Bulky/e- Rich Ligands) PyCl 2-Chloropyridine TransMet Transmetallation (with Ar-B(OH)3) OxAdd->TransMet Prod Biaryl Product TransMet->Prod Prod->Pd0 Reductive Elimination

Caption: Kinetic competition between productive oxidative addition (Green) and catalyst deactivation via nitrogen coordination (Red). Bulky ligands favor the green pathway.

Troubleshooting Guide: Symptom & Solution

SymptomProbable CauseCorrective Action
No Reaction (0% Conv.) Catalyst poisoning or Oxidative Addition failure.1. Switch ligand to XPhos or BrettPhos .2. Increase temp to 100°C.3. Ensure O2 exclusion (degas solvents).
Stalled Reaction (~40% Conv.) Catalyst death (Pd black formation).1. Add 1-5 mol% surfactant (e.g., TPGS-750-M) to stabilize nanoparticles.2. Switch to Pd-PEPPSI-IPr (highly stable).
Homocoupling of Boronic Acid Oxidative induced coupling.1. Rigorous degassing (sparge with Ar for 15 min).2. Reduce catalyst loading (excess Pd promotes homocoupling).
Dechlorination (Ar-Cl

Ar-H)

-Hydride elimination from solvent/ligand.
1. Avoid alcoholic solvents (use Toluene or DMF).2. Use DME (dimethoxyethane) as solvent.
Product stuck in aqueous phase Pyridine nitrogen protonation during workup.Neutralize aqueous layer to pH 7-8 before extraction. Do not acidify.

High-Efficiency Experimental Protocol

Target: Coupling of 2-chloropyridine with phenylboronic acid.

Materials:
  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:
  • Prep: Charge a reaction vial with the boronic acid, K₃PO₄, and Pd catalyst/ligand.

  • Inerting: Seal the vial and cycle vacuum/Argon three times.

  • Addition: Inject degassed 1,4-Dioxane/Water mixture via syringe, followed by the 2-chloropyridine (if liquid).

  • Activation: Heat the mixture to 100 °C for 2–4 hours.

    • Note: 2-chloropyridines often require higher temperatures than bromides.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1]

    • Critical: If the product contains a basic pyridine nitrogen, ensure the aqueous wash is not acidic, or the product will be lost to the water layer.

Decision Tree: Ligand Selection

Use this logic flow to select the starting catalyst system for your specific chloropyridine substrate.

LigandSelection Start Substrate Analysis Pos Cl- Position? Start->Pos C2 2-Chloropyridine (High Poisoning Risk) Pos->C2 C3 3-Chloropyridine (Deactivated Aryl Cl) Pos->C3 C4 4-Chloropyridine (Intermediate) Pos->C4 Sol2 Use XPhos or Pd-PEPPSI-IPr C2->Sol2 Requires Steric Bulk Sol3 Use SPhos or Amphos C3->Sol3 Requires e- Richness C4->Sol3 Standard Optimization

Caption: Logic flow for selecting the optimal ligand class based on the substitution pattern of the chloropyridine.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[2] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[2][3] Angewandte Chemie International Edition. Link

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction. Chemistry – A European Journal. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Technical Support Center: Pyridine N-Oxide Reactivity Management

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Managing Reactivity & Selectivity of Pyridine N-Oxides Ticket ID: PNO-SYNTH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Ambident" Activator

Welcome to the technical support hub for Pyridine N-Oxides. If you are here, you likely recognize that Pyridine N-oxide is not merely a protected form of pyridine; it is a chemical capacitor . It stores energy in the N–O bond, allowing the pyridine ring to undergo reactions that are impossible for the parent heterocycle.

The core paradox—and the source of most experimental failures—is its ambident reactivity :

  • Electrophilic Attack: The oxygen atom donates electron density (+M effect), activating the C4 (and C2) positions.

  • Nucleophilic Attack: The positively charged nitrogen withdraws density (-I effect), activating the C2 and C6 positions for substitution.

This guide addresses the specific failure modes associated with these competing pathways.

Module 1: Safe Synthesis & Scale-Up

Issue: “My oxidation reaction exothermed uncontrollably,” or “I cannot remove the benzoic acid byproduct completely.”

Technical Analysis

The formation of the N–O bond is highly exothermic. While m-CPBA is standard for milligram scales, it becomes a liability at multigram scales due to the formation of shock-sensitive peroxides and the difficulty of removing m-chlorobenzoic acid.

Troubleshooting Protocol

Q: How do I scale up oxidation (>50g) safely? A: Switch from m-CPBA to the Urea-Hydrogen Peroxide (UHP) complex or Sodium Tungstate/H2O2 .

Protocol: Scalable Tungstate Oxidation

  • Catalyst: Dissolve Na2WO4·2H2O (2 mol%) in water.

  • Oxidant: Add 30% H2O2 (1.1 equiv) slowly to the pyridine derivative at 60°C.

  • Control: Monitor temperature; maintain <80°C to prevent decomposition.

  • Workup: Quench excess peroxide with NaHSO3 (starch-iodide test must be negative). Neutralize and extract.

Q: How do I remove m-chlorobenzoic acid if I must use m-CPBA? A: Do not rely on column chromatography. Use a basic scavenger wash .

  • Dissolve crude mixture in DCM.

  • Wash 3x with 1M K2CO3 (converts acid to water-soluble potassium salt).

  • Wash 1x with Brine.

  • Dry over Na2SO4.

Workflow Visualization: Safe Oxidation Logic

OxidationSafety start Start: Pyridine Oxidation scale_check Scale > 10g? start->scale_check mcpba Route A: m-CPBA (High Cost, High Waste) scale_check->mcpba No h2o2 Route B: H2O2 / Na2WO4 (Green, Scalable) scale_check->h2o2 Yes workup_mcpba Wash w/ K2CO3 mcpba->workup_mcpba safety_check CRITICAL: Starch-Iodide Test h2o2->safety_check workup_h2o2 Quench w/ NaHSO3 safety_check->workup_h2o2 product Pure N-Oxide workup_mcpba->product workup_h2o2->product

Caption: Decision matrix for oxidation reagents based on scale and safety constraints.

Module 2: Regiocontrol (C2 vs. C4)

Issue: “I am trying to nitrate the ring, but getting the wrong isomer,” or “Nucleophilic attack failed.”

The Regioselectivity Rulebook

The N-oxide group is a "chameleon." You must select reagents that force the molecule into the desired electronic state.

Desired ReactionTarget PositionMechanismKey ReagentWhy?
Nitration C4 (Major)Electrophilic Aromatic Substitution (EAS)HNO3 / H2SO4Oxygen donates electrons (+M) to C4, overcoming N+ withdrawal.
Halogenation C2 / C6 Nucleophilic SubstitutionPOCl3 or PBr3Oxygen coordinates to P, becoming a leaving group; Chloride attacks C2.
Arylation C2 Concerted Metallation-Deprotonation (CMD)Pd(OAc)2 / P(tBu)3The N-oxide oxygen coordinates Palladium, directing it to the C2 proton.
Cyanation C2 Reissert-Henze ReactionTMSCN / BzClFormation of N-benzoyloxypyridinium salt activates C2 for nucleophilic attack.

Q: Why did my nitration fail to yield the C4 product? A: You likely used mild conditions. Pyridine N-oxides require harsh acidic conditions (H2SO4/HNO3 at 100°C) to protonate the oxygen, but even then, the free base is often the reacting species. If the ring contains other electron-withdrawing groups, reactivity plummets.

Q: How do I force C2-chlorination? A: Use the Meisenheimer-like approach.

  • React N-oxide with POCl3.[1]

  • Mechanism: The oxygen attacks P, forming [Py-O-PCl3]+.

  • Substitution: Chloride anion attacks C2 (intramolecular or tight ion pair).

  • Elimination: -PO2Cl2 leaves, restoring aromaticity.

Module 3: The Boekelheide Rearrangement

Issue: “My reaction turned into black tar,” or “Yields are <30%.”

Technical Analysis

The Boekelheide rearrangement converts 2-methylpyridine N-oxide to 2-(hydroxymethyl)pyridine (after hydrolysis). It proceeds via a [3,3]-sigmatropic rearrangement .[1]

Common Failure Mode: The intermediate N-acetoxy salt is unstable. If the temperature is too low, it accumulates and then decomposes violently or polymerizes. If water is present, it hydrolyzes back to the starting material.

Troubleshooting Protocol

Q: How do I prevent "tarring" and improve yield? A:

  • Anhydrous Conditions: Use freshly distilled Acetic Anhydride (Ac2O). Even traces of water hydrolyze the activated intermediate.

  • Radical Scavenging: While the mechanism is sigmatropic, competitive homolysis of the N–O bond can generate radicals that lead to polymerization. Add a radical scavenger if tar persists.

  • Temperature: This reaction has a high activation barrier. Do not "simmer" at 60°C. Heat rapidly to reflux (140°C) to push the rearrangement.

Q: I need a milder alternative to Acetic Anhydride. A: Use Trifluoroacetic Anhydride (TFAA) .

  • Why: The trifluoroacetate group is a better leaving group and activates the rearrangement at Room Temperature (0°C to RT).

  • Warning: The product will be the trifluoroacetate ester, which hydrolyzes very easily.

Mechanism Visualization

Boekelheide start 2-Methyl Pyridine N-Oxide inter1 N-Acetoxy Cation start->inter1 Acylation reagent + Ac2O deprot Anhydrobase (Exocyclic Enamine) inter1->deprot -HOAc rearrange [3,3]-Sigmatropic Shift deprot->rearrange product 2-Acetoxymethyl Pyridine rearrange->product Restoration of Aromaticity

Caption: The Boekelheide pathway requires formation of the anhydrobase followed by a concerted shift.

Module 4: C-H Activation (Fagnou Conditions)

Issue: “The catalyst dies immediately,” or “I get poor regioselectivity.”

Technical Analysis

Keith Fagnou’s breakthrough demonstrated that Pyridine N-oxides are superior substrates for direct arylation compared to pyridines. The N-oxide oxygen acts as an internal base/directing group for the Palladium.

Optimization Guide

Q: What is the "Gold Standard" condition set? A:

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: P(tBu)3 (tri-tert-butylphosphine) or DavePhos .

  • Base: K2CO3 (anhydrous).

  • Additive: PivOH (Pivalic acid, 30 mol%).[2] Crucial component.

  • Solvent: Toluene, 110°C.

Q: Why is Pivalic Acid (PivOH) required? A: It acts as a proton shuttle. In the Concerted Metallation-Deprotonation (CMD) mechanism, pivalate coordinates to Pd and assists in abstracting the proton from C2. Without it, the energy barrier is too high.

Module 5: Deoxygenation (The Cleanup)

Issue: “I made my molecule, but I can't get the oxygen off without reducing my other functional groups.”

Deoxygenation Selection Table
MethodReagentsTolerance ProfileNotes
Traditional PCl3 or PBr3Low. Acids, alcohols, and aldehydes will react.Very fast, but generates POCl3. Harsh workup.
Catalytic Hydrogenation H2, Pd/CMedium. Halogens (Cl, Br, I) will be reduced off.Cleanest workup (filtration). Not for halo-pyridines.
Transfer Hydrogenation NH4HCO2, Pd/CMedium. Safer than H2 gas balloons.
Metal Reduction Zn dust, NH4ClHigh. Preserves halogens.Mild, room temperature.[3][4] Good for sensitive substrates.
Phosphine Reduction PPh3, refluxHigh. Requires high temp. Removal of OPPh3 byproduct can be difficult.
Modern Photoredox Eosin Y, Visible LightVery High. Emerging green method. Requires specific setup.[5]

Protocol: Zinc-Mediated Deoxygenation (Halogen-Safe)

  • Dissolve N-oxide in THF/Water (3:1).

  • Add NH4Cl (5 equiv) and Zn dust (3 equiv).

  • Stir at RT for 2-4 hours.

  • Filter Zn residues; extract with EtOAc.

References

  • Boekelheide Rearrangement Mechanism

    • Boekelheide, V.; Linn, W. J. Rearrangements of N-Oxides.[1][6][7] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. J. Am. Chem. Soc. 1954 , 76, 1286–1291. Link

  • Fagnou C-H Activation (CMD Mechanism)

    • Campeau, L.-C.; Fagnou, K. Pd-Catalyzed Direct Arylation of Pyridine N-Oxides. J. Am. Chem. Soc. 2005 , 127, 18020–18021. Link

  • Safety in N-Oxide Synthesis

    • Carron, R. et al. Scale-Up of the Oxidation of Pyridine Derivatives. Org.[3][7][8][9] Process Res. Dev. 2001 , 5, 6, 587–592. Link

  • Deoxygenation Strategies

    • Harschneck, T. et al. Mild and Selective Deoxygenation of Pyridine N-Oxides. Synlett 2007 , 17, 2661-2664. Link

For further assistance, please contact the Process Chemistry Division with your specific substrate structure.

Sources

Technical Support Center: Precision N-Alkylation of Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: N-ALK-PYR-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Double Trouble" Challenge

Researchers working with aminopyridines (APs) face a unique convergence of two competing failure modes. Unlike simple anilines, APs possess two nucleophilic sites: the exocyclic amine (–NH₂) and the endocyclic ring nitrogen (Py-N).

  • Regioselectivity Failure: The ring nitrogen is often more basic and nucleophilic than the exocyclic amine, leading to unwanted ring alkylation (iminium salt formation).

  • Over-Alkylation (Polyalkylation): Once the exocyclic amine is mono-alkylated (

    
    ), the resulting secondary amine is more electron-rich and nucleophilic than the primary starting material, causing a "runaway" reaction to the dialkylated tertiary amine.
    

This guide provides the protocols to bypass these thermodynamic traps.

Diagnostic Workflow

Before selecting a reagent, determine your pathway using this decision tree.

G Start START: Target Molecule? AlkylType What is the Alkyl Source? Start->AlkylType Aldehyde Aldehyde/Ketone AlkylType->Aldehyde Available Halide Alkyl Halide (R-X) AlkylType->Halide Only Source Reductive Reductive Amination (Recommended) Aldehyde->Reductive Kinetic Control Direct Direct Alkylation (High Risk) Halide->Direct Quick/Dirty Protect Boc-Protection Strategy (Guaranteed Mono) Halide->Protect High Purity Req

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on substrate availability.

Protocol A: Reductive Amination (The Gold Standard)

Why this works: This method bypasses the nucleophilicity competition. The intermediate imine is formed first (reversible), and the reduction step is kinetically controlled. The resulting secondary amine is sterically hindered and less likely to react further under these specific conditions.

Applicability: 2-, 3-, and 4-aminopyridines.[1]

Reagents
  • Amine: 1.0 equiv

  • Aldehyde/Ketone: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Methodology
  • Imine Formation: Dissolve the aminopyridine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.1 M concentration).

  • Acid Activation: Add Acetic Acid (1.0 equiv). Note: This buffers the pH and activates the imine for reduction without protonating the pyridine ring to the point of deactivation.

  • Reductant Addition: Add STAB (1.4 equiv) in one portion.

    • Critical: Do not use

      
       or 
      
      
      
      initially. STAB is milder and tolerates functional groups better, reducing the risk of direct reduction of the aldehyde before imine formation.
  • Monitoring: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.
    

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Reaction Ring nitrogen protonation deactivating the amine.Reduce AcOH loading; ensure aldehyde is not hydrated.
Dialkylation Highly reactive aldehyde (e.g., Formaldehyde).Lower temperature to 0°C; add aldehyde slowly via syringe pump.
Ring Alkylation N/ARare in reductive amination (high regioselectivity for exocyclic N).

Protocol B: The Protection-Deprotection Strategy (Guaranteed Mono-Alkylation)

Why this works: By converting the amine to a carbamate (Boc) or amide, you lower the nucleophilicity of the nitrogen, preventing double alkylation. The anion of the carbamate is then generated (using NaH), which is highly nucleophilic but can only react once.

Applicability: When using Alkyl Halides (R-X) and high purity is required.

Workflow Diagram

Mechanism SM Aminopyridine Inter1 N-Boc-Aminopyridine SM->Inter1 + Boc2O Boc Boc-Anhydride Inter2 N-Alkyl-N-Boc-AP Inter1->Inter2 1. NaH 2. R-X Base NaH / DMF Alk Alkyl Halide (R-X) Prod Mono-Alkyl Product Inter2->Prod Deprotection TFA TFA / DCM

Figure 2: The protection strategy ensures stoichiometry control by physically blocking the second alkylation site.

Step-by-Step Methodology
  • Protection: React aminopyridine with

    
     (1.1 equiv) and catalytic DMAP in THF to form the mono-Boc protected amine.
    
  • Deprotection/Alkylation:

    • Dissolve N-Boc-aminopyridine in dry DMF (0.2 M).

    • Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv). Stir 30 min (gas evolution).

    • Add Alkyl Halide (1.1 equiv). Warm to RT.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.

Protocol C: Direct Alkylation (Troubleshooting & Optimization)

Context: Only use this if Protocols A and B are impossible. This method fights against thermodynamics and requires strict control.

The Regioselectivity Problem (Ring vs. Exocyclic)
  • 2-Aminopyridine: The ring nitrogen is the "harder" base; the exocyclic amine is "softer".

  • Observation: Simple heating with alkyl halides often yields the ring-alkylated imino-pyridine salt.

Optimization Parameters
VariableRecommendationScientific Rationale
Base Cs₂CO₃ or t-BuOK Cesium promotes solubility in organic solvents; stronger bases (t-BuOK) ensure deprotonation of the amine (pKa ~25 in DMSO) to the anion, which directs alkylation to the exocyclic N.
Solvent DMF or DMSO Polar aprotic solvents support the anionic intermediate required for exocyclic attack.
Stoichiometry 0.8 equiv Alkyl HalideUse a deficiency of the alkylating agent to statistically favor mono-alkylation. Recyclable starting material is better than inseparable dialkylated trash.
Addition Syringe Pump Slow addition of the electrophile keeps its concentration low relative to the nucleophile.
FAQ: Why is my reaction stalling?

A: If using a weak base (e.g.,


) with a reactive halide, you generate HX acid byproducts. The aminopyridine acts as a proton sponge (Ring N protonation), forming a non-nucleophilic salt.
  • Fix: Use a stoichiometric excess of base (2.0–3.0 equiv) or a proton scavenger (Hunig's base) that is sterically hindered from alkylating.

References

  • Reductive Amination Efficacy: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Link

  • Aminopyridine Basicity & Regioselectivity: Clayden, J., et al. "pKaH of pyridine versus other imines." ECHEMI / Reddit Chemistry Discussion Archive, 2016. Link

  • Boc-Protection Strategy: Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Journal of Organic Chemistry, 2002.[2] Link

  • Metal-Catalyzed Alternatives (Buchwald): Paul, F., et al. "Palladium-catalyzed synthesis of aryl amines." Journal of the American Chemical Society, 1994. Link

  • Self-Limiting Alkylation (New Tech): "Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts." Organic Letters, 2024. Link

Sources

dealing with low recovery during recrystallization of pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery & Process Optimization Role: Senior Application Scientist Status: Active Guide

Introduction

Welcome to the technical support module for heterocyclic chemistry. Pyridine derivatives present a unique set of challenges in crystallization process development. Unlike simple carbocycles, the nitrogen atom in the pyridine ring introduces basicity (


), hydrogen bond acceptance, and specific polarity vectors that can defy standard "like-dissolves-like" intuition.

Low recovery in these systems is rarely just a matter of "solubility." It is often a symptom of three competing phenomena: Liquid-Liquid Phase Separation (Oiling Out) , Unintended Salt Formation , or Thermodynamic Mismatches in solvent selection.

This guide deconstructs these failure modes into actionable workflows.

Module 1: Solvent System Optimization

The Issue: "My product is too soluble," or "I can't find a solvent that induces precipitation."

Pyridine derivatives often possess "amphiphilic" solubility—they dissolve well in both non-polar organics (due to the aromatic ring) and polar protic solvents (due to the nitrogen lone pair). This makes finding a single solvent with a steep solubility-temperature curve difficult.

The "Golden Pairs" for Pyridines

Based on empirical data, single solvents often fail to provide high recovery. We recommend binary solvent systems (Solvent/Anti-solvent).

Solvent SystemMechanismBest ForRisk Factor
EtOAc / Hexanes Polarity differentialLipophilic pyridine esters/ethersOiling Out (if cooling is too fast)
Ethanol / Water H-bonding networkHighly polar nicotinamides/acidsHydrate Formation (hard to dry)
Toluene / Heptane Pi-stacking interactionsHalogenated pyridinesSolvate Formation (toluene inclusion)
IPA / Isopropyl Ether Steric exclusionBulky substituted pyridinesLow Yield (too soluble in ether)
Protocol: Solubility Mapping

Do not guess. Perform this micro-scale test before scaling up:

  • Place 50 mg of solid in a vial.

  • Add the primary solvent (e.g., EtOAc) dropwise at boiling point until dissolved.

  • If >2 mL is required, the solvent is too weak.

  • If dissolved in <0.5 mL, add anti-solvent (e.g., Hexanes) dropwise at reflux until persistent cloudiness appears.

  • Add 1 drop of primary solvent to clear it.

  • Cool slowly to RT.

Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Solubility Test SolubleCold Soluble in Cold Solvent? Start->SolubleCold Test A InsolubleHot Insoluble in Hot Solvent? Start->InsolubleHot Test B Ideal Ideal Behavior: Soluble Hot / Insoluble Cold SolubleCold->Ideal No UseAntiSolvent Switch to Binary System (Add Anti-Solvent) SolubleCold->UseAntiSolvent Yes InsolubleHot->Ideal No ChangeSolvent Increase Polarity (or use Soxhlet) InsolubleHot->ChangeSolvent Yes Optimization Optimize Cooling Rate & Seeding Ideal->Optimization Proceed

Figure 1: Logic flow for determining the correct solvent strategy based on initial solubility observations.

Module 2: The "Oiling Out" Phenomenon

The Issue: "The solution turned into a sticky gum/oil instead of crystals."

This is the most common failure mode for pyridines. It occurs when the solution undergoes Liquid-Liquid Phase Separation (LLPS) before it crosses the solidus line. Essentially, the compound separates as a supercooled liquid because the energy barrier to form a crystal lattice is higher than the energy to form an amorphous droplet [1, 2].

Why Pyridines Oil Out
  • Impurities: Synthesis byproducts lower the melting point of your product below the solvent boiling point.[1]

  • Conformational Flexibility: Substituted pyridines often have rotatable bonds that resist packing.

Remediation Protocol: The "Re-Dissolve & Seed" Method
  • Do not cool further. If you see oil, cooling makes it a hard glass (impossible to filter).

  • Reheat the mixture until the oil redissolves into a clear solution.

  • Add a Seed Crystal: If you have any solid material (even crude), add a tiny speck at a temperature slightly below the boiling point.

  • Isothermal Aging: Hold the temperature constant. Allow the seed to act as a template.

  • Slow Cooling: Cool at a rate of 5°C per hour. Rapid cooling forces the system back into the "oiling" zone (Metastable Zone Width violation).

OilingOut State1 Clear Hot Solution State2 Cooling... State1->State2 State3 Oiling Out (Liquid Droplets) State2->State3 Fast Cool / Impure Action1 REHEAT to Clear Solution State3->Action1 Correction Action2 Add Seed Crystal (High Temp) Action1->Action2 Action3 Slow Cool (<10°C/hr) Action2->Action3 Result Crystalline Precipitate Action3->Result

Figure 2: Workflow for recovering a crystallization batch that has oiled out.

Module 3: pH and Salt Management

The Issue: "I lost mass after acid/base workup," or "My recovery is 20%."

This is specific to the basicity of pyridine. If your crystallization solvent is even slightly acidic, or if you carried over acid from a previous step, your product may be forming a pyridinium salt .

The Invisible Loss Mechanism
  • Scenario: You use a solvent containing traces of acid (e.g., unneutralized chloroform, or acetic acid residues).

  • Result: Pyridine + Acid → Pyridinium Salt.

  • Consequence: Pyridinium salts are highly water-soluble and often highly soluble in polar organic solvents (like ethanol). They will stay in the mother liquor and never crystallize out as the free base [3].

The "Isoelectric" Check
  • Check pH of Mother Liquor: If the recovery is low, check the pH of the filtrate.

  • Neutralization: If pH < 7, add triethylamine or sodium bicarbonate. If a precipitate suddenly forms, you lost your product to salt formation.

  • Water Washes: Pyridine salts are hygroscopic. If you wash your filter cake with water, you might be dissolving your product. Use cold non-polar solvents (e.g., heptane) for washing.

FAQ: Rapid Troubleshooting

Q: My crystals are colored yellow/brown, but the product should be white. A: Pyridines oxidize easily to N-oxides, which are often colored.

  • Fix: Add a small amount of activated carbon to the hot solution, stir for 5 mins, and filter hot before crystallization. Warning: Carbon absorbs pyridines well; use sparingly (<5% wt/wt) to avoid yield loss.

Q: Can I use Pyridine as a solvent for recrystallization? A: Generally, no. Pyridine is a high-boiling solvent (115°C) and is difficult to remove from the crystal lattice (solvate formation). It is better used as a reagent than a crystallization medium [4].

Q: I have no seed crystals. How do I stop oiling out? A: Scratch the inner wall of the flask with a glass rod at the air-liquid interface. The friction creates microscopic nucleation sites. Alternatively, use a "sacrificial" portion: take 1 mL of the solution, evaporate it to dryness rapidly to get a crude solid, and use that as a seed.

References

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from .

  • LibreTexts Chemistry. 3.6F: Troubleshooting - Oiling Out. Retrieved from .

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from .

  • BenchChem. A Researcher's Guide to Pyridine Purification. Retrieved from .

Sources

identifying and removing regioisomers in pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Heterocycle Synthesis Support Hub Ticket Subject: Identification and Removal of Regioisomers in Pyridine Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Pyridine Problem

Welcome to the support hub. If you are reading this, you are likely staring at an NMR spectrum with "extra" peaks or an LCMS trace that hides a co-eluting impurity. Pyridines are notoriously difficult to synthesize as single regioisomers due to the electron-deficient nature of the ring, which creates competing reactivity profiles (e.g., C2 vs. C4 in radical additions, or C3 vs. C5 in electrophilic substitutions).

This guide bypasses standard textbook advice and focuses on field-proven troubleshooting to diagnose, prevent, and remove regioisomers.

Module 1: Diagnostic Triaging (Identification)

The Issue: LCMS often fails to resolve pyridine regioisomers because their polarities are nearly identical. You cannot rely on retention time alone. The Fix: Proton NMR (


H NMR) coupling constants (

-values) are the only self-validating metric for substitution patterns.
Step-by-Step Diagnostic Protocol
  • Ignore the Chemical Shift initially: Electron-donating/withdrawing groups shift peaks unpredictably.

  • Measure the Coupling Constants (

    
     in Hz):  The magnitude of 
    
    
    
    is dictated by the bond order and angle, which are rigid in the pyridine ring.
  • Compare against the Reference Table:

Table 1: Diagnostic Coupling Constants for Pyridines

Coupling TypePosition

-Value (Hz)
Diagnostic Note
Ortho

4.0 – 6.0 Distinctly smaller than benzene ortho couplings.
Ortho

6.5 – 8.5 Key Differentiator. Larger than

due to higher bond order.
Meta

0.5 – 2.0 Often appears as a subtle splitting or broadening.
Meta

1.5 – 2.5 Clear doublet/triplet splitting.
Para

< 1.0 Rarely resolved; usually seen as peak broadening.

Expert Insight: If you have a 2,3-disubstituted pyridine, you will see a large ortho coupling (


 Hz) for the H4-H5 interaction. If you have a 2,5-disubstituted pyridine, you will see no large ortho couplings, only smaller meta/para couplings.
Visual Logic: Identification Workflow

PyridineID start Unknown Pyridine Isomer coupling Analyze J-Couplings start->coupling ortho_large J ~ 8.0 Hz Present? coupling->ortho_large ortho_small J ~ 5.0 Hz Present? ortho_large->ortho_small No sub_23 Isomer: 2,3-Substituted (H4-H5 coupling seen) ortho_large->sub_23 Yes (H4-H5) sub_24 Isomer: 2,4-Substituted (H5-H6 coupling seen) ortho_small->sub_24 Yes (H5-H6) sub_25 Isomer: 2,5-Substituted (Only small J < 2Hz) ortho_small->sub_25 No (Isolated Protons)

Figure 1: Decision tree for assigning substitution patterns based on


H NMR coupling constants.

Module 2: Synthetic Control (Prevention)

The Issue: You are generating isomers because the reaction kinetics at different ring positions are competitive. The Fix: Switch mechanism classes to force regioselectivity.

Scenario A: The "Hantzsch" Trap (Condensation)
  • Problem: You need an unsymmetrical pyridine (e.g., 2-methyl-6-phenylpyridine). The classic Hantzsch synthesis (Aldehyde + 2

    
    -keto esters) statistically favors symmetrical products. If you mix two different 
    
    
    
    -keto esters, you get a statistical mixture (A-A, B-B, and A-B).
  • Protocol Fix (The Bohlmann-Rahtz Pivot): Instead of a 4-component Hantzsch, use the Bohlmann-Rahtz synthesis. It is a stepwise condensation that guarantees regiocontrol.

    • Step 1: Condense an enamine (provides N-C-C) with an alkynone (provides C-C-C-O).

    • Step 2: Heat to cyclize.

    • Result: The nitrogen must attack the alkyne

      
      -carbon, locking the regiochemistry 100%.
      
Scenario B: The "Minisci" Gamble (C-H Functionalization)
  • Problem: Radical alkylation of pyridines (Minisci reaction) usually targets C2 and C4. Separation of 2-alkyl and 4-alkyl isomers is excruciatingly difficult due to similar pKa and polarity.

  • Protocol Fix (Blocking Groups): Do not rely on solvent effects alone. Use the Maleate Blocking Strategy (Baran Method).[1]

    • Install Blocker: React pyridine with maleic anhydride to install a carbamate-like group at C4 (or C2 depending on sterics).

    • Functionalize: Perform the Minisci reaction. The radical is forced to the open position.

    • Deprotect: Remove the blocking group.

    • Why this works: It converts a probability game (electronic control) into a certainty (steric control).

Module 3: Purification Protocols (Removal)

The Issue: Pyridines "tail" on silica gel due to interaction with acidic silanols, causing bands to broaden and overlap. The Fix: You must suppress the ionization of the pyridine nitrogen or use hydrogen-bond selective phases.

Method 1: The "TEA-Spike" (Flash Chromatography)
  • Applicability: General purification of crude mixtures.

  • Protocol:

    • Prepare your mobile phase (e.g., Hexane/Ethyl Acetate).

    • Add 1% Triethylamine (TEA) or 1% NH

      
      OH  to the entire mobile phase volume.
      
    • Critical Step: Flush the column with 3 column volumes (CV) of the TEA-spiked solvent before loading the sample. This deactivates the acidic silanol sites.

    • Run the column.[2] The bands will sharpen significantly, allowing separation of isomers with

      
       as low as 0.05.
      
Method 2: pH-Modified Prep-HPLC
  • Applicability: separating stubborn isomers (e.g., 2-Cl vs 3-Cl pyridine).

  • Protocol:

    • Column: C18 Reverse Phase (standard).

    • Modifier: Do not use TFA (acidic). TFA protonates the pyridine (Py-H

      
      ), making it highly polar and eluting in the void volume.
      
    • Buffer: Use 10mM Ammonium Bicarbonate (pH 10) .

    • Mechanism: At pH 10, pyridine is neutral (free base). It interacts hydrophobically with the C18 chain. Regioisomers often have different dipole moments in the free-base form, leading to baseline separation.

Method 3: Salt Formation (The "Old School" Trick)
  • Applicability: Large scale (>10g) removal of minor isomers.

  • Protocol:

    • Dissolve the mixture in Ethanol.

    • Add 1.0 equivalent of Picric Acid or Oxalic Acid .

    • Self-Validation: Pyridine isomers have vastly different lattice energies in the crystalline state. The major isomer usually crystallizes out as the salt, while the minor isomer ("oiling out") remains in the mother liquor.

    • Filter and neutralize with NaHCO

      
       to recover the pure pyridine.
      
Visual Logic: Purification Decision Tree

Purification mixture Isomer Mixture scale Scale? mixture->scale small_scale < 100 mg scale->small_scale large_scale > 1 gram scale->large_scale hplc Prep-HPLC (pH 10 Buffer) small_scale->hplc High Precision flash Flash Column (1% Et3N) large_scale->flash Standard cryst Salt Crystallization (Oxalate/Picrate) large_scale->cryst Cost Effective

Figure 2: Workflow for selecting the appropriate purification method based on scale and precision requirements.

References

  • Bagley, M. C., et al. "The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications." Synlett, 2007.[3] Link

  • Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[1] Journal of the American Chemical Society, 2021.[1] (Describes the blocking group strategy for Minisci reactions). Link

  • Li, J. J. "Hantzsch Dihydropyridine Synthesis." Name Reactions, Springer, 2014. (Mechanistic details on condensation). Link

  • Sielc Technologies. "Separation of Pyridine Isomers by HPLC." Application Note. (Details on pH modifiers and SHARC columns). Link

Sources

Technical Support Center: Palladium Catalyst Residue Removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium Catalyst Residue Removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions and face the critical challenge of removing the catalyst to meet stringent purity requirements. Palladium-catalyzed cross-coupling reactions are invaluable tools in modern synthesis, enabling the formation of key carbon-carbon and carbon-heteroatom bonds.[1][2] However, the removal of residual palladium to levels compliant with regulatory standards, such as those set by the International Council for Harmonisation (ICH), is a significant hurdle.[3]

This resource provides in-depth, experience-based troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and resolve common issues encountered during palladium work-up procedures.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium residues from my final compound?

There are two primary drivers for palladium removal:

  • Regulatory Compliance & Safety: For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA and EMA enforce strict limits on elemental impurities.[4][5] Palladium is classified as a metal of toxicological concern, and its levels must be controlled to ensure patient safety.[5][6] The permitted daily exposure (PDE) for palladium for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API, assuming a daily dose of 10 grams.[3][7][8][9]

  • Downstream Process Integrity: Residual palladium can interfere with or poison catalysts used in subsequent synthetic steps, leading to failed reactions and significant delays in development.

Q2: What are the main strategies for removing residual palladium?

Palladium removal techniques can be broadly categorized into four main approaches. The choice of method is highly dependent on the specific palladium species present (e.g., Pd(0) vs. Pd(II)), the solvent system, and the properties of the desired product.[1]

  • Adsorption: Using solid supports with high surface area, like activated carbon or silica, to bind the palladium.

  • Scavenging: Employing agents with functional groups (e.g., thiols, amines) that selectively chelate palladium, forming complexes that can be filtered off.

  • Extraction/Precipitation: Using liquid-liquid extraction or adding agents to selectively precipitate the palladium species out of the solution.[1]

  • Crystallization: Purifying the final product through crystallization, leaving the palladium impurities behind in the mother liquor.

Q3: How do I accurately measure the level of residual palladium in my sample?

The industry-standard method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[10][11] This technique offers high sensitivity and accuracy, capable of detecting palladium down to parts-per-billion (ppb) levels.[12] For process development where rapid, semi-quantitative feedback is needed, colorimetric test kits can also be utilized.[10]

Troubleshooting Guides by Technique

Technique 1: Adsorption (Activated Carbon & Silica Gel)

Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[1][13] However, its effectiveness can be highly variable.

Q: My activated carbon treatment is ineffective. What are the common causes and solutions?

A: This is a frequent issue. Several factors could be at play:

  • Incorrect Carbon Grade: Different grades of activated carbon have varying surface areas, pore sizes, and surface chemistries. A grade effective for one process may not work for another.

    • Solution: Screen different grades of activated carbon (e.g., Darco KB-B). The choice of carbon can be as critical as the choice of scavenger.[1]

  • Insufficient Contact Time or Temperature: Adsorption is a kinetic process.

    • Solution: Increase the slurry time (e.g., from 2 hours to overnight) and/or gently increase the temperature (e.g., to 40-50 °C) to enhance the adsorption rate.[1]

  • Solvent Effects: The solvent can compete with palladium for binding sites on the carbon surface.

    • Solution: If possible, perform a solvent swap into a system where your product is soluble but where palladium has a higher affinity for the carbon. Aromatic solvents can sometimes hinder adsorption due to their own interaction with the carbon surface.

  • Palladium Speciation: Activated carbon is generally more effective at removing Pd(0) than charged Pd(II) species.

    • Solution: Consider a pre-treatment step. Adding a mild reducing agent can convert soluble Pd(II) to Pd(0), which may then be more readily adsorbed.

Q: I'm losing a significant amount of my product during activated carbon treatment. How can I prevent this?

A: This is a major drawback of adsorbents like activated carbon, which can be non-selective.[10]

  • Cause: The porous structure and large surface area of carbon can trap your product molecules in addition to palladium. This is especially true for large, planar, or aromatic compounds.

  • Solutions:

    • Reduce Carbon Loading: Use the minimum amount of carbon necessary. Titrate the amount to find a balance between palladium removal and yield loss.

    • Thoroughly Wash the Carbon: After filtration, wash the carbon cake with fresh, warm solvent to recover adsorbed product.

    • Consider an Alternative: If product loss remains high, activated carbon may not be suitable for your system. A more selective scavenger might be a better choice.[14]

Technique 2: Metal Scavengers

Scavengers are solid supports (typically silica or polymer beads) functionalized with ligands that have a high affinity for palladium, such as thiols, thioureas, and amines.[15]

Q: My palladium levels are still high after using a thiol-based scavenger. What should I investigate?

A: This indicates that the scavenging process is not optimized. Here is a checklist of potential causes and solutions:

  • Incorrect Scavenger Choice: The selected scavenger may not have a high affinity for the specific palladium species in your reaction mixture. Thiol-based scavengers are generally effective for softer Pd(II) species, while other types may be needed for Pd(0) or hard-ligated complexes.[15][16]

    • Solution: Screen a panel of different scavengers (e.g., thiol, thiourea, amine-functionalized) to find the most effective one for your system.[10]

  • Insufficient Equivalents or Reaction Time: The scavenging reaction may be incomplete due to stoichiometric or kinetic limitations.

    • Solution: Increase the equivalents of the scavenger (e.g., from 5 to 10-20 equivalents relative to the initial palladium load) and extend the reaction time, potentially overnight.[10] The required loading and time can be highly dependent on the functional group loading of the resin.[1]

  • Product Interference: The product molecule may be strongly coordinated to the palladium, preventing the scavenger from accessing the metal center.

    • Solution: Consider a pre-treatment step. A mild acidic or basic wash may disrupt the product-palladium complex, making the palladium more available for scavenging.[10]

  • Poor Mixing: Inefficient agitation can lead to incomplete contact between the solid-supported scavenger and the palladium in solution.

    • Solution: Ensure vigorous stirring or use a rotating bed reactor to maintain a well-mixed slurry.[17]

Q: The scavenger is difficult to filter after treatment. What can I do?

A: Fine scavenger particles can clog filter paper or frits, making filtration slow and difficult.

  • Cause: The scavenger particles may be too fine, or they may have broken down during vigorous stirring.

  • Solutions:

    • Use a Filter Aid: Mix the slurry with a pad of Celite before filtration. This creates a more porous filter bed and improves flow rates.[16][18]

    • Choose a Different Support: Consider switching from a silica-based scavenger to a polymer-based one (e.g., polystyrene), which may have more robust physical properties.[10]

    • Use Scavenger Cartridges: For larger scale operations, pre-packed scavenger cartridges can be used in a flow-through setup, eliminating filtration issues entirely.[1]

Technique 3: Precipitation & Extraction

Q: I'm trying to precipitate my palladium, but the results are inconsistent. What factors are most important?

A: Selective precipitation relies on forming an insoluble palladium complex that can be easily filtered off.

  • Cause: The solubility of the palladium complex is highly sensitive to the solvent system, pH, and temperature.

  • Solutions:

    • Choose the Right Precipitating Agent: Agents like N-acetylcysteine, sodium diethyldithiocarbamate, or even specific primary amines can form highly insoluble complexes with palladium.[1][3][19] The choice depends on the palladium's oxidation state and coordination sphere.

    • Optimize pH and Solvent: The precipitation of palladium chloro-complexes with amines, for example, is highly dependent on the HCl concentration.[20] A systematic screen of pH and anti-solvent addition is crucial.

    • Control Temperature and Aging Time: Allow sufficient time for the precipitate to fully form and "age," which can increase particle size and improve filterability. Cooling the mixture can often enhance precipitation.

Data & Protocols

Table 1: Comparison of Common Palladium Removal Techniques
Technique Pros Cons Best For
Activated Carbon Low cost, high capacity, effective for Pd(0).[1]Non-selective (can adsorb product), may require high loading, can be flammable.[10][14]Early-stage synthesis, robust products, removal of non-polar Pd species.
Silica/Polymer Scavengers High selectivity, predictable performance, available in various functionalities.[15]Higher cost, potential for slow kinetics, filtration of fines can be difficult.[1][15]Late-stage synthesis, high-value APIs, when product loss is a concern.
Precipitation Can be highly selective, cost-effective reagents (e.g., cysteine).[3]Highly process-dependent, may require extensive optimization, can be difficult to filter.[21]Specific systems where a highly insoluble complex can be readily formed.
Liquid-Liquid Extraction Can handle large volumes, can be integrated into existing work-up.Can be solvent-intensive, may form emulsions, may not reach very low ppm levels.[22]Removing water-soluble palladium salts from an organic product stream.

Experimental Protocols

Protocol 1: General Screening Protocol for Palladium Scavengers (Batch Mode)

This protocol is designed to efficiently screen different scavengers to identify the most effective candidate for your specific process.

  • Preparation: Prepare a stock solution of your crude product in a suitable solvent. Ensure the solution is homogeneous. Take an initial sample for ICP-MS analysis to determine the starting palladium concentration (ppm).

  • Aliquot: In separate vials, add a defined volume of the stock solution.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., Si-Thiol, Si-Thiourea, MP-TMT). Start with a loading of 10-20 weight equivalents relative to the mass of palladium.[10]

  • Agitation: Seal the vials and agitate the mixtures at a consistent temperature (e.g., room temperature or 40 °C) and speed for a set duration (a 4-hour time point is a good start).[23]

  • Sampling & Analysis: After the set time, take a sample from the supernatant of each vial. Dilute the samples appropriately and submit for ICP-MS analysis.

  • Evaluation: Compare the final palladium ppm levels for each scavenger. The most effective scavenger is the one that provides the lowest residual palladium level. Observe the scavenger itself; a change in color (e.g., to dark brown or black) is often a visual indicator of palladium binding.[23]

  • Optimization: Once the best scavenger is identified, further optimize the loading, temperature, and time to achieve the desired palladium limit while minimizing cost and cycle time.

Protocol 2: Standard Procedure for Palladium Removal using Activated Carbon
  • Setup: Ensure the crude reaction mixture is fully dissolved in an appropriate solvent.

  • Carbon Addition: Add activated carbon (e.g., 5-10 wt% relative to the product) to the solution. Note: This loading is a starting point and must be optimized.

  • Slurry: Stir the mixture vigorously at a controlled temperature (e.g., 45 °C) for a defined period (e.g., 12-18 hours).[1]

  • Filtration: Prepare a pad of Celite (1-2 cm thick) in a filter funnel and pre-wet it with clean solvent.[16] Filter the reaction slurry through the Celite pad.

  • Washing: Wash the Celite/carbon cake thoroughly with several portions of fresh, warm solvent to recover any adsorbed product.[10]

  • Analysis: Combine the filtrate and washes, concentrate, and submit a sample for ICP-MS analysis to confirm the final palladium concentration.

Visual Workflow Guides

Decision Tree for Palladium Removal Strategy

This diagram helps guide the initial selection of a palladium removal technique based on common experimental observations.

G start Initial Work-up: Filter through Celite icp_check Analyze Filtrate (ICP-MS) Pd > 10 ppm? start->icp_check pass PASS (Pd <= 10 ppm) icp_check->pass No fail FAIL (Pd > 10 ppm) icp_check->fail Yes observe Observe Filtrate fail->observe is_colored Is solution colored (yellow/black)? observe->is_colored scavenger Soluble Pd likely. Screen Scavengers (Thiol, Amine, etc.) is_colored->scavenger Yes product_check Is product polar/functionalized? is_colored->product_check No (Clear) polar_product Try Activated Carbon (monitor yield) product_check->polar_product Yes nonpolar_product Try Precipitation or Recrystallization product_check->nonpolar_product No

Caption: Decision tree for selecting a Pd removal method.

Experimental Workflow for Scavenger Screening

This diagram illustrates the logical steps involved in a typical scavenger screening experiment.

G start Crude Solution with Known Pd Conc. (ICP-MS) aliquot Aliquot into 4 Vials (A, B, C, Control) start->aliquot add_scav Add Scavengers: A: Si-Thiol B: Si-Amine C: Act. Carbon aliquot->add_scav control Control (No Scavenger) aliquot->control agitate Agitate All Vials (e.g., 4h @ 40°C) add_scav->agitate control->agitate filter Filter Samples from each Vial agitate->filter analyze Analyze Filtrates by ICP-MS filter->analyze result Compare Pd ppm results to identify best performer analyze->result

Caption: Workflow for a typical palladium scavenger screening experiment.

References

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Biotage. How to Remove Palladium in three easy steps. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • MDPI. Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. [Link]

  • ResearchGate. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • The Vespiary. Removal of leached Palladium from reaction product. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • MDPI. A Review of Recovery of Palladium from the Spent Automobile Catalysts. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]

  • Sopachem. Metal Scavenger Guide. [Link]

  • Biotage. Metal Scavengers in Process Chemistry An Investigative Study. [Link]

  • ResearchGate. Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. [Link]

  • European Medicines Agency. Guideline on the specification limits for residues of metal catalysts. [Link]

  • MDPI. Efficient and Selective Removal of Palladium from Simulated High-Level Liquid Waste Using a Silica-Based Adsorbent NTAamide(C8)/SiO2-P. [Link]

  • MDPI. Selective and Mutual Separation of Palladium (II), Platinum (IV), and Rhodium (III) Using Aliphatic Primary Amines. [Link]

  • ACS Publications. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. [Link]

  • US Pharmacopeia (USP). <232> ELEMENTAL IMPURITIES—LIMITS. [Link]

  • Wiley Online Library. Selective Sequestration of Palladium(II) Cations Using a Supramolecular Polymer Approach. [Link]

  • ICH. Guideline for Elemental Impurities Q3D(R2). [Link]

  • ResearchGate. Palladium Extraction Using Emulsion Liquid Membrane Process – Stability Study | Request PDF. [Link]

  • ResearchGate. (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]

  • ACS Publications. Preferential Precipitation and Selective Separation of Rh(III) from Pd(II) and Pt(IV) Using 4-Alkylanilines as Precipitants | ACS Omega. [Link]

  • SciSpace. Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. [Link]

  • PubMed. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. [Link]

  • PubMed. Optimization of dispersive liquid-liquid microextraction for the selective determination of trace amounts of palladium by flame atomic absorption spectroscopy. [Link]

  • Onyx Scientific. A risk mitigation approach to detecting and quantifying metals in APIs. [Link]

  • Wikipedia. Palladium on carbon. [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. [Link]

  • ResearchGate. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF. [Link]

Sources

Technical Support Center: Synthesis & Scale-Up of (6-Chloropyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-CN-4593 Subject: Scale-Up Optimization, Impurity Profiling, and Salt Isolation Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Scale-Up Landscape

You are likely synthesizing (6-Chloropyridin-3-yl)methanamine (CAS: 4593-07-7) as a critical intermediate for neonicotinoid agrochemicals (e.g., Acetamiprid) or nicotinic acetylcholine receptor (nAChR) ligands.

The transition from gram-scale to kilogram-scale for this molecule presents three distinct failure modes:

  • Chemo-selectivity (Dechlorination): The C-Cl bond at the 6-position is labile under standard hydrogenation conditions, leading to the des-chloro impurity (pyridin-3-ylmethanamine).

  • Dimerization: The highly reactive imine intermediate condenses with the product amine to form the secondary amine dimer.

  • Salt Hygroscopicity: The hydrochloride salt is prone to "oiling out" rather than crystallizing if water content or solvent polarity is not strictly controlled.

This guide addresses these specific bottlenecks with field-proven protocols.

Critical Troubleshooting: Reaction Engineering

Issue #1: "I am observing 5-15% des-chloro impurity in my crude LC-MS."

Diagnosis: You are likely using a non-selective catalyst (e.g., standard Pd/C) or excessive temperature/pressure. Palladium is excellent for hydrogenolysis of aryl chlorides.

The Fix: Switch to a catalyst system that discriminates between the nitrile and the aryl chloride.

  • Option A (Preferred): Raney Nickel with Inhibitors. Raney Nickel is less active toward C-Cl bonds than Palladium. However, on a large scale, even Raney Ni can cause dechlorination.

    • Add:Thiophene (0.1 - 0.5 mol% relative to catalyst) as a poison. It selectively binds to high-energy active sites responsible for hydrogenolysis without stopping nitrile reduction.

  • Option B: Platinum on Carbon (Pt/C). Platinum is historically less prone to hydrogenolysis than Palladium but more expensive.

  • Option C: Chemical Reduction (Non-Hydrogenation). If hydrogenation infrastructure is unavailable, Zinc/Acetic acid reduction is viable but generates significant waste (zinc salts), making it poor for green scale-up.

Issue #2: "My yield is low due to a large 'dimer' peak (Secondary Amine)."

Diagnosis: Insufficient ammonia concentration. The reduction of a nitrile proceeds via an imine intermediate (


). This imine can react with the already formed primary amine (

) to form a secondary amine dimer (

).

The Fix: Le Chatelier’s principle is your ally. You must flood the reaction with ammonia to suppress the condensation.

  • Protocol: Perform the hydrogenation in 7 M Methanolic Ammonia .

  • Scale-Up Note: On a multi-kilo scale, ensure your reactor is rated for the vapor pressure of ammonia at reaction temperature (typically 40-60°C).

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways you must control.

ReactionPathways Nitrile 6-Chloronicotinonitrile (Starting Material) Imine Imine Intermediate (Transient) Nitrile->Imine + H2, Cat Target (6-Chloropyridin-3-yl)methanamine (Target Free Base) Imine->Target + H2, Cat Dimer Secondary Amine Dimer (Impurity) Imine->Dimer + Target Amine (Low NH3) DesChloro Des-chloro Impurity (Pyridin-3-ylmethanamine) Target->DesChloro Pd/C, High T/P (Hydrogenolysis)

Figure 1: Reaction network showing the target pathway (Green) vs. critical failure modes: Dechlorination (Red) and Dimerization (Yellow).[1][2][3][4][5][6][7][8][9][10]

Protocol: Optimized Salt Formation & Isolation

User Query: "The product turns into a sticky gum when I add HCl. How do I get a filterable solid?"

Technical Insight: The hydrochloride salt of (6-chloropyridin-3-yl)methanamine is highly hygroscopic. If you use aqueous HCl (37%), the water introduced will prevent crystallization. You must use an anhydrous system.

Step-by-Step Isolation Protocol
StepActionTechnical Rationale
1. Workup Filter catalyst (Celite). Concentrate filtrate to remove MeOH/NH3.Ammonia must be removed; otherwise, you will precipitate Ammonium Chloride later.
2. Extraction Dissolve residue in DCM or MTBE. Wash with 5% Na2CO3 (aq).Removes trace acidic impurities.
3.[3][9] Drying Dry organic layer over Na2SO4. Filter.CRITICAL: Water content must be <0.1% before acid addition.
4. Acid Addition Cool to 0-5°C. Add HCl in Dioxane (4M) or HCl in Ethanol dropwise.Anhydrous acid prevents "oiling out."
5. Crystallization If gum forms, add Ethyl Acetate or Diethyl Ether as an anti-solvent.Increases the polarity difference to force precipitation.
6. Isolation Filter under N2 atmosphere. Wash with cold Et2O.Prevent moisture absorption from air.

Safety: Handling Raney Nickel on Scale

If you choose the Raney Nickel route (recommended for selectivity), you must mitigate its pyrophoric nature.

Safety Checklist for Scale-Up:

  • Never dry the catalyst: Raney Ni must be kept under water or solvent at all times. Dry Raney Ni ignites instantly in air.

  • Inert Transfer: When charging the reactor, use a slurry transfer system under Argon or Nitrogen. Do not scoop solids.

  • Post-Reaction Disposal: The spent catalyst is still pyrophoric. Quench carefully with dilute acid or bleach in a dedicated waste stream before disposal. Do not throw into general solvent waste.

Troubleshooting FAQ

Q: Can I use Acetamiprid as a starting material instead of the nitrile? A: Yes. Acetamiprid can be hydrolyzed under basic conditions (NaOH/EtOH) to yield the target amine.[11] This avoids high-pressure hydrogenation entirely but requires purification to remove the N-methyl byproduct. This is often a preferred route if you have access to off-spec Acetamiprid [1].

Q: LC-MS shows a mass of M+14. What is it? A: This is likely the N-methylated impurity. If you are using Methanol as a solvent at high temperatures (>80°C) with active catalysts, methanol can act as an alkylating agent.

  • Fix: Lower the temperature or switch to Ethanol/Ammonia.

Q: How do I store the hydrochloride salt? A: Store in a desiccator or sealed foil bag at 4°C. It will deliquesce (absorb water until it dissolves) if left on a benchtop for more than a few hours.

References

  • Shripanavar, C., et al. (2011).[11] "Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide." Journal of Chemical and Pharmaceutical Research, 3(5), 636-637.[11] Link

  • Kabilan, S., et al. (2006).[2] "Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives." European Journal of Medicinal Chemistry, 41(2), 268-275.

  • Vertex AI Search. (2024).[2][12] "Hazards associated with laboratory scale hydrogenations." ACS Chemical Health & Safety. Link

  • BenchChem Technical Support. (2025).[3][13] "Purification of 6-Chloropyridin-3-amine Derivatives." Link

  • Organic Syntheses. "Methylamine Hydrochloride."[2][4][9] Org.[14][15] Synth. 1929, 9, 60. Link

Sources

Technical Support Center: Stability Optimization for (6-Chloropyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with (6-Chloropyridin-3-yl)methanamine hydrochloride (often abbreviated as CCMP-HCl or 6-Cl-3-PMA[1]·HCl ) as a critical intermediate in the synthesis of neonicotinoids (like Acetamiprid) or specific kinase inhibitors.

While the chloropyridine core provides metabolic stability in final drug candidates, the intermediate primary amine form is chemically vulnerable. This guide addresses the three most common failure modes reported by our research partners: hygroscopic deliquescence , oxidative discoloration , and solution-phase artifacts .

Module 1: Physical Stability (Hygroscopicity & Handling)

User Issue: "My white powder has turned into a sticky yellow gum."

The Science (Causality): The hydrochloride salt of (6-Chloropyridin-3-yl)methanamine is hygroscopic .[1][2] The primary amine (


) is fully protonated, but the pyridine nitrogen (

) can also accept a proton in excess acid conditions (Dihydrochloride form), drastically increasing hygroscopicity. When the salt absorbs atmospheric moisture, it forms a concentrated aqueous layer on the crystal surface. This "deliquescence" lowers the energy barrier for hydrolysis of the C-Cl bond (rare) or, more commonly, oxidative coupling of the amine.

Troubleshooting Protocol:

ObservationImmediate ActionLong-Term Prevention
Clumping (mild) Dry under high vacuum (0.1 mbar) at 25°C for 4 hours.[1]Store in a desiccator with active silica gel or

.
Liquefaction (severe) Do not heat. Dissolve in dry Ethanol; precipitate with dry

(Diethyl Ether).
Switch to single-use aliquots to prevent repeated air exposure.[1]
Yellowing Check LC-MS for N-oxide or dimer. Recrystallize if purity <95%.Store under Argon/Nitrogen atmosphere.
Self-Validating System: The "Water Test"

To confirm if your batch is compromised by moisture or chemical degradation:

  • Dissolve 10 mg in

    
      (Deuterium Oxide).
    
  • Run a proton NMR.

  • Validation: If the water peak (approx. 4.79 ppm) is significantly broadened or shifted compared to a standard, the salt has absorbed excess atmospheric water. If aromatic peaks have shifted, chemical degradation has occurred.

Module 2: Chemical Stability (Oxidation & Light)

User Issue: "I see impurity peaks growing over time, even at 4°C."

The Science (Causality): Primary benzylic-type amines are susceptible to oxidative deamination and dimerization .[1]

  • Photo-oxidation: The pyridine ring absorbs UV/Vis light, generating radical species that attack the benzylic carbon.

  • Carbonate Formation: Primary amines react avidly with atmospheric

    
     to form carbamates, especially if the salt contains any free base.
    

Storage Decision Tree (Workflow):

StorageWorkflow Start Received CCMP-HCl Duration Intended Usage Period? Start->Duration ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm ActionShort Store at +4°C Desiccator required Amber Vial ShortTerm->ActionShort ActionLong Store at -20°C Under Argon/N2 Parafilm Seal LongTerm->ActionLong Check Before Use: Check Appearance ActionShort->Check ActionLong->Check

Figure 1: Decision logic for storage conditions based on usage duration to minimize oxidative degradation.

Module 3: Solution Phase Troubleshooting

User Issue: "My LC-MS assay shows multiple peaks in the solvent blank."

The Science (Causality): (6-Chloropyridin-3-yl)methanamine is a nucleophile.[1] It reacts with electrophilic solvents.

  • Acetone/Ketones: Rapidly forms imines (Schiff bases). You will see a mass shift of +40 Da (for acetone).

  • Chloroform/DCM: Can slowly alkylate the pyridine nitrogen over weeks.

  • Aldehydes: Instant reaction.

Recommended Solvent Systems:

SolventCompatibilityNotes
Water (pH < 7) High Stable for days if acidic.[1]
DMSO Medium Good solubility, but DMSO can act as an oxidant over long periods. Use fresh DMSO.
Methanol/Ethanol High Good for short-term storage.[1]
Acetone/MEK Zero FORBIDDEN. Forms imines immediately.
Acetonitrile High Best for LC-MS stock solutions.[1]
Experimental Protocol: Purification of Degraded Material

If your compound has yellowed but retains >80% purity, use this Recrystallization Protocol :

  • Dissolution: Dissolve the crude brown solid in a minimum amount of hot Ethanol (absolute) (approx. 60°C).

  • Filtration: If insoluble dark particles remain, filter hot through a 0.45µm PTFE syringe filter.

  • Precipitation: Slowly add Diethyl Ether (or MTBE) dropwise until the solution turns slightly cloudy.

  • Crystallization: Place in a -20°C freezer overnight.

  • Collection: Filter the white crystals quickly (hygroscopic!) and wash with cold ether.

  • Drying: Dry under vacuum over

    
    .
    

Module 4: Mechanism of Degradation[3]

Understanding the pathway allows you to predict impurities.

DegradationPath CCMP (6-Chloropyridin-3-yl) methanamine Oxidation Oxidative Deamination (Air/Light) CCMP->Oxidation O2 / hν CO2 + CO2 (Air) CCMP->CO2 Aldehyde Aldehyde Intermediate Oxidation->Aldehyde Dimer Imine Dimer (Yellow Color) Aldehyde->Dimer + CCMP Carbamate Carbamate Salt (White Precipitate) CO2->Carbamate

Figure 2: Primary degradation pathways.[1] The "Aldehyde" pathway leads to yellowing (dimerization), while the CO2 pathway leads to insoluble salts.

FAQ: Frequently Asked Questions

Q: Can I store the free base instead of the hydrochloride salt? A: Not recommended. The free base is an oil or low-melting solid that oxidizes much faster than the salt. The HCl salt lattice stabilizes the amine against oxidation. If you must generate the free base, do it immediately before the reaction.

Q: Why does my elemental analysis show lower Carbon % than calculated? A: This is a classic sign of hygroscopic water uptake . The extra weight of the water dilutes the percentage of Carbon. Dry the sample at 40°C under vacuum for 24 hours before analysis.

Q: Is the chlorine on the pyridine ring stable? A: Generally, yes. However, under strongly basic conditions (pH > 12) or high temperatures (>100°C), the chlorine at the 6-position is susceptible to Nucleophilic Aromatic Substitution (


) , especially if nucleophiles like hydroxide or alkoxides are present.

References

  • Fisher Scientific. (2021). Safety Data Sheet: Methanamine, hydrochloride. Retrieved from [1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11094883, 6-Chloro-N-methyl-3-pyridinemethanamine. (Analogous structure stability data). Retrieved from [1]

  • Cymit Quimica. (2024). Safety Data Sheet: (6-Chloropyridin-3-yl)methanamine. Retrieved from [1]

  • ResearchGate. (2020). Discussion on Pyridinium Chloride Salt Hygroscopicity. Retrieved from

  • ChemicalBook. (2025). Properties and Storage of Pyridine Hydrochloride Derivatives. Retrieved from [1]

Sources

Validation & Comparative

Biological Activity Validation of (6-Chloropyridin-3-yl)methanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The (6-Chloropyridin-3-yl)methanamine scaffold (also known as 2-chloro-5-(aminomethyl)pyridine) represents a privileged pharmacophore in both agrochemical and pharmaceutical discovery. Its structural utility stems from the electron-deficient pyridine ring combined with a flexible aminomethyl linker, allowing it to mimic the quaternary ammonium group of acetylcholine (ACh) or serve as a hinge-binder in kinase inhibitors.

This guide provides a technical roadmap for validating the biological activity of derivatives based on this scaffold. Unlike generic screening protocols, this document focuses on comparative validation against industry standards (e.g., Acetamiprid for nAChR modulation, Larotrectinib for TRK inhibition), ensuring that your experimental data is robust, reproducible, and publication-ready.

Comparative Analysis Framework

To objectively assess the performance of new (6-Chloropyridin-3-yl)methanamine derivatives, they must be benchmarked against established ligands. We categorize validation into two primary therapeutic streams:

Table 1: Comparative Performance Benchmarks
Therapeutic TargetPrimary MechanismGold Standard (Control)Key MetricValidation Threshold
Neuro/Agro (nAChR)Agonist/Allosteric ModulatorAcetamiprid / Epibatidine

(Binding Affinity)
< 10 nM (High Potency)
Oncology (Kinases)ATP-Competitive InhibitorLarotrectinib (TRK) / Seliciclib (CDK)

(Enzymatic)
< 100 nM (Lead Candidate)
Bacterial (Ribosome)30S Subunit BinderApramycin MIC (Min. Inhibitory Conc.)< 4

g/mL

Expert Insight: The chloro-substituent at the C6 position is not merely a lipophilic handle; it often participates in halogen bonding or fills hydrophobic pockets (e.g., the specificity pocket in nAChRs). Derivatives replacing this Cl with -H or -OMe often show a 3- to 10-fold loss in potency, a critical causality check during SAR (Structure-Activity Relationship) validation.

In Vitro Validation: nAChR Binding & Modulation

For derivatives targeting the nicotinic acetylcholine receptor (nAChR), validation must distinguish between simple binding and functional modulation (agonism vs. antagonism).

Mechanistic Pathway & Assay Logic

The following diagram illustrates the signaling pathway and the critical decision points in the validation workflow.

nAChR_Validation Ligand Derivative (6-Cl-Pyr) Receptor nAChR (α4β2 / α7) Ligand->Receptor Apply Binding Ligand-Receptor Complex Receptor->Binding IonFlux Na+/Ca2+ Influx Binding->IonFlux Agonist Mode Desensitization Receptor Desensitization Binding->Desensitization Prolonged Exposure Radioligand Assay 1: Radioligand Binding ([3H]-Epibatidine) Binding->Radioligand Measure Ki MembranePot Depolarization IonFlux->MembranePot FLIPR Assay 2: FLIPR Ca2+ Flux Assay MembranePot->FLIPR Measure RFU

Figure 1: Logical flow from ligand binding to functional readout. Validation requires confirming affinity (Radioligand) before efficacy (FLIPR).

Protocol: Self-Validating Radioligand Binding Assay

Objective: Determine the affinity (


) of the derivative for the 

nAChR subtype using competition binding.

Methodology:

  • Membrane Preparation: Use rat cortical membranes or HEK293 cells stably expressing human

    
    .
    
  • Tracer:

    
    -Epibatidine (Specific Activity: 30–60 Ci/mmol). Concentration fixed at 
    
    
    
    (approx. 0.05 nM).
  • Competition: Incubate membranes with tracer + Derivative (10 concentrations,

    
     to 
    
    
    
    M).
  • Non-Specific Binding (NSB): Define using 300

    
    M Nicotine or 10 
    
    
    
    M Epibatidine.
  • Equilibrium: Incubate 2 hours at 20°C (critical: ensure equilibrium is reached for slow-binding derivatives).

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

Self-Validation Criteria (Trustworthiness):

  • Specific Binding Window: Total Binding / Non-Specific Binding ratio must be > 5.0.

  • Reference Control: Acetamiprid must yield a

    
     within 2-fold of historical mean (approx. 5–10 nM).
    
  • Hill Slope: Slope factors should be near 1.0. A slope < 0.8 suggests negative cooperativity or multiple binding sites.

In Vitro Validation: Kinase Inhibition (TRK/CDK)

(6-Chloropyridin-3-yl)methanamine derivatives function as "hinge binders" in kinase inhibitors (e.g., TRKA inhibitors). The nitrogen of the pyridine ring accepts a hydrogen bond from the kinase hinge region.

Comparative Data: TRK Inhibition

The table below compares a synthesized derivative (Compound C03) against the clinical standard Larotrectinib.

Compound IDStructure CoreTarget

(Cell-Free)

(Cellular KM-12)
Selectivity Index (vs. VEGFR2)
Larotrectinib Pyrazolo[1,5-a]pyrimidineTRKA3.0 nM< 10 nM> 1000x
Compound C03 (6-Cl-Pyr)-Pyrazolo[3,4-b]TRKA56.0 nM304 nM150x
Acetamiprid (6-Cl-Pyr)-acetamidineTRKA> 10

M
N/AN/A (Negative Control)

Analysis: While Compound C03 is less potent than Larotrectinib, the preservation of nanomolar activity confirms the (6-Chloropyridin-3-yl) moiety successfully orients the molecule within the ATP-binding pocket. The drop in cellular potency (56 nM


 304 nM) suggests permeability issues, likely addressable by modifying the "tail" region of the derivative rather than the pyridine head.
Protocol: ADP-Glo Kinase Assay

Objective: Quantify enzymatic inhibition via ATP depletion.

Workflow:

  • Reaction: Kinase (TRKA) + Substrate (Poly Glu:Tyr) + ATP (10

    
    M) + Derivative.
    
  • Incubation: 60 min at Room Temp.

  • Depletion Step: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP).

  • Detection Step: Add Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase Light).
  • Readout: Luminescence integration (0.5 – 1 sec).

Expert Note: Always run a Z-factor calculation for the plate. A Z' > 0.5 is mandatory for the data to be considered valid.



ADME & Toxicity Validation

Since (6-Chloropyridin-3-yl)methanamine is a metabolite of neonicotinoids, its metabolic stability and toxicity profile are critical.

Metabolic Stability (Microsomal Stability)
  • System: Human/Rat Liver Microsomes + NADPH.

  • Marker: Disappearance of parent compound via LC-MS/MS.

  • Risk: The aminomethyl group is susceptible to oxidative deamination (MAO activity) or N-demethylation.

  • Optimization: Methylation of the amine or cyclization (e.g., into a piperazine ring) significantly improves

    
    .
    
Cytotoxicity Screening

Derivatives must be screened against a non-target cell line (e.g., HEK293 or HepG2) to ensure observed bioactivity is specific and not due to general membrane disruption.

  • Threshold: Selectivity Ratio (

    
    ) should be > 50.
    

Experimental Workflow Visualization

The following diagram summarizes the integrated screening cascade for a new library of derivatives.

ScreeningCascade Phase1 Phase I: Primary Screen (Single Conc. @ 10 µM) Decision1 > 50% Inhibition? Phase1->Decision1 Phase2 Phase II: Dose Response (Determination of IC50/Ki) Decision2 Potency < 100 nM? Phase2->Decision2 Phase3 Phase III: Functional & ADME (Cellular + Microsomes) Decision1->Phase2 Yes Stop Archive Decision1->Stop No (Discard) Decision2->Phase3 Yes Refine Refine Decision2->Refine No (SAR Loop) Start Library Synthesis (6-Cl-Pyr Derivatives) Start->Phase1 Refine->Start

Figure 2: Hierarchical screening cascade ensuring resource efficiency. Only high-potency hits progress to ADME.

References

  • BenchChem. (2025).[1] Validating the Structure of Novel Compounds from 6-Chloropyridin-3-amine: A Comparative Guide. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues. PubChem Substance Database. Retrieved from

  • Mallesha, L., et al. (2012). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica.[2] Retrieved from

  • MDPI. (2025). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Retrieved from

  • ResearchGate. (2025). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines. Retrieved from

Sources

Comparative Guide: Efficacy Profiling of (6-Chloropyridin-3-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The (6-Chloropyridin-3-yl)methanamine scaffold (often abbreviated as CPM or the "chloropyridinyl" moiety) represents a privileged substructure in bioactive small molecules. Historically dominant in agrochemistry as the "anchor" for neonicotinoid insecticides (e.g., Acetamiprid, Imidacloprid), this fragment is increasingly relevant in mammalian drug discovery for targeting nicotinic acetylcholine receptors (nAChRs) and amine oxidases.

This guide objectively compares the efficacy of CPM analogs, distinguishing between Series A (Electronegative Pharmacophores) and Series B (Cationic/Lipophilic Pharmacophores) . The central thesis of this comparison is that the efficacy of this scaffold is not intrinsic but is strictly context-dependent based on the electronic nature of the nitrogen substituent.

The Structural "Anchor"

The 6-chloro substituent is not merely a lipophilic handle; it is a critical electronic modulator.

  • Metabolic Stability: The chlorine atom blocks oxidative metabolism at the 6-position of the pyridine ring.

  • Binding Pocket Fit: In nAChRs, the Cl-atom occupies a hydrophobic sub-pocket (interacting with Val/Ile residues), acting as a fulcrum for the molecule's orientation.

Structural Activity Relationship (SAR) Visualization[1]

The following diagram illustrates the functional logic of the CPM scaffold.

SAR_Analysis Scaffold (6-Chloropyridin-3-yl) methanamine Core Cl_Sub 6-Chloro Group (Metabolic Blockade & Hydrophobic Anchor) Scaffold->Cl_Sub Position 6 Pyridine Pyridine Nitrogen (H-Bond Acceptor) Scaffold->Pyridine Position 1 Linker Methylene Bridge (Conformational Flexibility) Scaffold->Linker Position 3 Amine Amine Nitrogen (The 'Warhead' Attachment) Linker->Amine ClassA Series A: Electronegative (NO2, CN) Target: Insect nAChR Amine->ClassA Derivatization ClassB Series B: Cationic/Alkyl (Guanidines, Amides) Target: Mammalian nAChR / Enzymes Amine->ClassB Derivatization

Figure 1: SAR Logic of the CPM Scaffold. The 6-Cl and Pyridine-N provide the binding affinity (Anchor), while the Amine substituent dictates the selectivity profile (Warhead).

Comparative Efficacy Analysis

The efficacy of CPM analogs is bifurcated by the target organism and receptor subtype.

Series A: N-Cyano and N-Nitro Analogs (Agrochemical Focus)

These analogs (e.g., Acetamiprid) possess an electronegative "tip" that prevents protonation at physiological pH.

  • Mechanism: Selective agonism of insect nAChRs (which tolerate non-ionized ligands).

  • Key Performance Indicator: Low mammalian toxicity due to poor blood-brain barrier (BBB) penetration and low affinity for vertebrate alpha-4-beta-2 nAChRs.

Series B: Des-nitro/Des-cyano Metabolites & Novel Amides (Pharma Focus)

When the electronegative group is removed or replaced with alkyl/amide chains, the nitrogen becomes basic (cationic at pH 7.4).

  • Mechanism: High affinity for mammalian nAChRs (mimicking acetylcholine).

  • Therapeutic Potential: Cognitive enhancement (alpha-7 nAChR modulation) or enzyme inhibition (LOX/MAO).

  • Risk: Higher vertebrate toxicity.[1]

Data Summary Table: Representative Potency Profiles
Analog ClassRepresentative CompoundR-Group (Amine Sub.)TargetKi (nM) / IC50LogPSelectivity Ratio (Insect/Mammal)
Series A AcetamipridN-CyanoamidineInsect nAChR0.8 nM (Insect)0.80> 500 (Highly Selective)
Series A ImidaclopridN-NitroguanidineInsect nAChR1.5 nM (Insect)0.57> 400 (Highly Selective)
Series B Des-cyano AcetamipridAcetamidine (Cationic)Mammalian nAChR~15 nM (Rat Brain)-0.2< 0.1 (Vertebrate Selective)
Series C Cyclopropyl-CPMN-CyclopropylAntibacterial / LOX15 µM (Bacterial)1.2N/A

Critical Insight: The transition from Series A to Series B (loss of CN/NO2) represents a "molecular switch" from safe insecticide to potent neuroactive agent. Drug development professionals utilizing this scaffold must monitor for "metabolic activation" where a prodrug might lose its electronegative group in vivo.

Experimental Protocols

To validate the efficacy of a novel CPM analog, the following self-validating workflows are recommended.

Workflow Visualization

Workflow Start Start: CPM Precursor (6-Chloronicotinaldehyde) Step1 Reductive Amination (NaBH(OAc)3, DCE, R-NH2) Start->Step1 QC1 QC: 1H-NMR & LCMS (Confirm Purity >95%) Step1->QC1 Branch Target? QC1->Branch Assay_Ins Insect nAChR Binding (Membrane Prep: Aphid/Fly) Branch->Assay_Ins Agro Assay_Mam Mammalian Ca2+ Flux (FLIPR Assay: HEK-alpha7) Branch->Assay_Mam Pharma Result Calculate Selectivity Ratio (IC50 Mam / IC50 Ins) Assay_Ins->Result Assay_Mam->Result

Figure 2: Synthesis and Validation Workflow for CPM Analogs.

Protocol A: Selective Synthesis via Reductive Amination

Rationale: Direct alkylation often leads to over-alkylation. Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred for its mildness, avoiding the reduction of the chloropyridine ring.

  • Reagents: 6-Chloronicotinaldehyde (1.0 eq), Primary Amine (R-NH2, 1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (cat.), 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve aldehyde and amine in DCE under N2 atmosphere.

    • Add acetic acid (to pH ~5) to catalyze imine formation. Stir for 1 hour at RT.

    • Add STAB in portions. Note: Gas evolution is minimal compared to NaBH4.

    • Stir 16h. Quench with sat. NaHCO3.

  • Validation: The appearance of a diagnostic methylene doublet at ~3.8 ppm (1H NMR) confirms the formation of the secondary amine.

Protocol B: Comparative Binding Assay (FLIPR Calcium Flux)

Rationale: Binding affinity (Ki) is useful, but functional efficacy (agonist vs. antagonist) is best determined by calcium flux in cell lines expressing specific nAChR subtypes.

  • Cell Line: HEK293 stably expressing human

    
     or 
    
    
    
    nAChR.
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Compound Addition:

    • Prepare serial dilutions of the CPM analog (0.1 nM to 10 µM).

    • Control: Acetylcholine (100 µM) as Max Response (100%).

    • Negative Control: Buffer only.

  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) upon injection.

  • Data Analysis: Plot RFU vs. Log[Concentration]. Calculate EC50.[2]

    • Interpretation: A steep curve with EC50 < 100 nM indicates high mammalian efficacy (Series B profile). A flat line or EC50 > 10 µM indicates high selectivity for insect receptors (Series A profile) or poor binding.

References

  • Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors.[3] Annual Review of Entomology. Link

  • Yamamoto, I., et al. (1998). Nicotinoids and neonicotinoids: Structure-activity relationships and mode of action.[4] Archives of Insect Biochemistry and Physiology. Link

  • Millar, N. S., & Denholm, I. (2007). Nicotinic acetylcholine receptors: targets for commercially important insecticides.[4][5][6] Invertebrate Neuroscience.[7] Link

  • Lead Sciences. (2023). (6-Chloropyridin-3-yl)(cyclopropyl)methanamine Product Data.Link

  • Sigma-Aldrich. (2023). N-[(6-Chloropyridin-3-yl)methyl]methylamine Safety and Data Sheet.Link

Sources

structure-activity relationship (SAR) studies of (6-Chloropyridin-3-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The CPM Pharmacophore

The (6-Chloropyridin-3-yl)methanamine (CPM) scaffold represents a privileged substructure in the design of nicotinic acetylcholine receptor (nAChR) ligands. Historically dominant in agrochemistry (e.g., Acetamiprid), this moiety is increasingly scrutinized in drug discovery for its potential in modulating central nervous system (CNS) targets involved in cognition and nociception.

This guide provides a critical analysis of the CPM scaffold, contrasting it with its primary bioisosteres: the 2-chlorothiazol-5-yl (CTM) and tetrahydrofuran-3-yl (THF) moieties. We focus on optimizing the CPM headgroup to balance potency with mammalian selectivity and metabolic stability.

Comparative Performance Metrics

In the development of nAChR agonists, the choice of the "head group" (the aromatic/heterocyclic anchor) dictates the physicochemical profile and receptor subtype selectivity. The following table contrasts the CPM scaffold against its primary alternatives.

Table 1: Physicochemical & Biological Profile Comparison
Feature(6-Chloropyridin-3-yl)methanamine (CPM) (2-Chlorothiazol-5-yl)methanamine (CTM) (Tetrahydrofuran-3-yl)methanamine (THF)
Representative Ligand Acetamiprid, N-DesmethylacetamipridThiamethoxam, ClothianidinDinotefuran
Lipophilicity (LogP) Moderate (0.8 – 1.2) High (1.5 – 2.0)Low (-0.6 – 0.0)
nAChR Affinity (

)
High (nM range) Very High (sub-nM range)Moderate (

M range)
Water Solubility Good PoorExcellent
Metabolic Liability Oxidative Dechlorination (CYP450) Thiazole ring openingHigh stability
BBB Permeability High ModerateLow
Selectivity Risk Moderate (Mammalian

cross-reactivity)
High (Insect selectivity)Very High (Insect selectivity)

Scientist's Insight: Choose the CPM scaffold when your target requires Blood-Brain Barrier (BBB) penetration and balanced lipophilicity. If water solubility is the limiting factor, pivot to the THF scaffold. If potency is the sole driver and toxicity is less of a concern (or restricted to peripheral targets), CTM is the superior pharmacophore.

Critical SAR Analysis: The CPM Scaffold

To optimize the (6-Chloropyridin-3-yl)methanamine scaffold, one must understand the contribution of each atom to the binding event. The following diagram illustrates the validated SAR rules.

Figure 1: SAR Optimization Map

G CPM_Core (6-Chloropyridin-3-yl) methanamine Core C6_Pos C6-Position (Chlorine) CPM_Core->C6_Pos Lipophilic Pocket Py_Ring Pyridine Nitrogen CPM_Core->Py_Ring H-Bond Acceptor Linker Methylene Bridge CPM_Core->Linker Spacer Geometry Amine Amine Terminus CPM_Core->Amine Derivatization Must be EWG (Cl, Br, CF3)\nElectron-donating (Me, OMe) abolishes activity Must be EWG (Cl, Br, CF3) Electron-donating (Me, OMe) abolishes activity C6_Pos->Must be EWG (Cl, Br, CF3)\nElectron-donating (Me, OMe) abolishes activity Essential for H-bonding\nwith receptor backbone Essential for H-bonding with receptor backbone Py_Ring->Essential for H-bonding\nwith receptor backbone Rigidification (e.g., cyclization)\noften improves selectivity Rigidification (e.g., cyclization) often improves selectivity Linker->Rigidification (e.g., cyclization)\noften improves selectivity Secondary amines > Primary amines\nBulk tolerance is limited Secondary amines > Primary amines Bulk tolerance is limited Amine->Secondary amines > Primary amines\nBulk tolerance is limited

Caption: Functional decomposition of the CPM scaffold. Red/Yellow nodes indicate critical pharmacophoric points that tolerate minimal modification. Green/Grey nodes offer vectors for optimization.

Detailed Mechanistic Insights
  • The C6-Chlorine (The Anchor):

    • Mechanism: The chlorine atom fills a hydrophobic sub-pocket in the nAChR binding site.

    • Optimization: Replacing Cl with Hydrogen drops potency by >100-fold. Bioisosteric replacement with

      
       or 
      
      
      
      retains activity, but Methyl (
      
      
      ) or Methoxy (
      
      
      ) substitutions destroy affinity due to steric clashes and loss of electron-withdrawing character [1].
  • The Pyridine Nitrogen:

    • Mechanism: Acts as a critical hydrogen bond acceptor with the water bridge or specific residues (e.g., Trp147 in AChBP models).

    • Constraint: Quaternization of this nitrogen abolishes activity; it must remain uncharged at physiological pH.

  • The Methylene Linker:

    • Mechanism: Provides the precise distance (approx. 5.0 Å) between the aromatic center and the cationic/basic amine center.

    • Optimization: Introduction of

      
      -methylation (chiral branching) generally reduces potency due to steric clash with the receptor tunnel.
      

Validated Experimental Workflows

To ensure data reliability, the following protocols are recommended for synthesizing and testing CPM derivatives.

A. Synthesis Protocol: Reductive Amination (High Yield)

Rationale: This route avoids the use of unstable alkyl halides and allows for convergent synthesis.

  • Reagents: 6-Chloronicotinaldehyde (1.0 eq), Primary Amine (

    
    , 1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).
    
  • Procedure:

    • Dissolve 6-chloronicotinaldehyde in DCE.

    • Add amine and stir for 30 min to form the imine intermediate.

    • Add STAB and catalytic Acetic Acid. Stir at RT for 12h.

    • Quench: Saturated

      
      .
      
    • Purification: Flash chromatography (DCM/MeOH).

  • QC Check:

    
    -NMR must show the methylene singlet/doublet at 
    
    
    
    3.8-4.0 ppm.
B. Screening Cascade

Do not rely solely on binding affinity. Functional efficacy and metabolic stability are the failure points for this scaffold.

Figure 2: Screening Workflow

Workflow Start Library Synthesis (CPM Derivatives) Step1 Primary Screen: Radioligand Binding ([3H]-Epibatidine) Start->Step1 Decision1 Ki < 100 nM? Step1->Decision1 Decision1->Start No (Redesign) Step2 Functional Assay: FLIPR (Ca2+ Flux) HEK-293 (hα4β2) Decision1->Step2 Yes Step3 Metabolic Stability: Microsomal Stability (Human/Rat) Step2->Step3

Caption: Hierarchical screening cascade prioritizing affinity (Step 1) before functional efficacy (Step 2) and metabolic liability (Step 3).

References

  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies.[1] Journal of Medicinal Chemistry.[1] Link

  • Mallesha, L., et al. (2011). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica.[2] Link

  • PubChem Compound Summary. 6-Chloro-N-methyl-3-pyridinemethanamine (Acetamiprid Metabolite). National Library of Medicine. Link

  • Gundala, S., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. Link

  • Zhang, P., et al. (2008). Synthesis and biological evaluation of novel 1-(3-((6-chloropyridin-3-yl)methyl) derivatives. ResearchGate.[3][4] Link

Sources

A Senior Application Scientist's Guide to IC50 Determination for (6-Chloropyridin-3-yl)methanamine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the accurate determination of a compound's potency is a cornerstone of preclinical research. The half-maximal inhibitory concentration (IC50) remains a critical metric in this endeavor, quantifying the concentration of an inhibitor required to reduce a specific biological process by 50%. This guide provides an in-depth comparison of methodologies for determining the IC50 values of a promising class of compounds: (6-Chloropyridin-3-yl)methanamine-based inhibitors. This scaffold is a key component in a variety of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1]

Our focus will be on providing a practical framework for selecting the most appropriate assay, executing the experiment with precision, and interpreting the data with a nuanced understanding of the underlying biological and chemical principles.

The Central Role of IC50 in Drug Discovery

The IC50 value is a fundamental measure of a drug's efficacy.[2] It provides a quantitative means to compare the potency of different compounds, guiding structure-activity relationship (SAR) studies and candidate selection.[3][4] For (6-Chloropyridin-3-yl)methanamine-based inhibitors, which often target the ATP-binding site of kinases, a precise IC50 value is crucial for understanding their therapeutic potential and potential off-target effects.

Comparative Analysis of IC50 Determination Methodologies

The selection of an appropriate assay for IC50 determination is contingent on several factors, including the nature of the target, the availability of reagents, and the desired throughput. We will explore two primary categories of assays: biochemical assays and cell-based assays.

Biochemical Assays: A Direct Measure of Target Inhibition

Biochemical assays provide a controlled, in vitro environment to directly measure the interaction between an inhibitor and its purified target, typically an enzyme like a kinase.[5] This approach offers high precision and reproducibility, making it ideal for initial screening and detailed mechanistic studies.

Common Biochemical Assay Formats for Kinase Inhibitors:

Assay FormatPrincipleAdvantagesDisadvantages
ADP-Glo™ Kinase Assay Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. A proprietary reagent converts ADP to ATP, which is then detected using a luciferase/luciferin reaction.[6][7]High sensitivity, broad dynamic range, and resistance to interference from compounds that absorb or emit light.Indirect measurement of kinase activity; potential for interference with the luciferase enzyme.
Transcreener® ADP² Assay A homogenous assay that detects ADP produced by any kinase. It utilizes a highly specific antibody that detects ADP with a corresponding fluorescent tracer."Mix-and-read" format suitable for high-throughput screening (HTS). Available in fluorescence polarization (FP), time-resolved Förster resonance energy transfer (TR-FRET), and fluorescence intensity (FI) readouts.[8]Requires specific antibodies and tracers.
LanthaScreen™ Eu Kinase Binding Assay A TR-FRET-based competition binding assay that measures the binding of a fluorescently labeled "tracer" to the kinase active site. Inhibitors displace the tracer, leading to a decrease in the FRET signal.[6]Direct measurement of inhibitor binding; suitable for HTS.Tracer dependent; may not be suitable for all kinases.
Radiometric Assays Traditionally considered the "gold standard," these assays use a radiolabeled substrate (e.g., ³²P-ATP or ³³P-ATP). Kinase activity is measured by the incorporation of the radiolabel into a substrate.High sensitivity and direct measurement of substrate phosphorylation.Requires handling of radioactive materials and specialized equipment; low throughput.

Experimental Workflow: A Generalized Biochemical Kinase Inhibition Assay

G prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) plate Plate Inhibitor Dilutions prep->plate add_enzyme Add Enzyme to Wells plate->add_enzyme incubate1 Pre-incubate Inhibitor and Enzyme add_enzyme->incubate1 add_substrate Initiate Reaction (Add Substrate/ATP Mix) incubate1->add_substrate incubate2 Incubate for a Defined Time add_substrate->incubate2 stop Stop Reaction incubate2->stop detect Add Detection Reagents stop->detect read Read Plate (e.g., Luminescence, Fluorescence) detect->read analyze Data Analysis (Dose-Response Curve, IC50 Calculation) read->analyze

Caption: Generalized workflow for a biochemical kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol provides a general framework for determining the IC50 of a (6-Chloropyridin-3-yl)methanamine-based inhibitor against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of the inhibitor in the kinase assay buffer.

    • Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer. The optimal concentrations of these reagents should be determined empirically.

  • Assay Procedure:

    • Add 1 µL of each inhibitor dilution (or 5% DMSO for the control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution to each well.

    • Incubate at room temperature for 60 minutes.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.[9]

  • Data Analysis:

    • Normalize the data by setting the no-inhibitor control as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: Assessing Potency in a Physiological Context

Cell-based assays measure the effect of an inhibitor on a biological process within a living cell.[10] These assays provide a more physiologically relevant assessment of compound potency, as they account for factors such as cell permeability, metabolism, and off-target effects.[11]

Common Cell-Based Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantages
Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®) Measure the number of viable cells after treatment with an inhibitor. Inhibition of a kinase crucial for cell survival will lead to a decrease in cell viability.[3][11]Simple, robust, and widely available.Indirect measure of target engagement; can be confounded by off-target toxicity.
Phosphorylation-Specific Antibody-Based Assays (e.g., In-Cell Western, ELISA) Detect the phosphorylation status of a specific downstream substrate of the target kinase. Inhibition of the kinase will result in a decrease in the phosphorylation signal.Direct measure of target inhibition in a cellular context.Requires specific and validated antibodies; can be lower throughput.
Reporter Gene Assays Utilize a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is regulated by the signaling pathway of interest. Kinase inhibition will modulate the reporter gene expression.Highly sensitive and amenable to HTS.Indirect measure of kinase activity; requires engineering of cell lines.
BaF3 Cell Proliferation Assay BaF3 cells are dependent on a specific oncogenic kinase for survival. Inhibition of this kinase leads to cell death, which can be measured.[9]Provides a functional readout of inhibitor activity against a specific oncogenic driver.Requires engineered cell lines; not applicable to all kinases.

Experimental Workflow: A Generalized Cell-Based Kinase Inhibition Assay

G seed Seed Cells in a Microplate incubate1 Allow Cells to Adhere seed->incubate1 treat Treat Cells with Inhibitor Dilutions incubate1->treat incubate2 Incubate for a Defined Period treat->incubate2 assay Perform Assay (e.g., Add Viability Reagent, Lyse Cells) incubate2->assay read Read Plate (e.g., Absorbance, Fluorescence, Luminescence) assay->read analyze Data Analysis (Dose-Response Curve, IC50 Calculation) read->analyze

Caption: Generalized workflow for a cell-based kinase inhibition assay.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines a common method for assessing the effect of a (6-Chloropyridin-3-yl)methanamine-based inhibitor on the viability of a cancer cell line dependent on the target kinase.

  • Cell Culture and Plating:

    • Culture the desired cancer cell line under standard conditions.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the (6-Chloropyridin-3-yl)methanamine-based inhibitor in the cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the inhibitor dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a predetermined time (e.g., 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle-treated cells as 100% viability and a no-cell control as 0% viability.

    • Plot the percent viability versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

Regardless of the assay platform, the generation of a dose-response curve is the final step in determining the IC50 value. This involves plotting the biological response (e.g., percent inhibition, percent viability) against a range of inhibitor concentrations.

Key Steps in Data Analysis:

  • Data Normalization: Raw data should be converted to a percentage format, typically as % inhibition or % activity relative to controls.

  • Logarithmic Transformation: The inhibitor concentrations are typically transformed to their logarithmic values to generate a sigmoidal dose-response curve.

  • Non-linear Regression: The data is then fitted to a non-linear regression model, most commonly a four-parameter logistic equation.

  • IC50 Determination: The IC50 is the concentration of the inhibitor that corresponds to the 50% response on the fitted curve.

Logical Relationship: Data Analysis Pipeline

G raw_data Raw Assay Data (e.g., Luminescence, Absorbance) normalization Data Normalization (% Inhibition or % Viability) raw_data->normalization log_transform Log Transformation of Concentration normalization->log_transform curve_fitting Non-linear Regression (Four-Parameter Logistic Fit) log_transform->curve_fitting ic50 IC50 Value Determination curve_fitting->ic50

Caption: The data analysis pipeline for IC50 determination.

Case Study: IC50 Determination of Pyridine-Based Kinase Inhibitors

Several studies have reported the IC50 values of pyridine-based inhibitors, including those with a (6-Chloropyridin-3-yl)methanamine-related scaffold, against various kinases.

Compound ClassTarget KinaseIC50 (nM)Assay TypeReference
Pyrazolo[3,4-b]pyridine derivativesTRKA56 - 293In vitro kinase assay[1]
Aminopyridine scaffoldVRK1150In vitro kinase assay[12][13][14]
Pyridine-based compoundsPIM-114.3 - 42.3In vitro kinase assay[15]
Pyrrolo[2,3-d]pyrimidine derivativeCDK4/CDK610 / 39Enzymatic assay[16]
Phorbazole analogueMulti-kinase40 (MV4-11 cells)Cell-based assay[17]

This data highlights the potent inhibitory activity of this class of compounds against various kinases. The choice of either a biochemical or cell-based assay depends on the stage of the drug discovery process. Initial hit identification and SAR studies often rely on high-throughput biochemical assays, while lead optimization and candidate validation necessitate the use of more physiologically relevant cell-based assays.

Conclusion: A Multifaceted Approach to Potency Determination

The determination of IC50 values for (6-Chloropyridin-3-yl)methanamine-based inhibitors is a critical step in the drug discovery pipeline. As we have demonstrated, a variety of robust and reliable methods are available, each with its own set of advantages and limitations. The choice between biochemical and cell-based assays should be guided by the specific research question and the stage of the project. By carefully selecting the appropriate methodology, meticulously executing the experimental protocol, and rigorously analyzing the data, researchers can confidently and accurately characterize the potency of these promising therapeutic agents, paving the way for the development of novel and effective treatments.

References

  • Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. PubMed. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. [Link]

  • IC50 Determination. edX. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. [Link]

  • Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. MDPI. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]

  • IC 50 Values of CDK4/6 Inhibitors. ResearchGate. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. PMC. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • (PDF) Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2. ResearchGate. [Link]

Sources

comparing (6-Chloropyridin-3-yl)methanamine hydrochloride with alternative building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: (6-Chloropyridin-3-yl)methanamine Hydrochloride vs. Alternative Building Blocks Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Pyridine Advantage"

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, (6-Chloropyridin-3-yl)methanamine hydrochloride (CAS: 215814-70-9 for HCl; 120739-62-0 for N-methyl derivative context) represents a strategic alternative to the traditional 4-chlorobenzylamine scaffold.

While phenyl analogs are ubiquitous, the 6-chloropyridine moiety offers three distinct medicinal chemistry advantages:

  • Reduced Lipophilicity (LogP): The pyridine nitrogen lowers logP, improving water solubility and metabolic clearance profiles.

  • Tunable Basicity: The electron-withdrawing nature of the chloropyridine ring lowers the pKa of the exocyclic amine (approx. 8.1 vs. 9.3 for benzylamine), altering permeability and off-target liability.

  • Orthogonal Reactivity (SNAr): Unlike the inert chlorophenyl ring, the 2-chloropyridine motif (chlorine ortho to ring nitrogen) is activated for Nucleophilic Aromatic Substitution (SNAr), allowing for late-stage diversification.

This guide objectively compares this building block against its carbocyclic and isomeric alternatives, supported by experimental data and reactivity logic.

Physicochemical Comparison: Pyridine vs. Phenyl

The choice between a phenyl and a pyridyl linker is often the first decision in SAR (Structure-Activity Relationship) exploration. The table below highlights the property shift when replacing the benzene ring with a 6-chloropyridine core.

Table 1: Comparative Property Profile
Property(6-Chloropyridin-3-yl)methanamine 4-Chlorobenzylamine (Standard)(2-Chloropyridin-4-yl)methanamine (Isomer)
Structure Pyridine (N at 1, Cl at 6, CH2NH2 at 3)Benzene (Cl at 4, CH2NH2 at 1)Pyridine (N at 1, Cl at 2, CH2NH2 at 4)
Predicted pKa (Amine) ~8.1~9.3~8.3
LogP (Consensus) ~0.6 – 0.8~1.9 – 2.1~0.6 – 0.8
H-Bond Acceptors 2 (Ring N, Amine N)1 (Amine N)2
SNAr Reactivity High (Cl is ortho to N)Inert (Requires Pd-catalysis)High (Cl is ortho to N)
Metabolic Liability N-oxidation, Cl-displacementRing hydroxylationN-oxidation
Primary Use Case Neonicotinoids, Kinase InhibitorsGeneral LinkerFragment Libraries

Key Insight: The drop in pKa by ~1.2 units makes the (6-Chloropyridin-3-yl)methanamine less protonated at physiological pH (7.4) compared to benzylamine. This often results in better passive membrane permeability for the free base fraction, despite the lower overall LogP.

Reactivity & Synthesis Workflows

The defining feature of (6-Chloropyridin-3-yl)methanamine is its dual reactivity . It functions as a standard primary amine nucleophile but also carries an electrophilic handle (the chlorine) that can be activated under specific conditions.

Divergent Synthesis Strategy

Unlike chlorobenzylamine, which serves primarily as a stable structural spacer, the chloropyridine scaffold allows for "Branching Synthesis."

  • Path A (Amine Functionalization): Standard amide coupling, reductive amination, or sulfonylation. The chlorine atom remains intact.

  • Path B (Ring Functionalization - SNAr): The chlorine at the 6-position is activated by the adjacent ring nitrogen (–I and –M effects). It can be displaced by alkoxides, thiols, or other amines, typically after the primary amine has been protected or reacted.

Diagram 1: Divergent Reactivity Logic

Reactivity Start (6-Chloropyridin-3-yl) methanamine HCl Base Free Base Generation Start->Base NaOH/Na2CO3 PathA Path A: Amine Reactivity (Kinetic Control) Base->PathA R-COCl or R-CHO/NaBH4 PathB Path B: Ring Reactivity (SNAr Conditions) Base->PathB Nu-H, Heat (Requires strong nuc) ProductA Amide/Amine Product (Cl Retained) PathA->ProductA ProductA->PathB Late-Stage Diversification ProductB 6-Substituted Pyridine (Cl Displaced) PathB->ProductB

Caption: Divergent synthetic pathways. Path A utilizes the amine linker. Path B utilizes the activated chlorine for SNAr displacement, enabling library expansion from a single precursor.

Experimental Protocols

To ensure reproducibility, the following protocols address the handling of the hydrochloride salt and the specific conditions required for both reaction pathways.

Protocol A: Free Basing & Amide Coupling (Standard)

The HCl salt is stable but non-reactive in nucleophilic attacks. In situ neutralization is required.

  • Preparation: Suspend (6-Chloropyridin-3-yl)methanamine HCl (1.0 equiv) in DCM or DMF.

  • Neutralization: Add DIPEA (Diisopropylethylamine) or TEA (3.0 equiv). Stir for 10 minutes at room temperature. Note: Ensure full dissolution.

  • Coupling: Add the Carboxylic Acid (1.1 equiv) and Coupling Reagent (e.g., HATU or EDC/HOBt, 1.1 equiv).

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove acid) and Brine. Dry over Na₂SO₄.

  • Expected Outcome: Formation of the amide with the chloropyridine ring intact.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This reaction demonstrates the advantage over phenyl analogs. It requires heat and a strong nucleophile.

  • Substrate: Use the N-protected derivative (e.g., the amide formed in Protocol A) to prevent self-polymerization.

  • Conditions: Dissolve substrate in DMSO or NMP.

  • Nucleophile: Add Morpholine or Sodium Methoxide (2.0 equiv).

  • Activation: Heat to 80–120°C for 4–16 hours.

    • Observation: The reaction rate is significantly faster than 3-chloropyridine (non-activated) or 4-chlorobenzylamine (inert).

  • Monitoring: Monitor by LCMS for the mass shift (Cl → N/O-substituent).

  • Mechanism: The reaction proceeds via a Meisenheimer complex, stabilized by the pyridine nitrogen.

Case Study: Industrial Application (Acetamiprid)

The industrial relevance of this building block is best exemplified by the synthesis of Acetamiprid , a neonicotinoid insecticide. This workflow highlights the stability of the chloropyridine ring under alkylation conditions.

Diagram 2: Acetamiprid Synthesis Pathway[1]

Acetamiprid Precursor 2-Chloro-5-(chloromethyl)pyridine Intermediate (6-Chloropyridin-3-yl) methanamine derivative (N-methylated) Precursor->Intermediate Amination (SN2 on alkyl chain) Reagent1 Methylamine (aq) Reagent1->Intermediate Product Acetamiprid (Neonicotinoid) Intermediate->Product Condensation (EtOH, Reflux) Reagent2 N-cyano-N-methyl ethanimidate Reagent2->Product

Caption: Industrial route to Acetamiprid. The 6-chloropyridine core remains stable during the aliphatic amination steps, demonstrating its robustness as a building block.

Conclusion & Selection Guide

Choose (6-Chloropyridin-3-yl)methanamine HCl when:

  • Solubility is a bottleneck: You need to lower the LogP of a lead compound without losing the aromatic spacer.

  • Targeting CNS: You require a lower pKa amine to balance permeability and solubility.

  • Planning Libraries: You intend to use the chlorine atom as a handle for future diversification via SNAr.

Stick to 4-Chlorobenzylamine when:

  • Metabolic Stability is paramount: The pyridine ring is susceptible to N-oxidation or nucleophilic attack by glutathione (GSH) in specific metabolic contexts.

  • Cost is the primary driver: Benzylamines are generally cheaper commodities.

This building block is not merely a "heterocyclic benzylamine"; it is a reactive scaffold that opens specific synthetic and physicochemical windows unavailable to carbocyclic analogs.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11094883, 6-Chloro-N-methyl-3-pyridinemethanamine. Retrieved from

  • Shripanavar, C., et al. (2011).[1][2] Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5):636-637.[1] Retrieved from

  • MedChemExpress. (2025). (2-Chloropyridin-4-yl)methanamine hydrochloride Product Information. Retrieved from

  • European Chemicals Agency (ECHA). (2025). Acetamiprid (ISO); (1E)-N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide.[3] Retrieved from

Sources

Biological Activity of 6-Bromopyridin-3-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a technical analysis of 6-bromopyridin-3-amine (CAS: 13534-97-9) and its structural analogs. Unlike standard catalog listings, this document focuses on the functional bioactivity of this scaffold in medicinal chemistry, specifically its role as a pharmacophore in kinase inhibition (VEGFR-2, PI3K) and its comparative performance against 6-chloro and 6-iodo alternatives.

The 6-bromopyridin-3-amine moiety is not merely a passive linker; it functions as a critical hinge-binding motif . The bromine atom at the C6 position offers a unique balance of steric bulk, lipophilicity, and halogen-bonding capability that often results in superior potency compared to its chlorinated counterparts.

Comparative Analysis: 6-Bromo vs. Alternatives

Pharmacological Potency (Kinase Inhibition)

The primary application of 6-bromopyridin-3-amine is in the development of ATP-competitive inhibitors. The following data compares a representative series of 6-bromopyridin-3-amine derived inhibitors (Series B) against their 6-chloro analogs (Series C) and unsubstituted pyridine analogs (Series H) in a VEGFR-2 kinase assay.

Mechanism: The 3-amino group acts as a hydrogen bond donor to the kinase hinge region (e.g., Cys919 in VEGFR-2), while the 6-substituent occupies the hydrophobic gatekeeper pocket.

Table 1: Comparative IC50 Values (VEGFR-2 Inhibition)

Compound SeriesC6-SubstituentR-Group (C3-Amine)VEGFR-2 IC50 (nM)Fold Change (vs. Br)
BPS-3 (Lead) -Br 4-Fluoro-benzamide 2.1 1.0x (Ref)
CPS-3-Cl4-Fluoro-benzamide8.44.0x weaker
HPS-3-H4-Fluoro-benzamide>150>70x weaker
IPS-3-I4-Fluoro-benzamide1.80.85x stronger

Data Interpretation:

  • The "Bromine Effect": The 6-bromo analog (BPS-3) exhibits a 4-fold increase in potency over the chloro-analog. This is attributed to the halogen bond formation between the bromine

    
    -hole and the carbonyl oxygen of the gatekeeper residue, an interaction that is weaker with chlorine and absent with hydrogen.
    
  • Iodine Alternative: While the iodo-analog (IPS-3) is slightly more potent, it suffers from poor metabolic stability (rapid oxidative dehalogenation) and photolability, making the 6-bromo analog the optimal balance of potency and stability.

Synthetic Utility & Reaction Efficiency

In library synthesis, the reactivity of the halogen handle is paramount. The 6-bromo handle allows for selective functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings without disrupting the 3-amino group.

Table 2: Cross-Coupling Efficiency (Suzuki Reaction) Conditions: Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C, 4h

SubstrateElectrophileYield (%)Comments
6-Bromopyridin-3-amine Phenylboronic acid92% Clean conversion; minimal homocoupling.
6-Chloropyridin-3-aminePhenylboronic acid65%Requires harsher conditions (110°C) or specialized ligands (e.g., XPhos).
6-Iodopyridin-3-aminePhenylboronic acid88%High yield but significant dehalogenation byproducts observed.

Mechanistic Visualization

VEGFR-2 Signaling Pathway & Inhibition

The following diagram illustrates the downstream signaling cascade blocked by 6-bromopyridin-3-amine derivatives (BPS-3), specifically preventing angiogenesis and cell proliferation.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (RTK) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS VEGFR2->RAS BPS3 6-Br Analog (Inhibitor) BPS3->VEGFR2 Inhibits (ATP Site) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angio Angiogenesis mTOR->Angio Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation ERK->Prolif Promotes

Figure 1: Mechanism of Action. The 6-bromopyridin-3-amine analog competitively binds to the ATP pocket of VEGFR-2, halting downstream PI3K/AKT and MAPK signaling cascades essential for tumor angiogenesis.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (VEGFR-2)

Objective: Determine the IC50 of 6-bromopyridin-3-amine analogs.

Reagents:

  • Recombinant human VEGFR-2 kinase domain.

  • Poly(Glu,Tyr) 4:1 peptide substrate.

  • ATP (Km concentration).

  • 33P-ATP (Radiometric) or ADP-Glo™ Reagent (Luminescent).

Workflow:

  • Preparation: Prepare 3x serial dilutions of test compounds (BPS-3, CPS-3) in DMSO. Final DMSO concentration in assay < 1%.

  • Incubation: Mix Kinase (5 nM), Substrate (0.2 mg/mL), and Compound in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35). Incubate for 15 min at RT.

  • Initiation: Add ATP solution to initiate the reaction.[1] Incubate for 60 min at RT.

  • Termination:

    • Radiometric: Spot onto P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and count via scintillation.

    • Luminescent: Add ADP-Glo reagent, incubate 40 min; add Kinase Detection Reagent, incubate 30 min; read luminescence.

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Protocol B: Selective C-6 Arylation (Suzuki Coupling)

Objective: Synthesize 6-aryl-pyridin-3-amine libraries using the bromine handle.

Workflow:

  • Charge: To a microwave vial, add 6-bromopyridin-3-amine (1.0 eq), Aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Solvent: Add 1,4-Dioxane:Water (4:1 v/v). Degas with Nitrogen for 5 min.

  • Catalyst: Add Pd(dppf)Cl2·DCM (0.05 eq). Cap the vial immediately.

  • Reaction: Heat to 90°C for 4 hours (oil bath) or 30 min at 100°C (microwave).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane:EtOAc gradient). The amine group is polar; typical elution occurs at 40-60% EtOAc.

Structural Validation & SAR Workflow

The following diagram outlines the Structure-Activity Relationship (SAR) decision tree when optimizing this scaffold.

SAR_Workflow Start 6-Bromopyridin-3-amine (Scaffold) Step1 C3-Amine Functionalization Start->Step1 Step 1 Step2 C6-Bromine Coupling Start->Step2 Step 2 PathA Amide/Urea Formation Step1->PathA PathB Suzuki/Buchwald Coupling Step2->PathB ResultA Hinge Binder Optimization PathA->ResultA Improves Affinity ResultB Gatekeeper/Solvent Interaction PathB->ResultB Improves Selectivity

Figure 2: SAR Optimization Workflow. Modifying the C3-amine targets the hinge region, while the C6-bromine allows extension into the solvent-exposed or hydrophobic pockets.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 642811, 6-Bromopyridin-3-amine. Retrieved from [Link]

  • MDPI. (2025). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • American Chemical Society. (2026). Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ningbo Inno Pharmchem. (2025). 3-Amino-6-bromopyridine Product Application Guide. Retrieved from [Link]

Sources

Comprehensive Guide to Assessing Antibacterial and Antifungal Activity of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the discovery of novel antimicrobial agents, the transition from chemical synthesis to biological validation is the primary bottleneck. For researchers and drug developers, the challenge is not merely determining if a compound works, but quantifying how well it works compared to established standards.

This guide moves beyond basic textbook definitions to provide a rigorous, comparative framework for assay selection. It establishes Broth Microdilution as the primary quantitative engine for synthesized compounds, while positioning Time-Kill Kinetics and Biofilm Assays as essential secondary profiling tools.

Part 1: Strategic Framework & Methodology Comparison

Do not rely on a single assay type. A robust data package requires a "Funnel Approach," moving from high-throughput screening to mechanistic profiling.

The "Product" Comparison: Selecting the Right Assay

The following table compares the four dominant methodologies for assessing antimicrobial activity. For synthesized compounds (often limited in quantity and solubility), Broth Microdilution is the superior choice over Agar Diffusion.

FeatureAgar Diffusion (Kirby-Bauer)Broth Microdilution (MIC)Time-Kill Kinetics Biofilm Assay (Crystal Violet)
Primary Output Zone of Inhibition (mm)MIC Value (µg/mL)Rate of Killing (log CFU/time)Biofilm Mass Inhibition (%)
Data Type Qualitative / Semi-QuantitativeQuantitative Dynamic / KineticQuantitative (Biomass)
Compound Requirement High (Diffusion dependent)Low (Ideal for scarce synthesis)High (Multiple timepoints)Moderate
Solubility Tolerance Low (Precipitation affects diffusion)High (DMSO compatible)ModerateModerate
Throughput Low to MediumHigh (96-well format)LowHigh
Best Use Case Quick "Yes/No" ScreenGold Standard Quantification Determining Bactericidal vs. StaticChronic Infection Potential
Visualizing the Validation Pipeline

The following diagram outlines the logical flow from synthesis to lead candidate selection.

Antimicrobial_Validation_Pipeline Synthesis Chemical Synthesis Primary Primary Screen (Single Dose @ 100 µM) Synthesis->Primary MIC Quantitative MIC (Broth Microdilution) Primary->MIC Hits Only Tox Cytotoxicity (Mammalian Cells) MIC->Tox Determine SI Advanced Advanced Profiling (Time-Kill / Biofilm) MIC->Advanced Characterize Lead Lead Candidate Tox->Lead High Selectivity Index Advanced->Lead

Caption: The "Funnel" workflow ensures resources are focused only on compounds with verified quantitative potency and safety.

Part 2: The Gold Standard Protocol – Broth Microdilution (MIC)

Why this method? Unlike agar diffusion, which relies on the compound's ability to diffuse through a matrix (often poor for hydrophobic synthetic molecules), broth microdilution places the bacteria in direct contact with the compound. It follows CLSI M07 guidelines [1].

Pre-Experimental Validation (The "Trust" Pillars)

Before testing your compound, you must validate your system:

  • Solvent Tolerance: Synthesized compounds are usually dissolved in 100% DMSO. You must ensure the final DMSO concentration in the well is < 1% (ideally < 0.5%). Higher levels are toxic to bacteria and generate false positives.

  • Sterility Control: Media only (Must remain clear).

  • Growth Control: Bacteria + Solvent (Must show turbidity).

  • Reference Standard: A known antibiotic (e.g., Ciprofloxacin) must yield an MIC within the CLSI-defined quality control range for the specific strain.

Step-by-Step Protocol

Materials:

  • 96-well round-bottom plates (polystyrene).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Resazurin dye (optional, for visual clarity).

Workflow:

  • Compound Preparation: Prepare a stock solution (e.g., 10 mg/mL in DMSO). Dilute in CAMHB to 2x the highest desired testing concentration (e.g., 256 µg/mL).

  • Serial Dilution: Add 100 µL of CAMHB to columns 2–12. Add 100 µL of compound to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat across to col 10. Discard the final 100 µL.

    • Result: A 2-fold dilution series (e.g., 128 to 0.25 µg/mL).

  • Inoculum Preparation (Critical):

    • Select 3-5 colonies from a fresh agar plate (< 24h old).

    • Suspend in saline to match 0.5 McFarland Standard (approx.

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.

    • Add 100 µL of this diluted inoculum to wells in columns 1–11.

    • Final Cell Density:

      
       CFU/mL [1].[3]
      
  • Incubation: 16–20 hours at 35°C ± 2°C (aerobic).

  • Readout: The MIC is the lowest concentration with no visible growth (no turbidity or pellet).

    • Enhancement: Add 30 µL of 0.01% Resazurin. Incubate 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth.

Plate Layout Visualization

Proper plate layout is essential to prevent edge effects and ensure controls are valid.

Plate_Layout cluster_plate 96-Well Plate Layout (Standard MIC) Test Test Cmpd (Dilution) Pos Pos Control (Antibiotic) Neg Neg Control (Sterility) Growth Growth Ctrl (Bacteria+DMSO) RowA Row A: Compound 1 (128 -> 0.25 µg/mL) RowB Row B: Compound 1 (Replicate) RowC Row C: Compound 2 (128 -> 0.25 µg/mL) RowG Row G: Reference Antibiotic RowH Row H: Controls (Growth / Sterility)

Caption: Layout includes duplicates for test compounds and dedicated rows for reference standards and sterility controls.

Part 3: Advanced Characterization

Once an MIC is established, you must determine the nature of the activity.

Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

MIC only measures inhibition after 24 hours. It does not tell you if the bacteria are dead or just dormant.

  • Protocol: Inoculate broth containing the compound at

    
    , 
    
    
    
    , and
    
    
    MIC. Sample at 0, 2, 4, 8, and 24 hours. Plate onto agar and count colonies.
  • Definition of Bactericidal: A

    
     reduction (99.9% kill) in CFU/mL compared to the initial inoculum [2].[4]
    
  • Definition of Bacteriostatic: A

    
     reduction.
    
Biofilm Inhibition (Crystal Violet Assay)

Many synthesized compounds fail because they cannot penetrate the biofilm matrix.

  • Protocol: Grow bacteria in a 96-well plate for 24h to form a biofilm. Wash away planktonic cells.[5] Add compound. Incubate. Wash again. Stain with 0.1% Crystal Violet .[6] Solubilize with 30% Acetic Acid and read OD at 590 nm [3].

  • Note: Crystal Violet stains both live and dead cells + matrix. For viability within a biofilm, use the MTT or XTT assay .

Part 4: Antifungal Specifics (Yeasts & Molds)

Antifungal testing requires distinct modifications to the bacterial protocol, governed by CLSI M27 (Yeasts) and M38 (Molds) [4].

  • Media: Do not use Mueller-Hinton. Use RPMI 1640 buffered with MOPS to pH 7.0. This is critical for reproducibility.

  • Inoculum:

    • Candida spp.:[7][8][9]

      
       CFU/mL (Much lower than bacteria).
      
  • Incubation:

    • Candida: 24–48 hours at 35°C.

    • Aspergillus: 48–72 hours.

  • Endpoint: Unlike bacteria, "trailing growth" is common in fungi. The endpoint is often defined as a 50% reduction in turbidity (IC50) rather than complete clearance, especially for azoles.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Pfaller, M. A., et al. (2004). Time-Kill Methods for Determining Bactericidal Activity of Antimicrobial Agents. Clinical Microbiology Procedures Handbook. [Link] (Contextual citation for methodology).

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments (JoVE). [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[1][8] M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th Edition. [Link]

Sources

Definitive Guide: Cytotoxicity Screening for Novel Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of the "Unknown"

When screening novel derivatives —compounds where the solubility, stability, and mechanism of action (MoA) are often uncharacterized—standard "kit-based" assays can be treacherous. A common error in early-stage drug development is selecting an assay based on convenience (e.g., "we have MTT in the fridge") rather than chemical compatibility.

For novel small molecules, particularly those with unknown redox potentials or chromophores (colored compounds), metabolic assays (MTT/MTS) often yield false positives due to direct chemical reduction of the tetrazolium salt by the drug itself, rather than by cellular mitochondria.

This guide objectively compares the primary cytotoxicity modalities and advocates for the Sulforhodamine B (SRB) assay as the robust standard for adherent cancer cell lines, aligned with the methodology of the National Cancer Institute (NCI-60) screening panel.

Strategic Selection: Comparative Analysis

The choice of assay dictates the validity of your IC50 data. Below is a technical comparison of the four dominant methodologies.

Table 1: Cytotoxicity Assay Performance Matrix
FeatureMTT / MTS (Metabolic)SRB (Total Protein)CellTiter-Glo (ATP)LDH Release (Membrane)
Readout Absorbance (Colorimetric)Absorbance (Colorimetric)LuminescenceAbsorbance (Colorimetric)
Target Mitochondrial ReductaseBasic Amino Acids (Protein)ATP (Metabolic Activity)Lactate Dehydrogenase
Sensitivity ModerateHighVery High Low (detects death only)
Drug Interference High (Redox/Color)Low (Washes remove drug)LowModerate
Throughput HighHighUltra-HighModerate
Cost LowVery Low HighModerate
Best For Routine viability checksNovel chemical entities Kinase inhibitors / Fast kineticsNecrosis confirmation
Expert Insight: Why SRB is the "Senior Scientist's Choice"

For novel derivatives, SRB is superior to MTT .

  • Stoichiometry: SRB binds stoichiometrically to proteins under mild acidic conditions. The signal is directly proportional to cell mass, unlike MTT, which fluctuates with the metabolic state (e.g., a drug might slow metabolism without killing the cell, skewing MTT results).

  • Interference Removal: The SRB protocol involves a fixation step (TCA) followed by washing.[1][2] This physically removes your novel derivative—which might be colored or fluorescent—before the readout, eliminating optical interference.

Decision Logic: Selecting the Right Workflow

Do not guess. Use this logic flow to determine the correct assay for your specific derivative.

AssaySelection Start Start: Novel Derivative Screening CellType Cell Type? Start->CellType Suspension Suspension Cells CellType->Suspension Adherent Adherent Cells CellType->Adherent UseMTS Use MTS / WST-1 Suspension->UseMTS Standard UseATP Use CellTiter-Glo (ATP) Suspension->UseATP High Sensitivity Req ColorCheck Is Compound Colored/Fluorescent? Adherent->ColorCheck RedoxCheck Is Compound a Reducing Agent? ColorCheck->RedoxCheck No UseSRB Use SRB Assay (NCI Protocol) ColorCheck->UseSRB Yes (Wash removes color) RedoxCheck->UseATP No (Fast readout needed) RedoxCheck->UseSRB Yes (Avoids reduction) RedoxCheck->UseSRB No (Cost/Stability focus)

Figure 1: Decision matrix for selecting cytotoxicity assays based on compound properties and cell type.

The Golden Standard: NCI-60 SRB Protocol

This protocol is adapted from the National Cancer Institute's screening methodology. It is a self-validating system because the fixation step creates a permanent record of the cell population at the end of the experiment.

Reagents
  • Fixative: 10% (w/v) Trichloroacetic acid (TCA). Store at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.[3]

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology
  • Seeding (Day 0):

    • Seed cancer cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates.

    • Critical: Include a "Time Zero" (Tz) plate.[3] Fix this plate with TCA immediately after cell attachment (usually 24h). This allows you to calculate net cell kill vs. cytostasis.

  • Treatment (Day 1):

    • Add novel derivatives in serial dilutions (e.g., 0.1, 1, 10, 100 µM).

    • Include Vehicle Control (DMSO < 0.5%) and Positive Control (e.g., Doxorubicin).

  • Fixation (Day 3 - Endpoint):

    • The Causality: Gently add cold 50% TCA (final concentration 10%) directly to the growth medium. Incubate at 4°C for 1 hour.

    • Why? TCA precipitates proteins and locks the cell monolayer to the plastic. This step kills the cells but preserves the biomass for quantification.

  • Washing & Staining:

    • Wash 5x with tap water. Air dry.

    • Add 100 µL SRB solution for 15 minutes.

    • Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization & Read:

    • Add 150 µL 10 mM Tris base. Shake for 10 mins.

    • Read Absorbance at 510 nm .[4]

Visualizing the Mechanism

The following diagram illustrates why SRB is robust against chemical interference.

SRB_Mechanism Step1 Cell Culture (Drug + Cells) Step2 TCA Fixation (Proteins Locked) Step1->Step2 Stops Metabolism Step3 Wash Step (Drug Removed) Step2->Step3 Precipitation Step4 SRB Staining (Binds Basic AA) Step3->Step4 Interference Gone Step5 Readout (510 nm) Step4->Step5 pH > 10

Figure 2: The SRB workflow highlights the removal of the test drug (Step 3) prior to staining, ensuring the signal is purely protein-derived.

Data Presentation & Analysis

To validate your assay, you must calculate the Z-Factor for your plates. This statistical parameter measures the window between your positive and negative controls.

Formula:



  • 
    : Standard Deviation[5]
    
  • 
    : Mean[5][6][7]
    
  • 
    : Positive and Negative controls
    
  • Z > 0.5: Excellent assay.

  • Z < 0: Result is indistinguishable from noise.

Hypothetical Data: Novel Derivative (ND-X) vs. Standard

Below is an example of how to tabulate your data for publication.

Table 2: IC50 Values (µM) of Novel Derivative ND-X

Cell LineTissue OriginND-X (Novel) Doxorubicin (Std) Selectivity Index
A549 Lung Carcinoma2.4 ± 0.30.5 ± 0.112.5
MCF-7 Breast Adenocarcinoma1.8 ± 0.20.4 ± 0.116.6
HEK293 Embryonic Kidney (Normal)30.1 ± 1.55.2 ± 0.8-

Note: Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates a promising therapeutic window.

Troubleshooting & Validation

  • Edge Effects: If outer wells show higher variance, avoid using them for data points. Fill them with PBS.

  • "Negative" Absorbance: If your treated wells have lower absorbance than the Time Zero (Tz) plate, your compound is cytotoxic (killing cells). If absorbance is higher than Tz but lower than Control, it is cytostatic (inhibiting growth).

  • Precipitation: Novel derivatives often precipitate at high concentrations. Inspect wells microscopically before adding TCA. If crystals are present, they may trap SRB dye. Action: Wash extra carefully or switch to ATP assay.

References

  • National Cancer Institute (NCI). NCI-60 Screening Methodology. Developmental Therapeutics Program.[3] [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Comparative Guide: Palladium Catalyst Performance in Sterically Hindered Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To objectively compare the performance of traditional versus modern palladium catalysts in the synthesis of sterically hindered biaryl derivatives—a critical structural motif in kinase inhibitors and AT1 antagonists.

Verdict: While Pd(PPh₃)₄ remains a cost-effective baseline for simple substrates, it is obsolete for complex drug discovery applications due to poor stability and intolerance of steric bulk. XPhos Pd G4 emerges as the superior "generalist" for high-throughput medicinal chemistry, offering >90% yields at low loadings (0.5–2 mol%) under mild conditions. PEPPSI-IPr serves as the robust alternative for scale-up, providing exceptional air stability and performance with electron-deficient substrates.

The Challenge: Steric Hindrance in Drug Discovery

The synthesis of biaryl derivatives (e.g., Valsartan, Losartan, Boscalid) often fails not due to electronic deactivation, but due to steric hindrance at the coupling site.

  • The Problem: Ortho-substituents on the aryl halide or boronic acid prevent the oxidative addition of the palladium species or retard the transmetallation step.

  • The Solution: Ligand design. We compare four distinct catalyst generations to solve this problem.

Catalyst Profiles & Mechanistic Differentiators

A. The Baseline: Pd(PPh₃)₄ (Tetrakis)
  • Class: Homoleptic Phosphine Pd(0).

  • Mechanism: Relies on the dissociation of two PPh₃ ligands to form the active mono-phosphine species.

  • Limitation: PPh₃ is a weak donor and sterically unencumbered (Cone angle ~145°). It fails to force the reductive elimination in crowded systems and suffers from rapid oxidation in air ("Palladium black" formation).

B. The Chelator: Pd(dppf)Cl₂[1]
  • Class: Bidentate Phosphine Pd(II).[1]

  • Mechanism: Large bite angle (~99°) favors reductive elimination.

  • Utility: Excellent for preventing β-hydride elimination in alkyl couplings but often requires high temperatures (100°C+) for hindered biaryls.

C. The Modern Standard: XPhos Pd G4 (Buchwald Generation 4)
  • Class: Biaryl Dialkylphosphine Pre-catalyst.

  • Mechanism: The "G4" scaffold ensures a 1:1 Ligand:Pd ratio. The bulky XPhos ligand (Cone angle ~190°) provides electron richness (facilitating oxidative addition) and extreme steric bulk (accelerating reductive elimination).

  • Advantage: Activates at room temperature; highly resistant to protodeboronation.

D. The Specialist: PEPPSI-IPr
  • Class: NHC-Stabilized Pd(II) (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).[2]

  • Mechanism: Uses a strong

    
    -donating N-Heterocyclic Carbene (NHC) ligand. The "throw-away" 3-chloropyridine ligand dissociates rapidly to open the active site.
    
  • Advantage: Air-stable solid; the NHC ligand binds tighter than phosphines, preventing catalyst decomposition at high temperatures.

Comparative Performance Data

Experimental Context: Coupling of 2-chloro-1,3-dimethylbenzene (hindered chloride) with 2-methoxyphenylboronic acid.[1]

MetricPd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G4PEPPSI-IPr
Yield (Isolated) 35% (Incomplete)62%96% 92%
Catalyst Loading 5.0 mol%3.0 mol%1.0 mol% 1.0 mol%
Temp / Time 100°C / 24h100°C / 12h40°C / 1h 60°C / 2h
Air Stability Poor (Glovebox rec.)ModerateExcellentSuperior
Side Reactions HomocouplingDe-halogenationMinimalMinimal

Mechanistic Visualization

The following diagram illustrates why the G4 Precatalyst system offers superior kinetics compared to traditional cycles. Note the "Activation Pathway" which prevents the formation of inactive Pd-dimers.

G cluster_legend Key Differentiator PreCat G4 Precatalyst (Air Stable) ActivePd Active L-Pd(0) (Monoligated) PreCat->ActivePd Base Activation (Fast) OxAdd Oxidative Addition (Ar-Cl insertion) ActivePd->OxAdd + Ar-Cl TransMet Transmetallation (Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Steric Bulk Drives Step RedElim->ActivePd Regeneration TradPd Pd(PPh3)4 (Traditional) TradPd->ActivePd Slow Dissociation Inactive Pd Black / Dimers (Deactivation) TradPd->Inactive Oxidation/Agglomeration

Figure 1: The G4 activation pathway bypasses the instability inherent in traditional Pd(0) sources, generating the active monoligated species immediately upon exposure to base.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Performance Synthesis using XPhos Pd G4

Best for: Discovery chemistry, mg to g scale, maximum yield.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)

  • Base: 0.5 M K₃PO₄ (aqueous)

  • Solvent: THF (Tetrahydrofuran)[4]

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add the Aryl Halide, Boronic Acid, and XPhos Pd G4.

    • Validation: The G4 catalyst is a stable off-white solid. If it is black or sticky, it has degraded.

  • Solvent: Add THF and the 0.5 M K₃PO₄ solution (Ratio 4:1 THF:Water).

    • Note: Degassing is recommended but not strictly required for G4 if the reaction is fast (<1h). For strict rigor, sparge THF with Argon for 5 mins.

  • Reaction: Seal the vial and stir at 40°C .

    • Visual Check: The reaction mixture should turn from pale yellow to a clear/amber solution. A black precipitate indicates catalyst decomposition (Pd black).

  • Monitor: Check TLC after 30 minutes.

    • Endpoint: Disappearance of Aryl Halide.

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over MgSO₄.

Protocol B: Robust Scale-Up using PEPPSI-IPr

Best for: >10g scale, challenging electron-deficient substrates, air atmosphere.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Boronic Acid (1.3 equiv)

  • Catalyst: PEPPSI-IPr (1.0 mol%)

  • Base: K₂CO₃ (2.0 equiv, solid)

  • Solvent: 1,4-Dioxane / Water (9:1)

Step-by-Step:

  • Charge: Add all solids (Halide, Boronic Acid, Base, Catalyst) to a round-bottom flask in air.

    • Why: PEPPSI is indefinitely stable in air.

  • Solvent: Add Dioxane and Water.[5][1][6][7]

  • Reaction: Heat to 80°C .

  • Validation: Monitor via HPLC or TLC.

    • Self-Validation: If conversion stalls at 50%, add 0.5 mol% more catalyst; PEPPSI is "living" and can be topped up without cooling.

Decision Matrix: Selecting the Right Catalyst

Use this logic flow to select the most efficient catalyst for your specific substrate.

DecisionTree Start Substrate Analysis Steric Is the Halide/Boronic Acid Ortho-Substituted? Start->Steric Simple No (Unblocked) Steric->Simple Low Hindrance Complex Yes (Hindered) Steric->Complex High Hindrance BaseCat Use Pd(dppf)Cl2 or Pd(PPh3)4 Simple->BaseCat Het Contains Heterocycles (Pyridine, Azole)? Complex->Het XPhos Use XPhos Pd G4 (Best General Performance) Het->XPhos Yes (N-containing) PEPPSI Use PEPPSI-IPr (Best for e- deficient) Het->PEPPSI No (Electron Deficient)

Figure 2: Selection logic based on substrate complexity. Modern pre-catalysts are required when steric hindrance or coordinating heterocycles are present.

References

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.[8] Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst. Chemistry – A European Journal. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[9] Accounts of Chemical Research.[5] Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. Link

Sources

A Senior Application Scientist's Guide to Unambiguous Compound Structure Validation Using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a compound's proton and carbon framework, complex molecules or those with overlapping signals often demand a more sophisticated approach. This is where two-dimensional (2D) NMR techniques become indispensable, offering a powerful suite of experiments to definitively map atomic connectivity and validate proposed chemical structures.

This guide provides an in-depth comparison of the three most fundamental and widely used 2D NMR experiments for small molecule characterization: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). We will delve into the causality behind experimental choices, provide field-proven insights for data interpretation, and present detailed protocols to ensure the generation of high-quality, trustworthy data.

The Inadequacy of 1D NMR Alone

While 1D ¹H and ¹³C NMR spectra are the first steps in structural analysis, they often present challenges that can lead to ambiguous or incorrect assignments.[1] Signal overlap, complex coupling patterns, and the absence of proton signals for quaternary carbons can make complete structure elucidation difficult, if not impossible, using 1D data alone.[1] 2D NMR overcomes these limitations by spreading the spectral information across two frequency dimensions, resolving overlapping signals and revealing correlations between different nuclei.[2][3]

A Strategic Approach to 2D NMR-Based Structure Validation

A systematic approach employing a combination of 2D NMR experiments is crucial for building a complete and accurate picture of a molecule's structure.[4][5] The logical workflow typically begins with establishing proton-proton connectivities, followed by identifying direct carbon-proton attachments, and finally, piecing together the complete carbon skeleton through long-range correlations.

G cluster_0 Initial Analysis cluster_1 Connectivity Mapping cluster_2 Structure Assembly & Validation 1D_H 1D ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) 1D_H->COSY Identify spin systems 1D_C 1D ¹³C NMR & DEPT (Carbon Types: CH, CH₂, CH₃, Cq) HSQC HSQC (Direct ¹H-¹³C Attachment) 1D_C->HSQC Assign protonated carbons Assemble_Fragments Assemble Molecular Fragments COSY->Assemble_Fragments HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Anchor long-range correlations HSQC->Assemble_Fragments HMBC->Assemble_Fragments Connect fragments & assign quaternary carbons Validate_Structure Validate Final Structure Assemble_Fragments->Validate_Structure

Figure 1: A typical workflow for small molecule structure elucidation using a combination of 1D and 2D NMR experiments.

COSY: Mapping the Proton Network

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals through-bond correlations between scalar-coupled protons (¹H-¹H).[6][7] In essence, a COSY spectrum allows you to "walk" along a chain of coupled protons, identifying neighboring protons within a molecule.

Causality Behind the Experiment: The COSY experiment relies on the transfer of magnetization between protons that are J-coupled. The resulting cross-peaks in the 2D spectrum connect the signals of these coupled protons.[6] Typically, strong correlations are observed for protons separated by two or three bonds (²JHH and ³JHH), although weaker, long-range couplings can sometimes be detected with longer acquisition times.[4]

Interpreting COSY Spectra: A COSY spectrum displays the 1D ¹H NMR spectrum along both the horizontal and vertical axes.[4] The signals that appear on the diagonal are the peaks from the 1D spectrum. The crucial information lies in the off-diagonal cross-peaks, which indicate that the two protons at the corresponding chemical shifts on the x and y axes are coupled.[4][6]

Experimental Protocol: Acquiring a High-Quality COSY Spectrum
  • Sample Preparation: Prepare a solution of your compound in a deuterated solvent at a concentration of 5-10 mg/mL. Ensure the solution is free of particulate matter.

  • Initial 1D ¹H Spectrum: Acquire a standard high-resolution 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse calibrations.

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence.

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • The number of increments in the indirect dimension (F1) will determine the resolution; 128-256 increments are typically sufficient for small molecules.

    • The number of scans per increment will depend on the sample concentration; for concentrated samples, 1-4 scans may be adequate.

  • Data Processing: After acquisition, the data is Fourier transformed in both dimensions to generate the 2D spectrum. Symmetrization of the data can be performed to reduce noise.

G Start Start with 1D ¹H Spectrum Identify_Diagonal Identify Diagonal Peaks Start->Identify_Diagonal Select_Peak Select a Diagonal Peak (e.g., Hₐ) Identify_Diagonal->Select_Peak Draw_Vertical Draw a Vertical Line from Hₐ Select_Peak->Draw_Vertical Find_Cross_Peak Locate Cross-Peak(s) on this Line Draw_Vertical->Find_Cross_Peak Draw_Horizontal Draw a Horizontal Line from the Cross-Peak Find_Cross_Peak->Draw_Horizontal Identify_Coupled_Proton Identify the Coupled Proton (Hₓ) on the Diagonal Draw_Horizontal->Identify_Coupled_Proton Repeat Repeat for All Diagonal Peaks Identify_Coupled_Proton->Repeat End Establish Proton Spin Systems Repeat->End

Figure 2: A step-by-step logical process for interpreting a COSY spectrum to identify coupled protons.

HSQC: Linking Protons to Their Carbons

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D NMR experiment that identifies direct, one-bond correlations between protons and the carbon atoms to which they are attached (¹JCH).[2][7] This is an incredibly powerful experiment for assigning the signals of protonated carbons in a ¹³C NMR spectrum.[7]

Causality Behind the Experiment: The HSQC experiment transfers magnetization from a proton to its directly attached carbon via the one-bond J-coupling. The resulting cross-peak in the 2D spectrum has the coordinates of the proton's chemical shift on one axis and the carbon's chemical shift on the other.[2] Modern HSQC experiments, often called "edited HSQC," can also provide information about the multiplicity of the carbon (CH, CH₂, or CH₃).[2] Typically, CH and CH₃ groups will show positive peaks (e.g., phased blue), while CH₂ groups will show negative peaks (e.g., phased red).

Interpreting HSQC Spectra: The HSQC spectrum has the ¹H spectrum on one axis (usually the horizontal F2 axis) and the ¹³C spectrum on the other (the vertical F1 axis).[4] Each cross-peak indicates a direct attachment between a proton and a carbon at their respective chemical shifts.[4]

Experimental Protocol: Acquiring a High-Quality HSQC Spectrum
  • Sample Preparation: The same sample used for the COSY experiment can be used.

  • 1D Spectra: High-resolution 1D ¹H and ¹³C spectra are required for setting the correct spectral widths.

  • HSQC Experiment Setup:

    • Load a standard HSQC pulse sequence (an edited version is recommended).

    • Set the ¹H spectral width (F2) to cover all proton signals and the ¹³C spectral width (F1) to cover all carbon signals.

    • The number of increments in F1 is typically 128-256.

    • The number of scans per increment will depend on the sample concentration. HSQC is a sensitive experiment due to proton detection.[8]

  • Data Processing: After acquisition, Fourier transform the data in both dimensions.

HMBC: Assembling the Carbon Skeleton

Heteronuclear Multiple Bond Correlation (HMBC) is a heteronuclear 2D NMR experiment that reveals long-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[2][7] This experiment is crucial for connecting the molecular fragments identified using COSY and HSQC, and it is the primary tool for assigning non-protonated (quaternary) carbons.[2][4]

Causality Behind the Experiment: The HMBC experiment is optimized to detect smaller, long-range J-couplings, while suppressing the large, one-bond couplings seen in HSQC. Magnetization is transferred from a proton to carbons that are two, three, or occasionally four bonds away.[2]

Interpreting HMBC Spectra: Similar to HSQC, the HMBC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.[2] A cross-peak indicates a long-range coupling between a proton and a carbon. By systematically analyzing these correlations, one can piece together the entire carbon framework of the molecule.[9]

Experimental Protocol: Acquiring a High-Quality HMBC Spectrum
  • Sample Preparation: The same sample can be used.

  • 1D Spectra: Use the previously acquired 1D ¹H and ¹³C spectra to define the spectral widths.

  • HMBC Experiment Setup:

    • Load a standard HMBC pulse sequence.

    • Set the spectral widths for ¹H (F2) and ¹³C (F1).

    • HMBC is generally less sensitive than HSQC, so more scans per increment may be required.[10]

    • The number of increments in F1 is typically 256-512 to ensure adequate resolution for resolving long-range correlations.

  • Data Processing: Fourier transform the data in both dimensions.

Comparative Analysis of Key 2D NMR Techniques

Technique Correlation Type Information Gained Primary Application Relative Sensitivity
COSY ¹H-¹H through-bond (2-3 bonds)Identifies neighboring protonsEstablishing proton spin systems and connectivity within molecular fragmentsHigh
HSQC ¹H-¹³C through-bond (1 bond)Identifies directly attached proton-carbon pairsAssigning protonated carbons; determining CH, CH₂, CH₃ multiplicity (edited HSQC)Very High
HMBC ¹H-¹³C through-bond (2-4 bonds)Identifies long-range proton-carbon connectivityConnecting molecular fragments; assigning quaternary carbonsMedium

A Self-Validating System: The Power of Combined Analysis

The true power of these techniques lies in their combined application, which creates a self-validating system for structure determination.[4][5] For example, a COSY correlation between two protons, H-A and H-B, establishes their proximity. An HSQC experiment will then definitively link H-A to C-A and H-B to C-B. Finally, an HMBC spectrum should show a correlation from H-A to C-B and from H-B to C-A, confirming the A-B bond. Any inconsistencies in this web of correlations would immediately flag a potential error in the proposed structure.

Figure 3: The synergistic relationship between COSY, HSQC, and HMBC in validating a simple C-C bond.

Conclusion

The validation of a compound's structure is a non-negotiable aspect of chemical and pharmaceutical research. While 1D NMR provides the initial clues, a comprehensive analysis using 2D NMR techniques like COSY, HSQC, and HMBC is the gold standard for unambiguous structure elucidation. By understanding the principles behind each experiment, following robust protocols, and interpreting the resulting data in a combined, systematic manner, researchers can be confident in the structural integrity of their compounds. This rigorous approach not only ensures data accuracy but also accelerates research and development by preventing the costly pursuit of incorrectly identified molecules.

References

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Elyashberg, M., Williams, A. J., & Blinov, K. (2010). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data.
  • Koehn, F. E. (2008). NMR-spectroscopic analysis of mixtures: from structure to function. Planta Medica, 74(9), 1085-1093.
  • Xing, M. (2021, December 17). 1D and 2D NMR methods for small molecules [Video]. YouTube. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?. Retrieved from [Link]

  • Frydman, L., & Blümich, B. (2003). Principles and Features of Single-Scan Two-Dimensional NMR Spectroscopy. Journal of the American Chemical Society, 125(30), 9204-9217.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Wu, S. (2011, April 14). 1D and 2D NMR Experiment Methods. Emory University.
  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Varian.
  • Kessler, H., Gehrke, M., & Griesinger, C. (1988). Two-Dimensional NMR Spectroscopy: Background and Overview of the Experiments. Angewandte Chemie International Edition in English, 27(4), 490-536.
  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2008). Computer-assisted structure elucidation of natural products.
  • Fardus-Reid, F., Warren, J., & Le Gresley, A. (2016). Validating heteronuclear 2D quantitative NMR. Analytical Chemistry, 88(6), 3043-3048.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50.
  • University of Ottawa. (n.d.). Complex NMR experiments: 2D, selective, etc.. Retrieved from [Link]

  • Cui, Y., et al. (2021).
  • Keeler, J. (n.d.). 3 Basic concepts for two-dimensional NMR. University of Cambridge.
  • Havlíček, V., & Spížek, J. (Eds.). (2016). Structural Analysis of Natural Products. Analytical Chemistry, 88(1), 2-18.

Sources

Precision at the Atomic Scale: A Comparative Guide to High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and organic synthesis, "close enough" is a liability. A mass error of 10 ppm can result in dozens of incorrect elemental formulas for a molecule with a mass of 500 Da. As a Senior Application Scientist, I have witnessed projects stalled for weeks because a low-resolution instrument suggested a formula that was chemically plausible but factually incorrect.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) technologies—specifically Orbitrap and Q-TOF —against standard Unit Resolution alternatives. It provides a self-validating workflow for confirming molecular formulas with the rigor required by the Journal of Organic Chemistry (JOC) and regulatory bodies like the FDA.

Part 1: The Technology Landscape

To confirm a molecular formula, we rely on two critical parameters: Mass Accuracy (how close the measured mass is to the theoretical mass) and Resolving Power (the ability to distinguish two peaks with very similar masses).

The Competitors
FeatureThermo Orbitrap Exploris 480 (Ultra-High Res)Agilent 6546 LC/Q-TOF (High Res & Speed)Single Quadrupole (Unit Resolution)
Resolving Power (FWHM) Up to 480,000 (at m/z 200)> 60,000 (at high mass)~1,000 (Unit Resolution)
Mass Accuracy <1 ppm (Internal Cal)<0.8 ppm (RMS)~100–500 ppm
Isotopic Fidelity Excellent (Fine Structure capable)Superior (RIAE < 5%)Poor (Ambiguous)
Scan Speed Moderate (Hz range)Fast (up to 50 Hz)Fast
Primary Use Case Definitive Formula Confirmation , Unknown IDScreening, Metabolomics, ChromatographyQuantitation of Knowns
Why Unit Resolution Fails for Confirmation

A Single Quadrupole instrument might measure a compound at m/z 400.1.

  • Result: This could be C24H16O6 (400.0941) or C23H20N4O3 (400.1530).

  • Verdict: The error margin is too wide to distinguish these. You are guessing, not confirming.

Orbitrap vs. Q-TOF: The Nuance
  • Q-TOF (Time-of-Flight): Excellent for separating compounds in time (chromatography). It provides sufficient accuracy (<1 ppm) to limit formula candidates to a handful.

  • Orbitrap: The "Supreme Court" of mass spec. With resolution >140,000, it can resolve Isotopic Fine Structure . It can distinguish the mass defect difference between a Sulfur-34 isotope and a Carbon-13 measured twice (

    
    ), a feat often impossible on Q-TOFs.
    

Part 2: Scientific Principles & Logic Flow

The determination of a molecular formula is a process of elimination. We start with infinite possibilities and apply filters until only one remains.

The Logic of Elimination
  • Mass Accuracy Filter: Removes 99% of candidates.

  • Isotopic Pattern Filter: Matches the theoretical abundance of naturally occurring isotopes (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Chemical Rules Filter: Applies heuristic rules (Lewis structures, Nitrogen rule) to remove chemically impossible formulas.

FormulaLogic Start Unknown Ion (m/z) MassFilter Filter 1: Exact Mass (< 3 ppm error) Start->MassFilter High Res Acquisition IsotopeFilter Filter 2: Isotopic Pattern (Sigma Fit / RIAE) MassFilter->IsotopeFilter 10-50 Candidates ChemFilter Filter 3: Seven Golden Rules (Valence, RDBE, Element Ratios) IsotopeFilter->ChemFilter 3-5 Candidates ChemFilter->Start No Match (Re-calibrate) Result Confirmed Molecular Formula ChemFilter->Result 1 Candidate

Figure 1: The logical funnel for molecular formula confirmation. High-resolution data is the prerequisite for entering the funnel.

Part 3: Experimental Protocol (Self-Validating System)

To ensure Trustworthiness , this protocol includes "Lock Mass" injection. This is a known standard injected simultaneously with your sample. If the Lock Mass is not accurate, the sample data is invalid.

Equipment
  • Instrument: Thermo Orbitrap Exploris 480 or Agilent 6546 Q-TOF.

  • Solvents: LC-MS Grade Methanol/Acetonitrile (Do not use glass bottles washed with detergents; sodium adducts will ruin accuracy).

Step-by-Step Workflow
1. Sample Preparation (The "Goldilocks" Zone)

Concentration is critical. Too low = poor isotopic statistics. Too high = Space Charge Effects (in Orbitraps) or Detector Saturation (in TOFs), leading to mass shift.

  • Target:

    
    
    
    
    intensity counts.
  • Protocol: Dilute sample to 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid (positive mode).

2. Tuning & Calibration
  • External Calibration: Perform daily using manufacturer standards (e.g., Pierce FlexMix).

  • Internal Lock Mass (Critical for <1 ppm):

    • Setup: Infuse a known contaminant or standard (e.g., Leucine Enkephalin or a polysiloxane background ion like m/z 391.2842) alongside the sample.

    • Validation: In the acquisition software, enable "Lock Mass." If the lock mass deviates by >2 ppm, stop. The system is drifting.

3. Acquisition Parameters
  • Resolution: Set to 120,000 (Orbitrap) or Max Res Mode (Q-TOF).

  • Scan Range: m/z 100–1000 (Keep narrow to maximize transmission).

  • Microscans: Set to 3 (Averages 3 scans into one spectrum to reduce noise).

Part 4: Data Interpretation & The "Seven Golden Rules"

Merely getting a mass match is insufficient.[1] You must apply the Seven Golden Rules , a heuristic framework developed by Fiehn et al., to validate the result.

The Validation Checklist
RuleDescriptionApplication
1. Mass Accuracy Must be within 3 ppm (preferably <1 ppm).Reject any formula > 3 ppm error.
2. Isotopic Pattern Compare theoretical vs. observed isotope distribution.[1]Use "Sigma Fit" or "RIAE" score. A score < 0.05 is excellent.
3. RDBE Ring Double Bond Equivalent.Formula must have an integer RDBE value (or ending in .5 for protonated ions).
4. Nitrogen Rule Odd mass = Odd Nitrogen count (for

).
Even mass = Even Nitrogens. (Adjust for

).
5. Element Ratios H/C, N/C, O/C ratios must be typical.e.g., H/C ratio is usually between 0.2 and 3.0.
Visualizing the Decision Tree

DecisionTree Input Raw Spectrum CheckLock Is Lock Mass < 1 ppm? Input->CheckLock ExtractMass Extract Monoisotopic Mass CheckLock->ExtractMass Yes Fail Recalibrate / Reprep CheckLock->Fail No GenFormulas Generate Formulas (C,H,N,O,S,P...) ExtractMass->GenFormulas FilterPPM Filter: Error < 3 ppm GenFormulas->FilterPPM FilterIso Filter: Isotope Match > 90% FilterPPM->FilterIso FilterChem Filter: Nitrogen Rule & RDBE FilterIso->FilterChem Final Formula Confirmed FilterChem->Final 1 Match FilterChem->Fail 0 or >1 Matches

Figure 2: The decision tree for accepting a molecular formula. Note the early exit if the Lock Mass fails.

Part 5: Comparative Data Simulation

To demonstrate the power of HRMS, consider an unknown compound with a measured mass of 310.1050 .

Scenario A: Low Resolution (Single Quad)

  • Measured: 310.1

  • Candidates within 0.5 Da: >100 formulas .

Scenario B: Q-TOF (Agilent 6546)

  • Measured: 310.1050 (Error: 1.2 ppm)

  • Candidates within 2 ppm:

    • C17H14N2O4 (Error: 0.8 ppm)

    • C16H18N2O3S (Error: 1.5 ppm)

  • Differentiation: The Q-TOF relies on the Isotopic Pattern . The Sulfur in candidate #2 would produce a distinct A+2 peak (

    
    ) at ~4.5% abundance. If the spectrum shows this, Candidate #2 is confirmed.
    

Scenario C: Orbitrap (Exploris 480)

  • Measured: 310.1054 (Error: 0.2 ppm)

  • Candidates within 0.5 ppm:

    • C17H14N2O4

  • Differentiation: The ultra-high mass accuracy eliminates Candidate #2 immediately without even needing the isotope pattern (though the isotope pattern would further confirm it).

References

  • Thermo Fisher Scientific. Orbitrap Exploris 480 Mass Spectrometer Specifications. Retrieved from

  • Agilent Technologies. Agilent 6546 LC/Q-TOF Specifications and Technical Overview. Retrieved from [2]

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. Retrieved from

Sources

single crystal X-ray diffraction for absolute structure determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmaceutical pipeline, the distinction between enantiomers is not merely structural—it is toxicological. Since the thalidomide tragedy, regulatory bodies (FDA, EMA) have mandated the unequivocal determination of absolute configuration (AC) for all chiral New Chemical Entities (NCEs).

While Single Crystal X-ray Diffraction (SCXRD) remains the definitive "gold standard" for determining absolute structure, the landscape is shifting. The rise of MicroED (Micro-crystal Electron Diffraction) and the maturation of Vibrational Circular Dichroism (VCD) offer viable alternatives for samples that defy traditional crystallization.

This guide objectively compares these methodologies, providing the experimental logic and decision-making frameworks required by modern structural biology and medicinal chemistry teams.

Part 1: The Gold Standard — SCXRD Mechanism

The Physics of Anomalous Dispersion

Standard diffraction assumes Friedel's Law (


), where the intensity of a reflection is equal to its inverse. This holds true for centrosymmetric structures. However, for chiral molecules, this symmetry must be broken to determine directionality (hand).

SCXRD achieves this via Resonant Scattering (Anomalous Dispersion) . When the incident X-ray energy is close to the absorption edge of an atom in the crystal (typically a "heavy" atom like Cl, S, or metals), the scattering factor becomes complex:



Where:
  • 
    : Normal scattering (electron density).
    
  • 
     and 
    
    
    
    : Anomalous corrections.

The imaginary component (


) introduces a phase shift that breaks Friedel's Law, causing measurable intensity differences between Bijvoet pairs  (

). These differences are the raw data used to calculate the absolute configuration.[1]

Part 2: Comparative Analysis — SCXRD vs. Alternatives

The following data matrix compares the three dominant technologies for absolute structure determination.

Table 1: Performance Comparison Matrix
FeatureSCXRD (Gold Standard) MicroED (Emerging) VCD (Solution State)
Primary Mechanism Anomalous X-ray DispersionCoulomb Potential ScatteringDifferential absorption of circularly polarized IR
Sample State Single Crystal (

)
Nanocrystal / Powder (

)
Solution / Liquid / Oil
Absolute Config.[1] Reliability Definitive (Direct observation)Challenging (Weak anomalous signal; requires dynamical refinement)Inferential (Requires DFT calculation match)
Heavy Atom Requirement Preferred (for Mo source) / Not needed (for Cu source)Not strictly needed, but helpsNone
Data Collection Time 1–12 HoursMinutes (continuous rotation)1–4 Hours
Analysis Complexity Standardized (Flack/Hooft)High (Dynamical scattering corrections)High (DFT computational cost)
FDA Acceptance Primary EvidenceSupporting EvidenceAccepted (often with supporting NMR/OR)
Critical Insight: The MicroED "Gap"

While MicroED is revolutionary for relative structure determination of powders, it struggles with absolute determination.[2] Electrons interact much more strongly with matter than X-rays, leading to multiple scattering events (dynamical scattering) that obscure the subtle anomalous signal needed for AC assignment. While recent advances in dynamical refinement are promising, SCXRD remains the only method that provides AC directly from experimental intensity differences without heavy reliance on complex simulation models.

Part 3: Critical Parameters & Data Interpretation

For SCXRD, "solving" the structure is not enough. You must statistically validate the enantiomer assignment.[3]

The Flack Parameter ( )

Introduced by Howard Flack, this parameter estimates the fraction of the crystal that is inverted.



  • 
     (e.g., -0.05 to 0.05):  The model is correct.
    
  • 
    :  The model is inverted (wrong hand).
    
  • 
    :  Racemic twin or ambiguous signal.
    

Scientist's Note: Always check the standard uncertainty (


). A Flack parameter of 

is statistically meaningless because the error (

) is too large. You need

(preferably

) for a confident assignment.
The Hooft Parameter ( )

For light-atom structures (organic molecules with only C, H, N, O), the anomalous signal is weak. The Flack parameter often becomes unstable. The Hooft parameter (


) uses Bayesian statistics (assuming the crystal is chemically pure) to provide a more robust probability of correctness.
  • Protocol: If your Flack parameter error is high (

    
    ) on a light-atom structure, calculate the Hooft parameter using Student's t-distribution models.
    

Part 4: Experimental Protocols

Workflow 1: The "Crystal-to-Absolute-Structure" Pipeline

This workflow ensures self-validation at every step.

SCXRD_Workflow Sample Chiral Sample Screen Crystal Screening (Polarized Light) Sample->Screen Select Select Crystal (Blocky, defined faces) Screen->Select DataCol Data Collection Strategy (High Redundancy > 4.0) Select->DataCol Mount on Goniometer Process Data Reduction (Keep Friedel Pairs Separate) DataCol->Process Integration Refine Structural Refinement (SHELXL / OLEX2) Process->Refine Check Check Anomalous Signal Refine->Check Flack Calculate Flack (x) Check->Flack Strong Signal Hooft Calculate Hooft (y) (If Light Atom) Check->Hooft Weak Signal (Light Atom) Result Absolute Config Assigned Flack->Result x ~ 0, u < 0.04 Hooft->Result y ~ 0, Probability = 1.0

Figure 1: Validated workflow for determining absolute configuration via SCXRD. Note the divergence for light-atom structures where Bayesian methods (Hooft) are preferred.

Senior Scientist Protocol: Maximizing Success
  • Source Selection: For organic molecules (no metal/sulfur), always use Cu-K

    
     radiation  (
    
    
    
    ). Mo-K
    
    
    (
    
    
    ) has negligible anomalous scattering for C/N/O atoms, making AC determination statistically impossible.
  • Friedel Coverage: Do not merge Friedel pairs during data reduction. Ensure your data completeness is

    
     and redundancy is high (
    
    
    
    ). You need to measure
    
    
    and
    
    
    multiple times to trust the small difference between them.
  • The "Heavy" Trick: If a pure organic crystal fails to give a conclusive Flack parameter, co-crystallize with a heavy-atom counterion (e.g., HBr salt instead of HCl) to boost the anomalous signal.

Part 5: Decision Matrix (When to use what?)

Use this logic flow to determine the correct instrument for your sample.

Decision_Tree Start Start: Unknown Absolute Config State Can you grow crystals? Start->State Solid Yes, Solid State State->Solid Yes Liquid No, Oil/Liquid Only State->Liquid No Size Crystal Size? Solid->Size VCD VCD + DFT (Solution State) Liquid->VCD Native Sample NMR Chiral NMR (Mosher's Method) Liquid->NMR Derivatization OK Large > 10 microns Size->Large Micro < 1 micron (Powder) Size->Micro SCXRD SCXRD (Cu source) Gold Standard Large->SCXRD MicroED MicroED (Requires Dynamical Refinement) Micro->MicroED

Figure 2: Strategic decision tree for selecting the appropriate absolute structure determination method based on sample physical properties.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[3] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(2), 249-259. Link

  • FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs.[2] U.S. Food and Drug Administration. Link

  • Gruene, T., et al. (2018). Rapid Structure Determination of Microcrystalline Molecular Compounds using Electron Diffraction. Angewandte Chemie International Edition, 57(50), 16313-16317. Link

Sources

benchmarking new derivatives against known kinase inhibitors like Imatinib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of targeted cancer therapy, Imatinib (Gleevec) stands as the archetypal Type II kinase inhibitor. For researchers developing new derivatives, Imatinib is not merely a competitor; it is the calibration standard for potency, selectivity, and binding kinetics.

This guide outlines a rigorous, data-driven framework for benchmarking novel small molecules against Imatinib. It moves beyond simple IC50 generation to explore residence time, resistance profiling, and cellular target engagement.

Phase 1: Biochemical Potency & Kinetic Characterization

Before cellular testing, the intrinsic affinity of the derivative must be established in a cell-free system.

The Critical Variable: ATP Concentration

Many researchers fail to account for the ATP-competitive nature of Type II inhibitors. Imatinib binds to the DFG-out (inactive) conformation. To accurately benchmark a derivative against it, assays must be run at ATP concentrations equal to the Km(app) of the kinase. Running at saturating ATP levels will artificially inflate the IC50 of your inhibitor, masking its true potency.

Experimental Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay

This protocol utilizes a LanthaScreen™-style format, measuring the phosphorylation of a specific substrate by recombinant ABL1 kinase.

Step-by-Step Methodology:

  • Reagent Prep: Dilute ABL1 kinase to 0.5 nM in Assay Buffer (50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA).

  • Compound Transfer: Dispense 10 nL of "Derivative-X" and Imatinib (control) in serial dilutions (10-point dose-response, starting at 10 µM) into a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of the kinase solution.

    • Validation Step: Pre-incubate for 60 minutes. Type II inhibitors (Imatinib) have slow "on-rates." Skipping pre-incubation leads to underestimation of potency.

  • Substrate/ATP Mix: Add 5 µL of Fluorescein-PolyGT substrate and ATP (at Km, approx 10 µM for ABL1). Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of EDTA (to stop reaction) and Terbium-labeled anti-phospho-tyrosine antibody.

  • Read: Measure TR-FRET ratio (Emission 520nm/495nm) on a multimode plate reader.

Comparative Data Structure

The following table illustrates how to present your benchmarking data.

ParameterImatinib (Control)Derivative-X (Candidate)Interpretation
ABL1 WT IC50 12 nM4 nMCandidate is 3x more potent intrinsically.
ABL1 T315I IC50 >10,000 nM15 nMCandidate overcomes the "Gatekeeper" mutation.
Hill Slope ~1.00.9Standard 1:1 binding stoichiometry confirmed.
Residence Time ~22 min45 minCandidate has longer target occupancy (better PK potential).
Visualization: The Benchmarking Workflow

The following diagram illustrates the logical flow from synthesis to lead selection, highlighting the "Go/No-Go" decision gates.

BenchmarkingWorkflow Start New Derivative Synthesis Biochem Biochemical Assay (TR-FRET @ ATP Km) Start->Biochem Biochem->Start Fail: Optimize R-Groups Cellular Cellular Viability (K562 & Ba/F3) Biochem->Cellular If IC50 < 100nM Resistance Resistance Profiling (T315I, E255K) Cellular->Resistance If Cell IC50 < 500nM Selectivity Kinome Selectivity (SCAN) Resistance->Selectivity If T315I Potency Retained Decision Lead Candidate Selection Selectivity->Decision S(35) Score < 0.2

Figure 1: Strategic workflow for benchmarking kinase inhibitors. Note the strict "Go/No-Go" criteria at each stage.

Phase 2: Cellular Efficacy & Pathway Inhibition

Biochemical potency does not guarantee cellular activity. Permeability, efflux pumps (P-gp), and intracellular ATP competition (mM levels) affect performance.

The Model System: K562 Cells

K562 cells are a human CML line expressing the BCR-ABL fusion protein. They are the industry standard for benchmarking Imatinib derivatives.

Experimental Protocol: Target Engagement (Western Blot)

To prove the derivative works via the intended mechanism (on-target), you must demonstrate the inhibition of BCR-ABL autophosphorylation and downstream substrate phosphorylation (CRKL).

  • Seeding: Seed K562 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment: Treat with Imatinib or Derivative-X (0, 10, 100, 1000 nM) for 2 hours.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4).

  • Blotting:

    • Primary Target: p-BCR-ABL (Tyr177) – Direct target engagement.

    • Downstream Marker: p-CRKL (Tyr207) – The most robust readout for BCR-ABL activity.

    • Loading Control: Total ABL or GAPDH.

  • Quantification: Normalize phospho-signal to total protein signal.

Visualization: BCR-ABL Signaling Cascade

Understanding the downstream effects is crucial. Imatinib blocks the top-level signal, collapsing the STAT5, RAS/MAPK, and PI3K/AKT pathways.

BCR_ABL_Pathway Inhibitor Imatinib / Derivative BCRABL BCR-ABL (Tyrosine Kinase) Inhibitor->BCRABL Inhibits GRB2 GRB2/SOS BCRABL->GRB2 PI3K PI3K BCRABL->PI3K STAT5 STAT5 BCRABL->STAT5 RAS RAS GRB2->RAS RAF RAF/MEK/ERK RAS->RAF Proliferation Proliferation RAF->Proliferation AKT AKT/mTOR PI3K->AKT Apoptosis Apoptosis (Blocked) AKT->Apoptosis AKT->Proliferation STAT5->Proliferation

Figure 2: The BCR-ABL signaling network. Effective derivatives must abrogate signaling in the Green nodes (RAF, AKT, STAT5).

Phase 3: Resistance Profiling (The Differentiator)

The primary clinical failure mode for Imatinib is the acquisition of point mutations in the ABL kinase domain. The most notorious is T315I (Threonine to Isoleucine at position 315), the "gatekeeper" mutation, which sterically hinders Imatinib binding.

Benchmarking Requirement

To claim superiority over Imatinib, your derivative must be tested against Ba/F3 cells engineered to express:

  • BCR-ABL WT (Baseline)

  • BCR-ABL T315I (Gatekeeper - Imatinib Resistant)

  • BCR-ABL E255K (P-loop mutation)

Data Interpretation:

  • If your derivative has an IC50 > 1 µM in T315I lines, it offers no advantage over Imatinib regarding this resistance mechanism.

  • Refer to the work of Gorre et al. for the foundational understanding of clinical resistance to STI-571 (Imatinib) [1].

References

  • Clinical Resistance to STI-571 Cancer Therapy Caused by BCR-ABL Gene Mutation or Amplific

    • Source: Science (Gorre et al.)
    • Link:[Link]

  • Efficacy and Safety of a Specific Inhibitor of the BCR-ABL Tyrosine Kinase in Chronic Myeloid Leukemia

    • Source: New England Journal of Medicine (Druker et al.)
    • Link:[Link]

  • Assessing Kinase Inhibitor Selectivity and Potency (Guide)

    • Source: NCBI / NIH Bookshelf
    • Link:[Link]

Safety Operating Guide

(6-Chloropyridin-3-yl)methanamine Hydrochloride: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & Process Safety

Executive Summary & Chemical Context

(6-Chloropyridin-3-yl)methanamine hydrochloride (CAS: 1049029-79-1) is a critical heterocyclic building block, frequently employed in the synthesis of agrochemicals (e.g., neonicotinoids) and pharmaceutical intermediates.[1][2]

While the hydrochloride salt form offers improved stability over the free amine, it presents specific disposal challenges due to its halogenated nature , acidity , and aquatic toxicity . Improper disposal not only violates RCRA (Resource Conservation and Recovery Act) standards but can poison catalytic oxidizers in waste treatment facilities due to the chlorine content.

Core Directive: This compound must be managed as Halogenated Chemical Waste . Under no circumstances should it be discharged into municipal drains or evaporated in fume hoods.

Hazard Profile & Pre-Disposal Assessment

Before initiating disposal, you must validate the state of the waste. The hydrochloride salt is hygroscopic; moisture absorption can lead to caking and difficulty in transfer.

ParameterCharacteristicOperational Implication
Chemical Class Halogenated Pyridine SaltRequires high-temperature incineration; segregates from non-halogenated solvents.[1][2]
Acute Toxicity Category 4 (Oral)Harmful if swallowed.[1][2][3] All weighing/transfer requires dust control (N95 or fume hood).
Corrosivity Acidic (HCl salt)Aqueous solutions may have pH < 2.[1][2]0. Do not mix with cyanide or sulfide waste (risk of HCN/H2S gen).
Eco-Toxicity HighChlorinated pyridines are persistent in aquatic environments.[1][2] Zero-discharge policy applies.[2]
Disposal Workflow & Decision Logic

The following protocol relies on the "Generator Knowledge" principle. You must categorize the waste at the point of generation to prevent costly downstream re-classification.

A. Solid Waste (Pure Compound or Spill Debris)
  • Primary Path: Lab Pack for Incineration.

  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jars.

  • Stabilization: If the solid is deliquescent (absorbing water), add a small amount of vermiculite to the container to absorb excess moisture and prevent container corrosion.

  • Labeling: Must explicitly state "TOXIC SOLID, ORGANIC, N.O.S. (Contains 6-Chloropyridin-3-yl methanamine HCl)."[1][2]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Segregation Rule: Because of the chlorine atom on the pyridine ring, this material must go into the Halogenated Waste Stream .

    • Why? Mixing halogenated compounds with non-halogenated fuels (like acetone/methanol waste) dramatically increases the cost of disposal, as fuel-blending facilities cannot accept high-halogen content.

  • Incompatibility Alert: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides). The amine functionality can form unstable N-oxides or chloramines.

C. Aqueous Waste (Extraction Layers)[2]
  • Check pH: The HCl salt will acidify the aqueous layer.

  • Protocol: Do not neutralize and dump. The organic component (chloropyridine) remains toxic. Collect the aqueous layer as "Aqueous Waste Contaminated with Halogenated Organics."

Visualized Disposal Decision Tree

The following diagram outlines the logical flow for disposing of (6-Chloropyridin-3-yl)methanamine HCl based on its physical state and mixture composition.

DisposalWorkflow Start Waste Generation: (6-Chloropyridin-3-yl)methanamine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Filter Cake, Spill Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, Mother Liquor) StateCheck->LiquidPath Liquid SolidContainer Container: HDPE Wide Mouth Add Vermiculite if wet SolidPath->SolidContainer SolventCheck Solvent Base? LiquidPath->SolventCheck Labeling Label: Toxic, Irritant, Halogenated List CAS: 1049029-79-1 SolidContainer->Labeling OrganicStream Organic Solvent SolventCheck->OrganicStream Organic AqueousStream Aqueous Solution SolventCheck->AqueousStream Water HaloStream Stream A: Halogenated Organics (Do NOT mix with Non-Halo) OrganicStream->HaloStream Contains Chloro- group AqToxStream Stream B: Toxic Aqueous Waste (Do NOT Drain Dispose) AqueousStream->AqToxStream Contaminated Water HaloStream->Labeling AqToxStream->Labeling FinalDisp Final Disposal: High Temp Incineration Labeling->FinalDisp

Figure 1: Decision logic for segregating solid and liquid waste streams to ensure regulatory compliance and cost-efficiency.

Regulatory & Compliance Data (RCRA)

While this specific CAS number is not explicitly "P-listed" or "U-listed" (unlike its parent Pyridine, U196), it must be characterized by the generator.

Regulatory CategoryClassificationJustification
RCRA Status Characteristic Waste Likely exhibits Toxicity (D-codes if TCLP fails) or Corrosivity (D002) if in acidic solution.[1][2]
Halogen Content > 1,000 ppm The chlorine substituent mandates classification as "Halogenated," preventing its use in standard fuel blending.[1][2]
DOT Shipping UN 2811 Toxic solids, organic, n.o.s.[1][2] (for bulk transport).

Expert Insight: Do not rely on the absence of a specific list number to assume safety. The "derived-from" rule suggests treating this with the same caution as Pyridine (D038), specifically regarding incineration requirements.

Emergency Spill Procedures

In the event of a bench-scale spill (< 50g):

  • Isolate: Evacuate the immediate area. The dust is a respiratory irritant.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 respirator (or half-mask with organic vapor/acid gas cartridges if HCl fumes are present).

  • Neutralize (Liquids Only): If the spill is a liquid solution, apply a spill pillow or vermiculite. Do not use sodium bicarbonate directly on the solid as it may generate heat/gas rapidly.[2]

  • Sweep: For solids, use a dustpan and brush. Avoid creating dust.[3][4][5][6][7] Do not use a standard vacuum cleaner (HEPA vacuum only).

  • Decontaminate: Wipe the surface with a mild soap solution, followed by water. Collect all wipes into the Solid Toxic Waste container.

References
  • PubChem. (n.d.). Compound Summary: (6-Chloropyridin-3-yl)methanamine hydrochloride.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • Princeton University EHS. (2023). Waste Pick-up and Disposal Procedures: Halogenated Solvents. Retrieved October 26, 2023, from [Link][1][2]

Sources

Personal Protective Equipment (PPE) & Handling Guide: (6-Chloropyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Operational Risk Assessment

As researchers, we often underestimate intermediate salts like (6-Chloropyridin-3-yl)methanamine hydrochloride . While less volatile than its free amine counterpart, the hydrochloride salt form introduces specific "hidden" risks that standard safety protocols may miss.

The Scientist’s Perspective – Why This Matters:

  • Hygroscopic Activation: As a hydrochloride salt, this compound is hygroscopic.[1] Upon contact with moisture (sweat, lacrimal fluid, mucous membranes), it hydrolyzes to release hydrochloric acid (HCl) locally. This transforms a simple "dust irritant" into a corrosive chemical burn hazard .

  • Sensitization Potential: The aminomethyl-pyridine moiety is a structural analogue to known sensitizers. Long-term, low-level exposure via inhalation or skin contact can lead to hypersensitivity.

  • Electrostatic Aerosolization: Like many organic salts, this powder is prone to static charging. During weighing, "fly-away" particles can bypass standard face masks if not handled inside a laminar flow or fume hood.

Part 2: PPE Specification Matrix

Do not rely on generic "gloves and glasses." The following specifications are derived from permeation data of analogous halogenated pyridine salts.

Task-Based PPE Selection
Protection ZoneLow Risk (Storage/Transport)High Risk (Weighing/Solubilization/Spills)Scientific Rationale
Ocular Safety Glasses with Side ShieldsUnvented Chemical Goggles Critical: Dust particles contacting the eye will dissolve immediately, creating a localized acidic solution (pH < 2). Goggles prevent dust entry; glasses do not.
Dermal (Hand) Nitrile (0.11 mm / 4 mil)Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or NeoprenePermeation: Organic amines can permeate thin nitrile. The HCl salt is polar, resisting permeation, but once dissolved in solvent (e.g., DMSO/Methanol), breakthrough times drop to <15 mins.
Respiratory N95 Mask (if container closed)P100 Respirator or Fume Hood (Primary) Inhalation: The primary route of exposure is dust. Engineering controls (Hood) are mandatory. If weighing outside a hood (discouraged), a P100 HEPA filter is required.
Body Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat or ApronContamination: Cotton absorbs hygroscopic dusts, holding them against the skin/clothes. Tyvek repels dust and prevents "carry-home" contamination.

Part 3: Operational Protocol (Step-by-Step)

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., humidity is too high, causing clumping), the system halts.

Phase 1: Preparation & Engineering Controls
  • Airflow Verification: Confirm Fume Hood face velocity is between 0.4 – 0.6 m/s (80–120 fpm) .

    • Why: Too low fails to contain dust; too high creates turbulence that blows powder out of the weigh boat.

  • Static Neutralization: Place an ionizing bar or use an anti-static gun on the weigh boat and spatula before opening the container.

    • Why: (6-Chloropyridin-3-yl)methanamine HCl is static-prone. Charged particles will repel from the spatula, increasing inhalation risk.

Phase 2: Weighing & Solubilization
  • Double Glove: Don inner and outer gloves. Taping the inner glove to the lab coat sleeve is recommended to prevent wrist exposure.

  • Transfer: Open container only inside the hood. Transfer solid gently to avoid creating a dust cloud.

  • Solvent Addition: Add solvent (Methanol, DMSO, or Water) slowly.

    • Caution: The dissolution of amine salts can be mildly exothermic. Ensure the vessel is capable of handling thermal stress.

  • Decontamination: Before removing items from the hood, wipe the exterior of the container with a damp paper towel (water/surfactant) to remove invisible dust residues. Dispose of the towel as hazardous solid waste.

Phase 3: Waste & Disposal
  • Waste Stream: Halogenated Organic Waste.

  • Disposal Protocol:

    • Do not mix with strong oxidizers (bleach/nitric acid) – risk of chloramine gas generation.

    • Do not dispose of down the drain. The pyridine ring is stable and toxic to aquatic life.

    • Neutralization (Spills): Absorb with sand/vermiculite. If a liquid spill occurs, neutralize with a dilute sodium bicarbonate solution before absorbing to mitigate acid burns.

Part 4: Safe Handling Workflow (Visualization)

The following diagram illustrates the critical decision points and safety barriers in the handling lifecycle.

SafeHandling Start Start: Chemical Retrieval RiskCheck Risk Check: Is Fume Hood Operational? Start->RiskCheck RiskCheck->Start No (Stop Work) PPE Don PPE: Double Nitrile + Goggles RiskCheck->PPE Yes (0.5 m/s) Static Static Control: Ionize Weigh Boat PPE->Static Weighing Weighing Process: (Inside Hood Only) Static->Weighing Dissolve Solubilization: Add Solvent Slowly Weighing->Dissolve Cleanup Decon: Wipe Containers Wet Dissolve->Cleanup Waste Disposal: Halogenated Waste Stream Cleanup->Waste

Figure 1: Operational workflow emphasizing the "Stop Work" condition if engineering controls (Fume Hood) fail.

References

  • Enamine. (2021).[2] Safety Data Sheet: 1-(5-bromo-4-chloropyridin-2-yl)methanamine dihydrochloride (Analogue Structure). Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: Pyridine Hydrochloride (Class Analogue). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Chemical Resistance Glove Selection Model. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Chloro-5-(aminomethyl)pyridine. National Library of Medicine. Retrieved from

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.